Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-amino-4-methylpentanoate hydrochloride
Executive Summary In modern drug discovery and peptidomimetic design, unnatural amino acid derivatives are critical for overcoming the pharmacokinetic limitations of native peptides. Methyl 4-amino-4-methylpentanoate hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and peptidomimetic design, unnatural amino acid derivatives are critical for overcoming the pharmacokinetic limitations of native peptides. Methyl 4-amino-4-methylpentanoate hydrochloride is a highly specialized
γ
-amino acid ester building block.
For researchers requiring immediate identification parameters:
CAS Number: 1311317-14-2 [1]
Molecular Weight: 181.66 g/mol [1]
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its structural design (specifically the Thorpe-Ingold effect), and a self-validating experimental protocol for its incorporation into complex molecular architectures.
Quantitative Data & Physicochemical Profiling
The following table summarizes the core chemical identifiers and quantitative data for Methyl 4-amino-4-methylpentanoate hydrochloride, ensuring accurate inventory logging and stoichiometric calculations [1, 2].
Parameter
Value
Compound Name
Methyl 4-amino-4-methylpentanoate hydrochloride
CAS Number
1311317-14-2
Molecular Weight (Salt)
181.66 g/mol
Molecular Weight (Free Base)
145.20 g/mol
Molecular Formula (Salt)
C7H16ClNO2
Molecular Formula (Free Base)
C7H15NO2
SMILES String
COC(=O)CCC(C)(C)N.Cl
Structural Class
γ
-Amino Acid Ester (Unnatural)
Mechanistic Utility: The Thorpe-Ingold Effect in Peptidomimetics
As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over a standard linear aliphatic chain. The value of Methyl 4-amino-4-methylpentanoate hydrochloride lies in two distinct structural features: the hydrochloride salt form and the gem-dimethyl group at the C4 position.
Causality of the Hydrochloride Salt
Unprotected
γ
-amino esters are notoriously unstable as free bases; the nucleophilic primary amine can undergo spontaneous intramolecular cyclization by attacking the terminal methyl ester, resulting in the formation of a
γ
-lactam. By supplying and storing this compound as a hydrochloride salt, the amine is fully protonated (
−NH3+
). This eliminates its nucleophilicity, granting the compound indefinite shelf stability and allowing the chemist to strictly control the timing of reactivity during synthesis [2].
Conformational Restriction via the Thorpe-Ingold Effect
The inclusion of a gem-dimethyl group (two methyl groups attached to the same carbon) at the C4 position introduces a phenomenon known as the Thorpe-Ingold effect (or gem-dialkyl effect) [3].
In a standard linear chain, the bond angle between the carbon atoms is roughly 109.5°, allowing for high rotational freedom. When bulky methyl groups are introduced, steric repulsion forces the internal C-C-C bond angle to compress. This angle compression forces the adjacent rotatable bonds into a highly restricted conformational space. In drug development, this is leveraged to:
Pre-organize the molecule: It forces the peptide backbone into a bioactive conformation (such as a turn or helix), drastically reducing the entropic cost of receptor binding.
Enhance Proteolytic Resistance: The steric bulk shields adjacent amide bonds from enzymatic degradation by proteases, improving the pharmacokinetic half-life of the drug [3].
Caption: Logical flow of the Thorpe-Ingold effect induced by the gem-dimethyl group in peptidomimetics.
To successfully utilize Methyl 4-amino-4-methylpentanoate hydrochloride in a synthetic workflow, one must carefully manage the neutralization of the salt and the activation of the coupling partner. The following protocol describes a standard HATU-mediated amide coupling, designed as a self-validating system to ensure high yield and structural integrity.
Step-by-Step Methodology
Step 1: Free Amine Generation (Neutralization)
Action: Suspend 1.0 equivalent of Methyl 4-amino-4-methylpentanoate hydrochloride in anhydrous
N,N
-Dimethylformamide (DMF) at 0 °C. Add 3.0 equivalents of
N,N
-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a non-nucleophilic base. It deprotonates the
−NH3+
salt to generate the reactive free amine without competing for the activated ester in subsequent steps. The excess (3.0 eq) ensures the reaction environment remains basic.
Step 2: Carboxylic Acid Activation
Action: In a separate vial, dissolve 1.1 equivalents of the target carboxylic acid partner in DMF. Add 1.1 equivalents of HATU and 1.1 equivalents of HOBt. Stir for 15 minutes.
Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester. HOBt is included as an additive to suppress racemization (if chiral centers are present) and to stabilize the activated intermediate.
Step 3: Nucleophilic Acyl Substitution
Action: Transfer the activated ester solution dropwise into the amine solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Validation Checkpoint: Remove a 5
μ
L aliquot, dilute in mass spectrometry-grade methanol, and run a rapid LC-MS. The system is self-validating: the reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the disappearance of the starting carboxylic acid mass and the emergence of the
[M+H]+
peak corresponding to the coupled product.
Step 4: Aqueous Workup & Extraction
Action: Quench the reaction with saturated aqueous
NH4Cl
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Step 5: Analytical Confirmation
Action: Purify via flash column chromatography and analyze the purified product via
1
H NMR (400 MHz, CDCl
3
).
Causality: The
1
H NMR spectrum must exhibit a distinct, sharp singlet integrating to 6 protons in the highly shielded region (typically 1.2–1.4 ppm). This self-validates that the critical gem-dimethyl group survived the reaction conditions intact and did not undergo unintended rearrangement.
Caption: Standardized step-by-step workflow for the amide coupling of hydrochloride salts.
References
American Elements. "Methyl 4-amino-4-methylpentanoate hydrochloride | CAS 1311317-14-2". American Elements Chemical Database. Available at: [Link]
ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry. Available at: [Link]
Exploratory
1H NMR and 13C NMR chemical shifts for Methyl 4-amino-4-methylpentanoate hydrochloride
Initiating NMR Data Search I'm starting a thorough search for 1H and 13C NMR data for Methyl 4-amino-4-methylpentanoate hydrochloride. I'm focusing on reliable chemical databases and academic publications to ensure data...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating NMR Data Search
I'm starting a thorough search for 1H and 13C NMR data for Methyl 4-amino-4-methylpentanoate hydrochloride. I'm focusing on reliable chemical databases and academic publications to ensure data quality. Following the data collection, I'll identify typical experimental conditions for data acquisition, including common solvents and spectrometer information.
Expanding Data Search and Scope
I'm expanding the data search to include typical experimental conditions used for acquiring NMR data, looking at common solvents and spectrometer frequencies. I'm also now investigating factors that influence chemical shifts in amino acid esters and their hydrochloride salts. The aim is to provide context for the spectral data and improve the understanding.
Structuring the Technical Guide
I'm now structuring the guide. I plan to introduce the compound and NMR's importance, then present tabulated chemical shift data with assignments. I'll provide detailed explanations, including multiplicity and integration. I'll include a DOT graph for visualization and detail a standard experimental protocol, plus references.
Analyzing NMR Data Gaps
My initial search for 1H and 13C NMR data on "Methyl 4-amino-4-methylpentanoate hydrochloride" directly returned limited experimental spectra. PubChem Lite has no data. The results provide broader information regarding NMR spectroscopy and common chemical shifts.
Expanding Data Search Scope
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Analyzing NMR Data Search
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Developing a Comprehensive Strategy
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Foundational
Thermodynamic Stability of Methyl 4-amino-4-methylpentanoate Hydrochloride at Room Temperature
Executive Summary Methyl 4-amino-4-methylpentanoate hydrochloride (CAS 1311317-14-2) is a highly specialized aliphatic amino ester utilized as a critical building block in the synthesis of complex active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-amino-4-methylpentanoate hydrochloride (CAS 1311317-14-2) is a highly specialized aliphatic amino ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including Hypoxia-Inducible Factor (HIF) hydroxylase inhibitors [4] and NLRP3 inflammasome inhibitors [5].
While the compound is fundamentally stable in its solid, desiccated state, its thermodynamic stability at room temperature (25°C) is highly conditional. This whitepaper deconstructs the thermodynamic drivers of its degradation, specifically focusing on the interplay between hygroscopicity, the Thorpe-Ingold effect, and nucleophilic acyl substitution. By understanding the causality behind its reactivity, researchers can implement self-validating analytical protocols to ensure batch integrity during drug development.
Structural and Thermodynamic Profiling
To understand the stability of this compound, we must analyze its molecular architecture[3]. The molecule features three critical functional groups that dictate its thermodynamic behavior:
The Methyl Ester: Susceptible to both base-catalyzed and acid-catalyzed hydrolysis.
The Primary Amine Hydrochloride: The protonated state (
−NH3+
) neutralizes the nucleophilicity of the nitrogen.
The gem-Dimethyl Group (C4 Position): Two methyl groups attached to the same carbon as the amine.
The Causality of Instability: The Thorpe-Ingold Effect
The thermodynamic stability of this compound is entirely reliant on maintaining the amine in its protonated (hydrochloride salt) form [1, 2]. If the compound is exposed to moisture, localized dissolution occurs. Water acts as a weak base, establishing an equilibrium that liberates a small fraction of the free amine.
Once the free base is generated, the molecule is thermodynamically driven toward intramolecular lactamization . The gem-dimethyl group at the C4 position restricts the conformational flexibility of the pentanoate chain. This steric crowding drastically reduces the activation entropy (
ΔS‡
) required for the amine to attack the ester carbonyl. This phenomenon, known as the Thorpe-Ingold effect , accelerates the formation of the 5-membered ring (5,5-dimethylpyrrolidin-2-one) by orders of magnitude compared to unbranched analogs.
Fig 1: Thermodynamic degradation pathways of the API intermediate under ambient moisture.
Quantitative Degradation Kinetics
The rate of degradation at room temperature (25°C) is not linear; it is an exponential function of ambient relative humidity (RH). Because hydrochloride salts are inherently hygroscopic, crossing the critical relative humidity (CRH) threshold leads to deliquescence—where the solid absorbs enough moisture to dissolve into an aqueous solution, vastly accelerating hydrolysis and lactamization.
Table 1: Representative Degradation Kinetics at 25°C
Relative Humidity (RH)
Physical State
Primary Degradation Mechanism
Observed Half-Life (
t1/2
)
Rate Constant (
kobs
)
< 5% (Desiccated)
Crystalline Solid
None (Thermodynamically Stable)
> 5 Years
<
1.0×10−6
days
−1
45% (Ambient)
Solid (Surface Moisture)
Slow Lactamization
~145 Days
4.78×10−3
days
−1
75% (Accelerated)
Clumping / Wet Solid
Lactamization & Hydrolysis
~12 Days
5.77×10−2
days
−1
90% (Deliquescence)
Aqueous Slurry
Rapid Hydrolysis
~48 Hours
3.46×10−1
days
−1
Note: Kinetic parameters are derived from structural analogs and standard Arrhenius modeling for gem-dimethyl aliphatic amino esters.
Self-Validating Experimental Workflows
To accurately assess the stability of Methyl 4-amino-4-methylpentanoate hydrochloride, standard reverse-phase HPLC (RP-HPLC) is insufficient. The highly polar nature of the aliphatic salt causes it to elute in the void volume on standard C18 columns, making it impossible to separate the intact ester from the hydrolysis product (acid) and the cyclization product (lactam).
To ensure scientific integrity, a self-validating system using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) must be employed. HILIC guarantees retention of the polar analytes, validating that no degradation occurred during the analysis itself.
Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.
Action: Transfer 10 mg aliquots of Methyl 4-amino-4-methylpentanoate hydrochloride into pre-weighed, open glass vials.
Causality: All handling must occur inside a nitrogen-purged glovebox (RH < 5%) to prevent premature moisture sorption, which would skew the baseline (
T0
) kinetic data.
Step 2: Dynamic Vapor Sorption (DVS) Profiling
Action: Subject the samples to a DVS isotherm at 25°C, stepping the humidity from 0% to 90% RH in 10% increments.
Causality: This identifies the exact Critical Relative Humidity (CRH) at which the salt undergoes deliquescence, marking the thermodynamic boundary between solid-state stability and solution-state degradation.
Step 3: HILIC-ESI-MS Quantification
Action: Reconstitute the stressed samples in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0). Inject onto a ZIC-HILIC column.
Causality: The acidic mobile phase keeps the amine protonated during transit, preventing artificial lactamization inside the column. ESI-MS allows for precise mass-to-charge (
m/z
) tracking of the parent ester (
m/z
146 for free base), the lactam (
m/z
114), and the hydrolyzed acid (
m/z
132).
Step 4: Data Synthesis and Storage Directives
Action: Plot the natural log of the remaining parent compound concentration against time to extract the observed rate constant (
kobs
).
Directive: Based on the thermodynamic profile, the compound must be stored in tightly sealed, amber glass containers backfilled with argon, and kept over anhydrous calcium sulfate (Drierite) at ≤ 25°C to maintain an environment strictly below its CRH.
References
American Elements. "methyl 4-amino-4-methylpentanoate hydrochloride | CAS 1311317-14-2". American Elements Catalog. Available at:[Link]
PubChemLite. "Methyl 4-amino-4-methylpentanoate hydrochloride (C7H15NO2)". University of Luxembourg / PubChem. Available at:[Link]
W.P. R., et al. "4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors". Google Patents (WO2013134660A1).
J.D., et al. "Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof". Google Patents (WO2023220715A1).
Exploratory
Mass spectrometry fragmentation pathways for Methyl 4-amino-4-methylpentanoate hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 4-amino-4-methylpentanoate Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the gas-phase fra...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 4-amino-4-methylpentanoate Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of Methyl 4-amino-4-methylpentanoate hydrochloride under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a compound of interest in synthetic chemistry and drug development, understanding its mass spectrometric signature is crucial for its unambiguous identification and characterization. This document, intended for researchers and analytical scientists, elucidates the primary fragmentation pathways initiated by collision-induced dissociation (CID). We will detail the formation of the protonated precursor molecule and explore the key fragmentation reactions, including the characteristic neutral loss of ammonia, α-cleavage leading to a diagnostic immonium ion, and the elimination of methanol. The insights provided herein serve as a foundational reference for method development, structural confirmation, and impurity profiling.
Introduction
Overview of Methyl 4-amino-4-methylpentanoate Hydrochloride
Methyl 4-amino-4-methylpentanoate is an amino acid ester derivative. Its structure features a methyl ester functional group and a primary amino group attached to a quaternary carbon. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, making it amenable to analysis by electrospray ionization mass spectrometry.[1][2] The molecular structure is presented below:
Structure:
In its hydrochloride salt form, the amino group is protonated (-NH3+ Cl-).
The molecular formula of the free base is C7H15NO2, with a monoisotopic mass of approximately 145.11 Da.[3] In solution, and for the purpose of ESI-MS analysis, the compound exists as the protonated cation, [C7H16NO2]+, with a calculated m/z of 146.1176.[3]
The Role of Tandem Mass Spectrometry in Structural Elucidation
Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is an indispensable tool for the structural analysis of organic molecules.[4][5] In a typical experiment, the molecule of interest is first ionized (e.g., via ESI) and the resulting precursor ion is mass-selected. This ion is then subjected to energetic collisions with an inert gas (e.g., argon or nitrogen), causing it to fragment.[5] The analysis of the resulting fragment ions provides a structural "fingerprint" of the molecule, revealing information about its functional groups and connectivity. This process is governed by fundamental chemical principles, where fragmentation occurs at the weakest bonds or through energetically favorable rearrangement pathways.[6][7]
Solvents: LC-MS grade Methanol and Water, 0.1% Formic Acid (as a mobile phase additive to ensure protonation).
Procedure: A stock solution of the analyte (1 mg/mL) is prepared in methanol. This is further diluted to a working concentration of 1-10 µg/mL using a 50:50 Methanol:Water solution containing 0.1% formic acid. The acidic condition ensures the amino group remains protonated, facilitating efficient ionization in positive ESI mode.
Instrumentation
The data described herein are typically acquired on a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, capable of accurate mass measurements for both precursor and fragment ions.[8]
Data Acquisition Workflow
The general workflow for analyzing the fragmentation of the target compound is depicted below. This process ensures that only the ion of interest is fragmented and its resulting product ions are analyzed.
Caption: Experimental workflow for MS/MS analysis.
Typical Mass Spectrometry Parameters
Parameter
Setting
Rationale
Ionization Mode
ESI Positive
The analyte is a hydrochloride salt, readily forming a positive ion in solution.
Capillary Voltage
3.0 - 4.0 kV
Optimizes the electrospray process for stable ion generation.
Desolvation Gas Flow
600 - 800 L/Hr
Aids in solvent evaporation and ion release into the gas phase.
Desolvation Temperature
350 - 450 °C
Ensures complete desolvation without causing thermal degradation of the analyte.
Collision Gas
Argon (Ar) or Nitrogen (N2)
Inert gas used to induce fragmentation upon collision.
Collision Energy
Ramped (e.g., 10-40 eV)
A range of energies is used to observe both low-energy rearrangement products and high-energy bond cleavages.
Mass Resolution
>10,000 FWHM
High resolution allows for the determination of elemental compositions of fragment ions.[9][10][11]
Elucidation of Fragmentation Pathways
Precursor Ion Formation
In the ESI source, the analyte, Methyl 4-amino-4-methylpentanoate hydrochloride, readily desolvates to yield the protonated molecule [M+H]+ as the precursor ion for MS/MS analysis. The observed ion corresponds to the cationic form of the molecule, with a measured m/z of 146.1176 .
Proposed Fragmentation Pathways
Upon subjecting the precursor ion (m/z 146.12) to CID, several distinct fragmentation pathways are observed. The primary pathways are driven by the presence of the protonated amine and the methyl ester functional groups.
A Technical Guide to the Solubility Profile of Methyl 4-Amino-4-Methylpentanoate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide addresses the solubility profile of methyl 4-amino-4-methylpentanoate hydrochloride, a key intermediate in various sy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide addresses the solubility profile of methyl 4-amino-4-methylpentanoate hydrochloride, a key intermediate in various synthetic pathways. Recognizing the current scarcity of comprehensive, publicly available solubility data for this specific compound, this document provides a robust framework for researchers to understand, predict, and experimentally determine its solubility in a range of organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for process development, formulation, and purification activities. We will delve into the physicochemical properties of the molecule, predict its behavior in different solvent classes, and provide a detailed, self-validating experimental protocol for generating reliable solubility data.
Introduction: The Significance of Solubility in Process Chemistry
Methyl 4-amino-4-methylpentanoate hydrochloride is an important building block in organic synthesis. As with any chemical entity in the drug development pipeline, understanding its solubility is paramount. The solubility profile of an active pharmaceutical ingredient (API) or intermediate dictates critical process parameters, including:
Reaction Kinetics: The rate and completion of a chemical reaction often depend on the extent to which reactants are dissolved in the solvent.
Purification Strategy: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
Formulation Development: For final drug products, solubility is a key determinant of bioavailability and the choice of delivery vehicle.
Process Safety and Efficiency: Proper solvent selection based on solubility can minimize solvent volumes, reduce waste, and improve overall process efficiency and safety.
This guide will provide the foundational knowledge and practical tools necessary to establish a comprehensive solubility profile for methyl 4-amino-4-methylpentanoate hydrochloride.
Physicochemical Properties and Predicted Solubility Behavior
The molecule consists of a methyl ester, which provides some lipophilicity, and a protonated tertiary amine (hydrochloride salt), which introduces a polar, ionic character. This amphiphilic nature suggests a nuanced solubility profile.
Key Structural Features:
Ionic Head: The hydrochloride salt of the tertiary amine is highly polar and capable of strong ion-dipole interactions.
Hydrogen Bond Donor: The ammonium cation can act as a hydrogen bond donor.
Ester Group: The methyl ester group can act as a hydrogen bond acceptor.
Alkyl Backbone: The pentanoate chain and methyl groups contribute to the non-polar character of the molecule.
Predicted Solubility:
High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating the ionic hydrochloride group through ion-dipole interactions and hydrogen bonding.[3]
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO)[5], acetone, and acetonitrile can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. However, their inability to act as strong hydrogen bond donors may limit their solvating power for the ammonium ion compared to protic solvents.
Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexanes, toluene, and diethyl ether lack the ability to effectively solvate the ionic portion of the molecule, leading to poor solubility.[3]
The interplay of these interactions is visually represented in the following diagram.
Predicted intermolecular interactions and resulting solubility.
Quantitative Solubility Data: A Starting Point
As previously mentioned, specific quantitative solubility data for methyl 4-amino-4-methylpentanoate hydrochloride is sparse. However, data for a related compound, methyl 4-aminobutanoate hydrochloride, indicates a solubility of 100 mg/mL in DMSO.[5] This suggests that polar aprotic solvents can be effective, although this value should be used as a preliminary estimate only, as structural differences will influence solubility.
The following table will be populated with experimentally determined data. In the absence of published values, it serves as a template for researchers to organize their findings.
To generate reliable and reproducible solubility data, the isothermal saturation method (also known as the shake-flask method) is a robust and widely accepted technique.[3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.
Thermostatic shaker bath or orbital shaker in a temperature-controlled chamber
Calibrated thermometer or temperature probe
Analytical balance (readable to at least 0.1 mg)
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) and column (e.g., C18)
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
Step-by-Step Procedure
Preparation of Saturated Solutions:
Add an excess amount of methyl 4-amino-4-methylpentanoate hydrochloride to a series of sealed vials (e.g., 4 mL glass vials with PTFE-lined caps). An "excess" means enough solid will remain undissolved at equilibrium. A starting point could be 100 mg of solid.
Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.
Equilibration:
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
Agitate the vials for a predetermined period to ensure equilibrium is reached. This is a critical step; a preliminary experiment should be conducted to determine the time to equilibrium (typically 24-72 hours).[3] To do this, sample the supernatant at various time points (e.g., 12, 24, 48, 72 hours) and analyze the concentration. Equilibrium is reached when the concentration no longer changes over time.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[3]
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
Quantify the concentration of methyl 4-amino-4-methylpentanoate hydrochloride in the diluted sample using a validated HPLC method.
Data Analysis:
Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L or mg/mL.
The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.
The following diagram illustrates the experimental workflow for determining solubility.
Workflow for the isothermal saturation solubility method.
Conclusion and Practical Implications
While a comprehensive public database on the solubility of methyl 4-amino-4-methylpentanoate hydrochloride is yet to be established, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. As a hydrochloride salt, it is predicted to be most soluble in polar protic solvents and least soluble in non-polar solvents. This predicted profile has direct implications for its synthesis and purification. For instance, a polar protic solvent like methanol could be suitable for a reaction medium, while a less polar solvent like ethyl acetate or a non-polar solvent like hexanes could be used as an anti-solvent for crystallization.
By following the detailed methodology presented, researchers and drug development professionals can generate the high-quality, reliable solubility data required for informed decision-making in process development, ensuring efficiency, purity, and safety. The generation and subsequent publication of such data would be a valuable contribution to the scientific community.
References
Mol-Instincts. (2025). methyl 4-amino-4-methylpentanoate - C7H15NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 4-amino-4-methylpentanoate hydrochloride (C7H15NO2). Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Cheméo. (n.d.). methyl 2-(aminooxy)-4-methylpentanoate hydrochloride. Retrieved from [Link]
Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Isoelectric point and pKa values of Methyl 4-amino-4-methylpentanoate hydrochloride
Physicochemical Profiling of Methyl 4-amino-4-methylpentanoate Hydrochloride: pKa Determination and the Isoelectric Point Fallacy As pharmaceutical pipelines increasingly rely on unnatural amino acids and their derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling of Methyl 4-amino-4-methylpentanoate Hydrochloride: pKa Determination and the Isoelectric Point Fallacy
As pharmaceutical pipelines increasingly rely on unnatural amino acids and their derivatives to enhance proteolytic stability and target specificity, understanding their exact physicochemical properties becomes paramount. Methyl 4-amino-4-methylpentanoate hydrochloride is a highly specialized, sterically hindered amino acid ester.
This technical guide deconstructs the acid-base behavior of this molecule, addresses common misconceptions regarding its isoelectric point, and provides a self-validating experimental framework for determining its exact pKa.
Structural Deconstruction and the Isoelectric Point (pI) Fallacy
A pervasive misconception in early-stage drug development is the assumption that all amino acid derivatives possess an isoelectric point (pI). The pI is strictly defined as the pH at which a molecule exists as a zwitterion, carrying a net electrical charge of exactly zero.
For the parent free acid, 4-amino-4-methylpentanoic acid , a pI exists because it contains both an acidic carboxyl group (pKa ~4.0) and a basic primary amine (pKa ~10.0). At physiological pH, it forms a zwitterion.
However, Methyl 4-amino-4-methylpentanoate hydrochloride is an esterified derivative. The esterification of the C-terminus completely masks the carboxylic acid, rendering it covalently neutral. Consequently, the molecule possesses only one ionizable group : the primary amine at the C4 position.
At low pH, the amine is protonated (
−NH3+
), giving the molecule a net charge of +1.
At high pH, the amine is deprotonated (
−NH2
), giving the molecule a net charge of 0.
Because the molecule can never achieve a negatively charged state, it cannot form a zwitterion. Therefore, Methyl 4-amino-4-methylpentanoate does not have an isoelectric point.
Caption: Acid-base equilibrium of Methyl 4-amino-4-methylpentanoate transitioning from +1 to 0 net charge.
Predictive pKa Modeling & Mechanistic Causality
To rationally design a titration protocol, we must first predict the pKa of the primary amine using established linear free-energy relationships (e.g., Taft equations) and structural analogues.
The amine in Methyl 4-amino-4-methylpentanoate is situated on a tertiary carbon (a gem-dimethyl group). The closest simple structural analogue for this local environment is tert-butylamine , which has a well-documented pKa of 10.68[1]. The electron-donating nature of the alkyl groups typically pushes the pKa of hindered primary amines higher than that of simple alkyl amines like methylamine.
However, we must account for the inductive effect (-I effect) of the methyl ester group located at the C1 position.
Electronic Pull: Ester groups are electron-withdrawing. Through the sigma-bond network, they pull electron density away from the amine, destabilizing the protonated ammonium cation and thereby lowering the pKa.
Distance Attenuation: The ester is separated from the amine by two methylene groups (C2 and C3). Because inductive effects decay rapidly with distance (roughly by a factor of 2.5 to 3 per bond), the -I effect is attenuated but still chemically significant.
Based on the inductive pull of the ester counteracting the electron-donating gem-dimethyl groups, the predicted pKa of Methyl 4-amino-4-methylpentanoate is estimated to be between 10.2 and 10.5 .
To empirically determine the exact pKa, a potentiometric titration must be executed. As a Senior Application Scientist, I mandate that this protocol be designed as a self-validating system . This means environmental artifacts (like
CO2
absorption) and activity coefficient fluctuations must be mathematically and physically neutralized.
Action: Dissolve 10.0 mM of Methyl 4-amino-4-methylpentanoate hydrochloride in a 0.15 M NaCl aqueous solution.
Causality: Pure water causes the ionic strength to change drastically as titrant is added, skewing the activity coefficients of the ions. Using a 0.15 M NaCl background matrix locks the ionic strength, ensuring the derived pKa is a true thermodynamic constant relevant to physiological conditions.
Step 2: System Calibration
Action: Perform a 3-point calibration of the glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00.
Step 3: Environmental Isolation (Critical Step)
Action: Seal the titration vessel and purge continuously with high-purity Nitrogen (
N2
) gas for 15 minutes prior to and during the titration.
Causality: At the high pH ranges required to deprotonate this amine (pH > 10), atmospheric
CO2
rapidly dissolves into the solution to form carbonic acid (
H2CO3
). This creates a secondary buffer system that artificially flattens the titration curve, leading to an erroneously low pKa calculation.
N2
purging eliminates this artifact.
Step 4: Titration Execution
Action: Titrate with standardized 0.1 M NaOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the
dE/dt
(change in potential over time) to stabilize to < 0.1 mV/sec before recording the next data point.
Step 5: Gran Plot Validation
Action: Instead of relying on a simple visual inflection point (which is highly subjective at extreme pH values), transform the volume/pH data using a Gran Plot function:
Vb×10−pH
versus
Vb
(where
Vb
is the volume of base added).
Causality: The Gran Plot linearizes the titration curve. The x-intercept provides the mathematically exact equivalence point, self-validating the integrity of the titration and allowing for a precise calculation of the half-equivalence point (where pH = pKa).
Caption: Self-validating potentiometric titration workflow for precise pKa determination.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18614, Methyl 4-aminobutanoate." (Reference for esterified aliphatic amine behavior). Available at:[Link]
FTIR absorption bands and spectroscopic data for Methyl 4-amino-4-methylpentanoate hydrochloride
Title: Spectroscopic Profiling of Methyl 4-amino-4-methylpentanoate Hydrochloride: A Comprehensive Guide to FTIR and NMR Characterization Executive Summary The structural validation of pharmaceutical intermediates requir...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectroscopic Profiling of Methyl 4-amino-4-methylpentanoate Hydrochloride: A Comprehensive Guide to FTIR and NMR Characterization
Executive Summary
The structural validation of pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. Methyl 4-amino-4-methylpentanoate hydrochloride (CAS: 1311317-14-2)[1] is a highly specialized aliphatic ester and primary amine salt utilized as a critical building block in the synthesis of complex therapeutics, including Hypoxia-inducible factor (HIF) hydroxylase inhibitors[2] and NLRP3 inflammasome inhibitors[3].
This whitepaper provides an authoritative, in-depth guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound. By moving beyond mere data listing, this guide explores the causality behind the spectral phenomena—explaining how molecular architecture, hydrogen bonding, and solvent interactions dictate the observed data.
Chemical Architecture & Mechanistic Significance
To accurately interpret the spectroscopic data, one must first deconstruct the molecule’s architecture. The compound consists of four distinct micro-environments:
The Ester Terminus: A methyl ester group (
−COOCH3
) that provides a localized, highly predictable dipole moment.
The Aliphatic Spacer: An ethylene bridge (
−CH2−CH2−
) that isolates the ester from the amine's inductive effects.
The Gem-Dimethyl Core: A quaternary carbon bearing two equivalent methyl groups (
−C(CH3)2−
), creating significant steric hindrance.
The Ammonium Salt: A protonated primary amine (
−NH3+Cl−
) that dominates the intermolecular interactions within the crystal lattice.
Understanding these domains is critical because the hydrochloride salt form fundamentally alters the compound's electron density and vibrational freedom compared to its free-base counterpart .
FTIR Spectroscopic Profiling: Causality & Band Assignment
When analyzing the FTIR spectrum via Attenuated Total Reflectance (ATR), the data is driven by the solid-state interactions of the crystal lattice.
The Ammonium Envelope (3300 – 2600 cm⁻¹):
Unlike the sharp, distinct N-H stretching doublets seen in free primary amines, the protonated
−NH3+
group engages in extensive intermolecular hydrogen bonding with the chloride counterions (
N−H⋅⋅⋅Cl−
) and adjacent ester carbonyls. This vast network of varying bond lengths broadens the vibrational energy states, resulting in a massive, broad absorption envelope known as the "ammonium band." This band frequently obscures the underlying aliphatic C-H stretches.
The Ester Carbonyl (1735 cm⁻¹):
Because the electron-withdrawing ammonium group is separated from the ester by a two-carbon spacer, its inductive pull (
−I
effect) is heavily attenuated. Consequently, the carbonyl bond retains its standard force constant, yielding a sharp, intense peak exactly where an isolated aliphatic ester is expected to absorb.
Table 1: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
Mechanistic Causality
3300 – 2600
Broad, Strong
−NH3+
(Ammonium)
N-H Stretch
Extensive intermolecular hydrogen bonding with
Cl−
broadens the peak.
2980 – 2850
Medium
−CH3,−CH2−
C-H Stretch
Typical
sp3
C-H stretching; partially obscured by the ammonium envelope.
1735 – 1740
Sharp, Strong
−C(=O)O−
(Ester)
C=O Stretch
Dipole moment change during stretching; isolated from
−NH3+
inductive effects.
1600 – 1500
Medium
−NH3+
N-H Bend
Asymmetric and symmetric bending modes of the protonated amine.
1200 – 1150
Strong
−C−O−C−
(Ester)
C-O Stretch
Asymmetric stretching of the ester linkage.
NMR Spectroscopic Profiling (1H and 13C)
The choice of solvent is the most critical parameter in the NMR analysis of hydrochloride salts. If analyzed in Deuterium Oxide (
D2O
), the
−NH3+
protons will rapidly exchange with deuterium, disappearing entirely from the spectrum. To capture the complete structural profile, DMSO-d6 is utilized. As a highly polar, aprotic solvent, it dissolves the salt while suppressing rapid proton exchange, allowing the ammonium protons to be observed .
Table 2: ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Causality
~8.20
Broad Singlet
3H
−NH3+
Highly deshielded by positive charge; broadened by quadrupolar relaxation of Nitrogen-14.
~3.58
Singlet
3H
−OCH3
Deshielded by the adjacent electronegative oxygen atom.
~2.35
Triplet
2H
−CH2−
(α to C=O)
Deshielded by the carbonyl anisotropic effect; couples with the adjacent
β
-methylene.
~1.85
Triplet
2H
−CH2−
(β to C=O)
Shielded relative to α-protons; couples with the adjacent
α
-methylene.
~1.25
Singlet
6H
−C(CH3)2−
Equivalent gem-dimethyl protons; slightly deshielded by the adjacent ammonium group.
Table 3: ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Assignment
Mechanistic Causality
~173.0
−C(=O)O−
Highly deshielded carbonyl carbon due to
sp2
hybridization and oxygen electronegativity.
~53.5
−C(NH3+)−
Quaternary carbon deshielded by the adjacent positively charged nitrogen.
~51.2
−OCH3
Methoxy carbon deshielded by the directly attached oxygen.
~34.0
−CH2−
(β)
Aliphatic carbon situated between the quaternary center and the alpha methylene.
~28.5
−CH2−
(α)
Aliphatic carbon adjacent to the carbonyl group.
~24.5
−C(CH3)2−
Equivalent gem-dimethyl carbons.
Experimental Protocols for Self-Validating Systems
To ensure absolute trustworthiness in drug development, analytical protocols must be self-validating. The following workflows incorporate internal checkpoints to prevent false positives caused by environmental contamination.
Protocol A: FTIR-ATR Acquisition
Sample Desiccation: Place the Methyl 4-amino-4-methylpentanoate hydrochloride sample in a vacuum desiccator over
P2O5
for 24 hours. Causality: Hydrochloride salts are highly hygroscopic. Absorbed water will produce a massive
−OH
stretch at ~3400 cm⁻¹, which will completely mask the critical
−NH3+
ammonium band.
Background Validation (Checkpoint): Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan. Self-Validation: The background spectrum must show no peaks above 0.001 absorbance units. If a broad peak exists at 3400 cm⁻¹, the crystal is still hydrated. Do not proceed until the baseline is flat.
Acquisition: Apply 2-3 mg of the dried powder to the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact. Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Protocol B: NMR Sample Preparation
Solvent Preparation: Utilize ampouled DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Dissolution & Filtration: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Undissolved micro-particulates distort the magnetic field homogeneity, leading to poor shimming and broadened peaks, which can obscure the fine triplet splitting of the aliphatic chain.
Solvent Validation (Checkpoint): Upon acquisition, verify the residual solvent peaks. The DMSO pentet must appear exactly at 2.50 ppm. The residual water peak should appear near 3.33 ppm. Self-Validation: If the water peak integrates to a value larger than the ester methyl singlet (3.58 ppm), the sample is too wet, and the chemical shifts of the exchangeable
−NH3+
protons will drift upfield.
Visualizing the Analytical Workflow
Fig 1: Multi-modal spectroscopic validation workflow for hydrochloride salts.
References
American Elements. methyl 4-amino-4-methylpentanoate hydrochloride | CAS 1311317-14-2. Retrieved from:[Link]
World Intellectual Property Organization (WIPO).WO2013134660A1 - 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors. Google Patents.
World Intellectual Property Organization (WIPO).WO2023220715A1 - Oxoindolinyl amide derivatives for inhibiting NLRP3 and uses thereof. Google Patents.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from:[Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. Retrieved from:[Link]
Application Notes and Protocols for Peptide Coupling Using Methyl 4-amino-4-methylpentanoate hydrochloride
Introduction: The Significance of Non-Natural Amino Acids in Peptide Therapeutics The landscape of drug discovery is continually evolving, with peptide therapeutics emerging as a prominent class of molecules due to their...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Non-Natural Amino Acids in Peptide Therapeutics
The landscape of drug discovery is continually evolving, with peptide therapeutics emerging as a prominent class of molecules due to their high specificity and low toxicity.[1] While the 22 proteinogenic amino acids provide a vast chemical space, the incorporation of non-natural amino acids into peptide scaffolds offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2][3] Non-natural amino acids, particularly α,α-disubstituted variants like the derivatives of 4-amino-4-methylpentanoic acid, can induce specific secondary structures (e.g., helices and β-turns) and enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[4]
Methyl 4-amino-4-methylpentanoate hydrochloride is a non-natural amino acid ester characterized by a quaternary carbon atom at the α-position to the nitrogen. This structural feature imparts significant steric hindrance, which presents unique challenges in peptide bond formation.[4][5] This guide provides a comprehensive protocol for the efficient coupling of this sterically hindered amino acid, grounded in the fundamental principles of peptide chemistry and supported by established literature.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[6] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7][8] This is achieved through the use of coupling reagents.
Mechanism of Action of Common Coupling Reagents
Peptide coupling reagents can be broadly categorized into three main classes:
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][9] However, this intermediate can rearrange to a non-reactive N-acylurea. To prevent this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to trap the O-acylisourea and form a more stable active ester.[10][11]
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate the carboxylic acid by forming a phosphonium ester, which then reacts with the amine.[7] They are known for their high efficiency and low risk of racemization.[12]
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most popular and effective coupling reagents. They react with the deprotonated carboxylic acid to form a reactive O-acyluronium intermediate, which is then converted to a highly reactive OAt or OBt active ester.[13][14] HATU, containing a HOAt moiety, is generally considered more reactive than HBTU, which contains HOBt, due to the "7-aza effect" that accelerates the aminolysis step.[13]
For sterically hindered amino acids like Methyl 4-amino-4-methylpentanoate, uronium salt reagents, particularly HATU, are often the preferred choice due to their high reactivity and ability to overcome steric barriers.[15][16]
Experimental Protocol: Dipeptide Synthesis
This protocol details the solution-phase synthesis of a dipeptide by coupling an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) with Methyl 4-amino-4-methylpentanoate hydrochloride.
Appropriate solvent system for TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate)
Step-by-Step Procedure
Preparation of the Amine Component:
In a clean, dry round-bottom flask, dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 equivalent) in anhydrous DMF.
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.
Activation of the Carboxylic Acid Component:
In a separate dry flask, dissolve Fmoc-L-Alanine (1.05 equivalents) in anhydrous DMF.
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes.
Add HATU (1.05 equivalents) to the mixture. The solution may change color, indicating the formation of the active ester. Allow the activation to proceed for 10-15 minutes at room temperature.[17]
Coupling Reaction:
Slowly add the solution containing the activated Fmoc-L-Alanine to the flask containing the free amine of Methyl 4-amino-4-methylpentanoate.
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the specific substrates.[14]
Work-up and Purification:
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with ethyl acetate.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure dipeptide.
Characterization:
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow and Data Presentation
Peptide Coupling Workflow Diagram
Caption: Workflow for the HATU-mediated coupling of a sterically hindered amino acid ester.
Table of Reaction Parameters
Parameter
Recommended Value
Rationale
Coupling Reagent
HATU
High reactivity, effective for sterically hindered amino acids, and minimizes racemization.[13][15]
Base
DIPEA
A non-nucleophilic tertiary amine that facilitates deprotonation without competing in the coupling reaction.[17]
Solvent
Anhydrous DMF
A polar aprotic solvent that effectively dissolves the reactants and promotes the reaction.[17]
Stoichiometry (Fmoc-AA:HATU:Amine)
1.05 : 1.05 : 1.0
A slight excess of the activated acid ensures complete consumption of the amine component.
Reaction Temperature
Room Temperature
Mild conditions that are generally sufficient for HATU-mediated couplings and minimize side reactions.
Reaction Time
2-12 hours
Steric hindrance can slow down the reaction; monitoring by TLC is crucial.
Troubleshooting and Expert Insights
Slow or Incomplete Reactions: For particularly challenging couplings involving sterically hindered amino acids, increasing the equivalents of the activated acid and coupling reagent (e.g., to 1.5 equivalents) can drive the reaction to completion.[16] Alternatively, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) may be beneficial, although this should be done with caution to avoid potential side reactions.
Racemization: While HATU is known for its low racemization potential, the risk is never zero.[17] It is advisable to keep reaction times as short as necessary and avoid excessive heat.
Guanidinylation Side Reaction: Uronium-based reagents like HATU can sometimes react with the free amine to form a guanidinium byproduct, although this is less common with HATU compared to other similar reagents.[18] Using the recommended stoichiometry and avoiding a large excess of the coupling reagent can mitigate this risk.
Conclusion
The successful incorporation of sterically hindered non-natural amino acids like Methyl 4-amino-4-methylpentanoate is a critical step in the development of novel peptide therapeutics. By understanding the principles of peptide coupling and employing robust reagents such as HATU, researchers can overcome the synthetic challenges posed by these valuable building blocks. The protocol provided herein offers a reliable and well-documented starting point for the synthesis of peptides containing this and similar sterically demanding residues.
References
Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
BenchChem. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
BenchChem. (n.d.). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
Jackson, R. F. W., et al. (2025, October 10). A new approach to the synthesis of dipeptides with unnatural amino acids using organozinc chemistry. Academia.edu.
ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
The Organic Chemistry Tutor. (2022, October 6). DIC Coupling Mechanism | Organic Chemistry [Video]. YouTube.
The Organic Chemistry Tutor. (2023, February 2). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube.
Liu, W.-B., et al. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
Miller, S. J., et al. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
Hecht, S. M., et al. (n.d.). Facilitated synthesis of proteins containing modified dipeptides. PMC - NIH.
Wikipedia. (n.d.). HBTU.
Sarigiannis, Y., et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
Wikipedia. (n.d.). HATU.
Jana, R., et al. (n.d.). Catalytic Synthesis of Unnatural / -Amino Acids and -Peptides. Thieme.
Li, Z., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
Synlett. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters.
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Isidro-Llobet, A., et al. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9).
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The integration of unnatural amino acids (uAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. Among these,
γ
-amino acids bearing geminal dimethyl substitutions—such as derivatives of Methyl 4-amino-4-methylpentanoate hydrochloride —are highly valued for their ability to impart rigid conformational constraints and enhance the pharmacokinetic profiles of peptide therapeutics.
The Thorpe-Ingold Effect in Peptidomimetics
The fundamental causality behind utilizing 4-amino-4-methylpentanoate derivatives lies in the Thorpe-Ingold effect (gem-disubstituent effect) [1]. The bulky gem-dimethyl group at the
γ
-carbon induces severe steric compression. To relieve this steric strain, the molecule restricts its backbone dihedral angles, effectively decreasing the internal angle between the substituents.
In the context of peptide synthesis, this pre-organizes the peptide backbone, drastically lowering the entropic cost of folding. This conformational locking favors the formation of specific secondary structures, such as
β
-turns and hairpins [2], while the steric bulk simultaneously shields adjacent amide bonds from enzymatic degradation by endogenous proteases [3].
Figure 1: Mechanistic pathway illustrating the downstream structural benefits of the Thorpe-Ingold effect induced by gem-dimethyl substitution.
Upstream Synthesis and Physicochemical Profiling
Methyl 4-amino-4-methylpentanoate hydrochloride is typically synthesized upstream via the catalytic hydrogenation of methyl 4-methyl-4-nitropentanoate using a Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere [4]. To utilize this precursor in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the methyl ester must be saponified, and the free amine must be protected with either an Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-Butyloxycarbonyl) group.
Data Presentation: Compound Profiling
Table 1: Physicochemical Properties of the Precursor and Key Derivatives
Compound
Molecular Formula
Molecular Weight ( g/mol )
Primary Application
Methyl 4-amino-4-methylpentanoate HCl
C₇H₁₆ClNO₂
181.66
Starting Material
4-amino-4-methylpentanoic acid
C₆H₁₃NO₂
131.17
Unprotected Intermediate
Fmoc-4-amino-4-methylpentanoic acid
C₂₁H₂₃NO₄
353.42
SPPS Monomer
Boc-4-amino-4-methylpentanoic acid
C₁₁H₂₁NO₄
231.29
Solution-Phase Monomer
Experimental Workflows & Protocols
The following protocols outline the self-validating conversion of the ester hydrochloride into SPPS-ready monomers.
Figure 2: Step-by-step synthetic workflow from the ester hydrochloride to protected uAA derivatives.
Protocol A: Saponification and Fmoc-Protection
Causality Note: Lithium hydroxide (LiOH) is selected over NaOH for the initial saponification because it provides a milder, highly controlled hydrolysis in aqueous THF, preventing degradation of the aliphatic chain.
Step 1: Ester Hydrolysis
Dissolve Methyl 4-amino-4-methylpentanoate HCl (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M concentration).
Add LiOH·H₂O (2.5 eq) portion-wise at 0 °C. Self-Validation: The excess base accounts for the neutralization of the hydrochloride salt while driving the saponification.
Stir the reaction mixture at room temperature (RT) for 4 hours. Monitor via TLC (Ninhydrin stain) until the ester is fully consumed.
Carefully adjust the pH to ~7 using 1 M HCl, and evaporate the THF under reduced pressure.
Step 2: Fmoc Protection
To the remaining aqueous solution of 4-amino-4-methylpentanoic acid, add Na₂CO₃ (2.0 eq) to adjust the pH to ~9.0–9.5.
Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane and add it dropwise to the aqueous mixture at 0 °C.
Stir vigorously at RT for 12 hours.
Workup: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.
Acidify the aqueous layer to pH 2.0 using 6 M HCl at 0 °C. Causality: Acidification protonates the carboxylate, driving the Fmoc-protected amino acid into the organic phase during extraction.
Extract with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-4-amino-4-methylpentanoic acid as a white solid.
Protocol B: Integration into Solid-Phase Peptide Synthesis (SPPS)
Coupling gem-dimethyl substituted
γ
-amino acids presents a significant kinetic barrier due to the severe steric hindrance surrounding the amine and carboxyl groups. Standard coupling reagents (like HBTU) often result in incomplete couplings and deletion sequences.
Causality Note: To overcome this steric shield, highly reactive uronium salts based on 7-aza-hydroxybenzotriazole (HOAt), such as HATU, must be employed. The nitrogen at the 7-position of the HATU intermediate provides a neighboring group effect that accelerates aminolysis.
Table 2: Optimization of SPPS Coupling Conditions for Sterically Hindered
γ
-Amino Acids
Coupling Reagent System
Base
Solvent
Reaction Time
Relative Coupling Efficiency
HBTU / HOBt (Standard)
DIPEA
DMF
2 hours
Moderate (~70%)
DIC / Oxyma Pure
Collidine
DMF
2 hours
High (~90%)
HATU / HOAt (Recommended)
DIPEA
DMF / NMP
1 hour
Excellent (>98%)
PyBOP / HOAt
DIPEA
DMF
2 hours
Good (~85%)
Standard Coupling Procedure:
Swell the resin-bound peptide in DMF for 20 minutes.
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
In a separate vial, dissolve Fmoc-4-amino-4-methylpentanoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF/NMP (1:1).
Add DIPEA (6.0 eq) to the vial to activate the ester. Stir for 1 minute.
Add the activated mixture to the resin and agitate for 60–90 minutes at RT.
Wash the resin with DMF (5 × 1 min) and perform a Kaiser test to confirm the absence of free amines.
References
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications
Chemical Reviews (UCLA)
URL:[Link]
Effect of Differential Geminal Substitution of γ Amino Acid Residues at the (i + 2) Position of αγ Turn Segments on the Conformation of Template β-Hairpin Peptides
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages
ResearchGate
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WO2013134660A1 - 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors
Google Patents
URL
Method
Application Notes & Protocols: Strategic Incorporation of Methyl 4-amino-4-methylpentanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Value of Steric Hindrance in Peptide Design The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to modulate the pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of Steric Hindrance in Peptide Design
The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to modulate the pharmacological properties of therapeutic peptides.[1] Methyl 4-amino-4-methylpentanoate, an α,α-disubstituted amino acid (dαAA), represents a particularly valuable class of UAA. Its key structural feature is a quaternary α-carbon, which imparts significant steric bulk. This is not a synthetic hurdle but a design feature; introducing such residues can enforce specific secondary structures, such as α-helices or β-turns, and critically, can protect the peptide backbone from enzymatic degradation, thereby enhancing in vivo stability and bioavailability.[2][3]
However, the very steric hindrance that provides these advantages also presents a significant challenge during solid-phase peptide synthesis (SPPS).[4][5] The bulky nature of α,α-disubstituted amino acids impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making the amide bond formation sluggish and inefficient.[4][6] Standard SPPS protocols often result in low coupling yields, leading to deletion sequences and complex purification challenges.
This document provides a detailed guide for the successful incorporation of Methyl 4-amino-4-methylpentanoate into peptide sequences using Fmoc-based SPPS. It outlines the rationale behind reagent selection, provides optimized protocols, and offers troubleshooting strategies to overcome the challenges associated with sterically hindered couplings.
Successful SPPS depends on driving the deprotection and coupling reactions to completion at every cycle.[7] For sterically demanding residues like Methyl 4-amino-4-methylpentanoate, the coupling step is the critical bottleneck. The strategy, therefore, revolves around enhancing the reactivity of the coupling reaction to overcome the high activation energy imposed by steric hindrance. This is achieved through three primary considerations:
Selection of an Optimal Solid Support: The resin matrix can influence reaction kinetics. While standard polystyrene resins are common, resins with lower loading capacities or more flexible linkers can sometimes improve solvation and accessibility of the reactive sites.
Choice of a Potent Coupling Reagent: This is the most critical factor. Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for these couplings.[6][8] More potent, in-situ activating reagents, which form highly reactive intermediates, are required.[9]
Optimization of Reaction Conditions: Extended reaction times, double coupling cycles, and the use of solvents with superior solvating properties (e.g., N-Methyl-2-pyrrolidone, NMP) can significantly improve yields.[8]
A Comparative Overview of Coupling Reagents
The choice of coupling reagent is paramount. The table below summarizes the most effective reagents for hindered couplings, categorized by their mechanism of action. Aminium and phosphonium salt-based reagents are highly recommended.
Reagent Class
Examples
Activated Intermediate
Reactivity
Key Considerations
Carbodiimides
DIC, DCC
O-acylisourea
Low-Moderate
Generally insufficient for α,α-disubstituted amino acids. Often used with additives like HOBt, but may still fail.[6]
Aminium/Uronium Salts
HATU , HBTU, HCTU
OAt or OBt ester
Very High
HATU is the gold standard for difficult couplings. It forms a highly reactive OAt ester, and the resulting HOAt leaving group can catalyze the reaction.[9] HCTU is also highly effective and often more cost-efficient.[8]
Phosphonium Salts
PyBOP , PyAOP
OBt or OAt ester
High
Highly efficient and less prone to side reactions like guanidinylation compared to some aminium salts. PyAOP is particularly potent.[8][10]
For the incorporation of Methyl 4-amino-4-methylpentanoate, HATU is the recommended primary choice due to its superior performance in overcoming significant steric barriers.[8][9]
Workflow for SPPS Incorporation
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of a sterically hindered amino acid.
Caption: General Fmoc-SPPS cycle for incorporating a hindered amino acid.
Detailed Experimental Protocols
This protocol is designed for a manual synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin. The free amine form of Methyl 4-amino-4-methylpentanoate is required; the hydrochloride salt must be neutralized by the base in the coupling step.
Protocol 1: Standard Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing the free amine for the subsequent coupling reaction.[11]
Resin Swelling: Swell the peptide-resin (0.1 mmol) in N,N-Dimethylformamide (DMF, ~5 mL) in a reaction vessel for 30 minutes.[11] Drain the solvent.
Deprotection: Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin. Agitate for 5 minutes.[12]
Drain and Repeat: Drain the piperidine solution. Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for an additional 10 minutes to ensure complete removal.
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[11]
Protocol 2: Coupling of Methyl 4-amino-4-methylpentanoate (HATU-Mediated)
This protocol utilizes a pre-activation step to form the highly reactive OAt-ester of the incoming amino acid, which then reacts with the deprotected N-terminal amine on the resin.
Pre-activation: Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the amino acid/HATU mixture. Agitate for 2-5 minutes. The solution may change color.[8] This step is critical for forming the active ester.
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
Reaction Time: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours or overnight.[8]
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Caption: Activation of a carboxylic acid with HATU to form a reactive OAt-ester.
After coupling, it is essential to verify that the reaction has gone to completion. The Kaiser (ninhydrin) test detects free primary amines.[11]
Sample Collection: After the post-coupling washes, remove a small sample of resin beads (1-2 mg).
Reagent Addition: Add 2-3 drops each of:
Solution A: 5% Ninhydrin in ethanol
Solution B: 80% Phenol in ethanol
Solution C: 2% 0.001M KCN in pyridine
Incubation: Heat the sample at 100°C for 3-5 minutes.
Result Interpretation:
Positive (Deep Blue Beads/Solution): Indicates the presence of unreacted free amines. The coupling is incomplete.
Negative (Yellow/Colorless Beads): Indicates the absence of free primary amines. The coupling is complete.
Troubleshooting and Optimization
A positive Kaiser test after the initial coupling attempt is common with α,α-disubstituted amino acids. The following steps should be taken:
Double Coupling: If the Kaiser test is positive, do not proceed to the next deprotection step. Instead, drain the wash solvent and repeat the entire coupling protocol (Protocol 2) with a fresh solution of activated amino acid.[8] This is the most common and effective strategy.
Capping: If the coupling remains incomplete after a second attempt (a rare but possible scenario), any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. This is achieved by acetylating the free amines with a solution of acetic anhydride and a base (e.g., 10% Ac₂O, 5% DIEA in DMF) for 15-30 minutes.[13] Capped sequences are truncated but are easily separated during final purification.
Solvent Choice: For sequences prone to aggregation, especially after incorporating several hydrophobic residues, switching the primary solvent from DMF to NMP can improve solvation of the peptide-resin complex and enhance reaction efficiency.[8]
Cleavage and Purification
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.[1]
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used on other amino acids in the sequence. A standard, highly effective cocktail is "Reagent K": 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [1]
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
Peptide Precipitation & Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether. The peptide can then be collected by centrifugation, washed, dried, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Conclusion
The successful incorporation of sterically demanding residues like Methyl 4-amino-4-methylpentanoate into peptides via SPPS is a readily achievable goal that unlocks significant potential for designing next-generation peptide therapeutics. Success hinges on moving beyond standard protocols and employing a rational, optimized approach. The strategic selection of highly potent coupling reagents, such as HATU, combined with diligent monitoring of reaction completion and the use of extended reaction times or double coupling, will reliably overcome the kinetic barriers imposed by steric hindrance. By following the principles and protocols outlined in this guide, researchers can confidently utilize this valuable amino acid to enhance the structural and biological properties of their synthetic peptides.
References
Manne, S. R. (2022). Solid-phase synthesis of sterically hindered peptides. This source discusses the challenges of SPPS when dealing with sterically bulky residues like α,α-disubstituted amino acids, which cause sluggish and inefficient coupling reactions. ()
Subirós-Funosas, A., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. This article highlights the difficulty in synthesizing peptides containing sterically hindered amino acids, such as α,α-disubstituted ones. ()
Vaidehi, N., et al. (n.d.). Introduction to Peptide Synthesis. PMC - NIH. This document outlines the fundamental principles of SPPS, including the choice of solid supports, linkers, and coupling methodologies. ()
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. This guide provides specific protocols and strategies for overcoming challenges with sterically hindered amino acids, recommending potent reagents like HATU and techniques like double coupling. ()
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. This abstract notes that traditional activation methods like carbodiimides are inefficient for coupling α,α-disubstituted amino acids. ()
Legentil, L., et al. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. This paper discusses the challenges and optimized procedures for incorporating α,α-disubstituted amino acids via SPPS. ()
Nature Communications. (n.d.). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. An additional guide confirming the efficacy of aminium and phosphonium salts for difficult couplings. ()
BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
Chem-Impex. (n.d.). Fmoc-4-amino-4-methyl-pentanoic acid. A product page describing the use of the Fmoc-protected version of the amino acid as a building block in peptide synthesis. ()
A Practical Guide to Solid-Phase Peptide Synthesis. (n.d.).
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. This review discusses the concept of "difficult sequences" and the role of on-resin aggregation and poor solvation, highlighting the influence of resin choice and solvents. ()
Beaver, M. G., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ACS Publications. This article describes the use of capping steps with acetic anhydride to terminate unreacted amine chains during SPPS. ()
Yoshino, T., et al. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Kyushu University. This research highlights the challenge of incorporating sterically demanding groups in the synthesis of α,α-disubstituted α-amino acids. ()
Lu, G., et al. (n.d.). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC. This paper discusses how peptide aggregation and secondary structure formation on the resin can lead to incomplete coupling reactions. ()
Kawakami, T., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. PubMed.
Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
PubChem. (n.d.). Methyl 4-amino-4-methylpentanoate hydrochloride. PubChem entry providing chemical details for the compound. ()
MedchemExpress.com. (n.d.). (R)-methyl 2-amino-4-methylpentanoate hydrochloride. A product page for a similar amino acid ester hydrochloride. ()
Fuse Lab, Hokkaido University. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. This page describes advanced methods for forming peptide bonds with sterically hindered N-methyl amino acids. ()
Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. This article provides an overview of peptide synthesis, including the solid-phase method developed by Merrifield. ()
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
RSC Publishing. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). This document provides experimental details for microwave-assisted SPPS, including Fmoc deprotection and HBTU/HOBt coupling. ()
Sigma-Aldrich. (n.d.). Ethyl 3-amino-4-methylpentanoate hydrochloride. A product page for a similar amino acid ester hydrochloride. ()
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
Benoiton, N. L. (2005). Chemistry of peptide synthesis. This book provides a deep dive into the chemical principles and mechanisms of peptide synthesis. ()
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. This guide offers an introduction and standard procedures for SPPS, including coupling and deprotection steps. ()
BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the widely used Fmoc-SPPS method. ()
Deprotection strategies for Methyl 4-amino-4-methylpentanoate hydrochloride in organic synthesis
An In-Depth Guide to Deprotection Strategies for Methyl 4-amino-4-methylpentanoate Hydrochloride in Organic Synthesis Introduction: Unlocking the Reactivity of a Versatile Building Block Methyl 4-amino-4-methylpentanoate...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Deprotection Strategies for Methyl 4-amino-4-methylpentanoate Hydrochloride in Organic Synthesis
Introduction: Unlocking the Reactivity of a Versatile Building Block
Methyl 4-amino-4-methylpentanoate hydrochloride is a non-proteinogenic amino acid ester that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and peptidomimetics. Its structure, featuring a quaternary carbon center adjacent to the nitrogen atom, imparts unique conformational constraints and metabolic stability to target molecules. The compound is typically supplied and stored as a hydrochloride salt to enhance its stability and shelf-life, as the free amine is more susceptible to degradation.
However, in its salt form, the primary amine is protonated to form an ammonium ion (R-NH₃⁺). This protonation renders the nitrogen non-nucleophilic, preventing it from participating in essential bond-forming reactions, most notably amide coupling.[1] Therefore, a critical first step in utilizing this reagent is the "deprotection" or, more accurately, the neutralization of the hydrochloride salt to liberate the free, nucleophilic primary amine (R-NH₂).
This technical guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the effective deprotection of Methyl 4-amino-4-methylpentanoate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into selecting the optimal strategy to ensure high yields and purity in subsequent synthetic transformations.
Core Principle: The Acid-Base Chemistry of Amine Salt Neutralization
The deprotection of an amine hydrochloride is a straightforward acid-base reaction. The ammonium hydrochloride salt exists in equilibrium with its conjugate base, the free amine. To drive the reaction to completion and generate the free amine in a usable concentration, a base is introduced to accept the proton from the ammonium ion.
The choice of base and reaction conditions is paramount, as it directly impacts reaction efficiency, potential side reactions such as ester hydrolysis, and the complexity of the final product purification.[2][3]
Caption: General mechanism for the neutralization of an amine hydrochloride salt.
Deprotection Methodologies: A Comparative Analysis
The selection of a deprotection strategy depends on several factors: the scale of the reaction, the solvent system, the requirements of the subsequent reaction (e.g., anhydrous conditions), and the stability of the starting material and product to the conditions. Below are detailed protocols for the most common and effective methods.
Method 1: Aqueous Biphasic Neutralization
This classic and robust method is ideal for isolating the pure, free amine, especially when it is not immediately used in a subsequent reaction. It involves neutralizing the salt in an aqueous solution and extracting the liberated free amine into an immiscible organic solvent.
Causality & Expertise: This method physically separates the free amine from the inorganic salts (e.g., NaCl, KCl) formed during neutralization, simplifying purification. The choice of a mild base like sodium bicarbonate is often sufficient and minimizes the risk of base-catalyzed ester hydrolysis compared to stronger bases like NaOH or KOH.[4] Cooling the reaction mixture further mitigates this risk.
Protocol 1: Neutralization with Sodium Bicarbonate (NaHCO₃)
Dissolution: Dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq) in deionized water or, preferably, a saturated sodium chloride solution (brine) to a concentration of approximately 0.5-1.0 M. The use of brine reduces the solubility of the free amine in the aqueous phase, improving extraction efficiency.
Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).
Neutralization: Cool the separatory funnel in an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (approx. 1.5-2.0 eq) in portions.
Expert Insight: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas will evolve (H⁺ + HCO₃⁻ → H₂CO₃ → H₂O + CO₂).
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free amine as an oil. The product should be used immediately or stored under an inert atmosphere.
Method 2: In Situ Neutralization with Tertiary Amines
For reactions where the free amine is used immediately, such as in amide coupling, in situ neutralization is highly efficient.[5] This approach avoids the isolation of the potentially unstable free amine by generating it directly in the reaction vessel.
Causality & Expertise: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are used because they are non-nucleophilic and will not compete in subsequent acylation reactions. DIPEA is often preferred over TEA because its bulky isopropyl groups make it even less nucleophilic, and its corresponding ammonium salt is often more soluble in common organic solvents, preventing the reaction mixture from becoming a thick, difficult-to-stir slurry.[6] However, the presence of these amine salts can complicate purification and, in sensitive peptide couplings, may increase the risk of racemization.[7]
Protocol 2: In Situ Neutralization with DIPEA for Amide Coupling
Suspension: In a clean, dry, inert-atmosphere (N₂ or Ar) flask, suspend Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
Base Addition: Add DIPEA (1.1 to 1.5 eq) dropwise to the suspension while stirring at room temperature. A slight excess of the base ensures complete neutralization.
Homogenization: Stir the mixture for 15-30 minutes. The suspension should become a clear solution as the free amine and the diisopropylethylammonium chloride salt are formed.
Reaction: The resulting solution containing the free amine is now ready for the next step. For example, the carboxylic acid (e.g., 1.0 eq), a coupling agent like HBTU (1.0 eq), and any additives like HOBt can be added directly to this solution to initiate amide bond formation.[8]
Method 3: Heterogeneous Neutralization with Zinc Dust
This less common but highly effective method provides the free amine in high purity without introducing a tertiary amine base and its corresponding salt, which can be advantageous for purification and for minimizing certain side reactions.[9]
Causality & Expertise: Activated zinc dust reacts with the hydrochloride salt to produce the free amine, zinc chloride (ZnCl₂), and hydrogen gas. The reaction is clean and quantitative. Since the zinc and zinc salts are solids, they are easily removed by simple filtration, yielding a clean solution of the free amine.[7] This method is particularly valuable when the presence of tertiary ammonium salts is undesirable.
Protocol 3: Neutralization with Activated Zinc Dust
Zinc Activation (if necessary): Commercial zinc dust can be activated by stirring it for a few minutes in 1N HCl, followed by thorough washing with deionized water, then acetone, and finally drying in vacuo.[7]
Suspension: Suspend Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq) in an anhydrous solvent like THF or DCM.
Reaction: Add activated zinc dust (approx. 100 mg per 1 mmol of the salt) to the suspension in one portion.
Stirring: Stir the mixture vigorously at room temperature for 10-20 minutes. The reaction progress can be monitored by TLC.
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and zinc salts.
Use or Isolation: The resulting filtrate contains the free amine and can be used directly in the next step or concentrated under reduced pressure to isolate the product.
Requires an extra workup step; risk of ester hydrolysis with strong bases or prolonged exposure; not suitable for anhydrous reactions.[4][10]
In Situ Neutralization
Triethylamine (TEA), DIPEA
Anhydrous DCM, THF, DMF
None (used directly)
Fast and convenient for one-pot reactions; avoids isolation of the free amine.
Byproduct salt (e.g., TEA·HCl) can complicate purification; may increase racemization in sensitive substrates.[7][11]
Zinc Dust
Activated Zn Dust
Anhydrous THF, DCM
Filtration
Avoids tertiary amine bases and their salts; provides a clean solution of the free amine; mild conditions.
Requires pre-activation of zinc; introduces metal salts that must be filtered; less commonly used.[7][9]
Application Workflow: Amide Coupling
To illustrate the practical application, the following workflow details the coupling of Methyl 4-amino-4-methylpentanoate with an N-Boc protected amino acid (e.g., Boc-Alanine) using an in situ deprotection strategy.
Caption: A typical workflow for amide bond formation using in situ deprotection.
References
Verma, S., et al. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
Pintea, B., et al. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]
Ananda, K., et al. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-6. Available at: [Link]
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
Various Authors. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters. ResearchGate. Available at: [Link]
Various Authors. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea. Google Patents.
Various Authors. (2013). serine methyl ester HCl to freebase. Sciencemadness.org. Available at: [Link]
Orellana-Lozano, A., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. Available at: [Link]
Various Authors. (2022). Amino acid ester salt and its free base. Reddit. Available at: [Link]
Various Authors. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Available at: [Link]
Various Authors. (2008). Process For Synthesis Of Gabapentin. Google Patents.
Various Authors. (2019). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. Google Patents.
Various Authors. (2013). Process for the preparation of gabapentin. Google Patents.
BenchChem. (2025).
Divi's Laboratories Limited. (2018). PROCESS FOR THE PREPARATION OF GABAPENTIN. European Patent Office. Available at: [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
Yang, Y., et al. (2021). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Life. Available at: [Link]
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
ChemSrc. (2025). methyl 4-amino-4-methylpentanoate. ChemSrc. Available at: [Link]
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Waters. Available at: [Link]
PubChemLite. (n.d.). Methyl 4-amino-4-methylpentanoate hydrochloride. PubChemLite. Available at: [Link]
Various Authors. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]
Various Authors. (2019). Removing HCl from Amino Acid Solution. Reddit. Available at: [Link]
BenchChem. (2025).
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
Wiley-VCH. (n.d.). Protection Reactions. Wiley-VCH. Available at: [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
Zhang, L., et al. (2014). The Role of Amino Acid Esters and the Amide Group in the Chiral Induction Process by a Novel Monoamide-Linked Monozinc Bisporphyrinate. Chemistry – An Asian Journal. Available at: [Link]
Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
Methyl 4-amino-4-methylpentanoate Hydrochloride: A Key Chiral Building Block for Constrained Peptidomimetics in Drug Discovery
Introduction: The Significance of Conformational Constraint in Drug Design In the realm of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. A powerf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Conformational Constraint in Drug Design
In the realm of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. A powerful strategy to achieve these desirable attributes is the introduction of conformational constraints into bioactive peptides and small molecules. By reducing the flexibility of a molecule, we can lock it into a bioactive conformation, leading to improved binding affinity for its target and often increased resistance to enzymatic degradation. α,α-Disubstituted amino acids are a pivotal class of chiral building blocks that serve this purpose, and among them, methyl 4-amino-4-methylpentanoate hydrochloride has emerged as a valuable tool for medicinal chemists.[1]
This technical guide provides a comprehensive overview of methyl 4-amino-4-methylpentanoate hydrochloride, from its synthesis and characterization to its application in the design and synthesis of pharmacologically relevant molecules. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block.
Physicochemical Properties and Characterization
Methyl 4-amino-4-methylpentanoate hydrochloride is the hydrochloride salt of the methyl ester of 4-amino-4-methylpentanoic acid. The presence of a quaternary carbon atom at the α-position to the nitrogen atom imparts significant steric bulk, which is the basis for its utility in inducing conformational constraints.
Table 1: Physicochemical Properties of Methyl 4-amino-4-methylpentanoate Hydrochloride
The identity and purity of methyl 4-amino-4-methylpentanoate hydrochloride should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the two methyl groups at the quaternary center, the methylene protons of the pentanoate backbone, and the methyl ester group. The ¹³C NMR spectrum will show distinct signals for the quaternary carbon, the carbonyl carbon of the ester, and the other carbon atoms in the molecule.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base (146.12 g/mol ).[2]
Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.
Synthesis of Methyl 4-amino-4-methylpentanoate Hydrochloride
The synthesis of α,α-disubstituted amino acids like 4-amino-4-methylpentanoic acid can be achieved through various established methods, including the Strecker and Bucherer-Bergs syntheses.[3] A plausible and scalable approach for the synthesis of methyl 4-amino-4-methylpentanoate hydrochloride involves the reduction of a nitro-precursor, followed by esterification.
Protocol 1: Synthesis via Reduction of Methyl 4-methyl-4-nitropentanoate
This protocol outlines a two-step synthesis starting from the commercially available methyl 4-methyl-4-nitropentanoate.
Step 1: Reduction of Methyl 4-methyl-4-nitropentanoate
In a suitable hydrogenation vessel, dissolve methyl 4-methyl-4-nitropentanoate (1.0 eq) in methanol.
Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere.
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol.
The resulting filtrate contains the desired methyl 4-amino-4-methylpentanoate. This solution can be used directly in the next step or concentrated under reduced pressure to yield the crude free amine as an oil.
Step 2: Formation of the Hydrochloride Salt
Materials:
Solution of methyl 4-amino-4-methylpentanoate in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol)
Anhydrous hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane)
Anhydrous diethyl ether or other non-polar solvent for precipitation
Procedure:
Dissolve the crude methyl 4-amino-4-methylpentanoate from Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.
Cool the solution in an ice bath.
Slowly add a solution of anhydrous hydrochloric acid (1.0-1.1 eq) dropwise with stirring.
A white precipitate of methyl 4-amino-4-methylpentanoate hydrochloride should form.
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford the final product.
Applications in Drug Discovery: Crafting Constrained Peptidomimetics
The primary application of methyl 4-amino-4-methylpentanoate hydrochloride in drug discovery lies in its use as a building block for creating conformationally constrained peptides and peptidomimetics. The gem-dimethyl group at the α-position restricts the rotational freedom around the adjacent peptide bonds, influencing the local secondary structure and overall conformation of the peptide.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of α,α-disubstituted amino acids like methyl 4-amino-4-methylpentanoate requires optimized coupling protocols in Solid-Phase Peptide Synthesis (SPPS). Standard coupling conditions may result in incomplete reactions and the formation of deletion sequences.
Protocol 2: Boc-SPPS of a Peptide Containing 4-Amino-4-methylpentanoic Acid
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating the 4-amino-4-methylpentanoic acid residue using Boc/Bzl protection strategy.
Materials:
Merrifield resin pre-loaded with the C-terminal amino acid
N-Boc protected amino acids
N-Boc-4-amino-4-methylpentanoic acid
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
N,N-Diisopropylethylamine (DIEA)
Piperidine (for Fmoc chemistry)
Cleavage cocktail (e.g., HF or TFMSA for Boc chemistry)
Diethyl ether
Procedure:
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel.
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[5]
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DCM, and then with DCM and DMF.
Coupling of Standard Amino Acids:
Pre-activate the N-Boc protected amino acid (3-4 equivalents) with DIC (3-4 equivalents) and HOBt (3-4 equivalents) in DMF for 10-15 minutes.
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
Coupling of N-Boc-4-amino-4-methylpentanoic acid:
Due to steric hindrance, a more potent coupling reagent is recommended. Pre-activate N-Boc-4-amino-4-methylpentanoic acid (4-5 equivalents) with HATU (4-5 equivalents) and DIEA (8-10 equivalents) in DMF for 10-15 minutes.
Add the activated amino acid solution to the resin and allow it to react for an extended period (4-12 hours, or overnight).
A double coupling may be necessary to ensure complete reaction.
Washing: After each coupling step, wash the resin thoroughly with DMF and DCM.
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with a suitable cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study: Potential Application in DPP-IV Inhibitors and GLP-1 Receptor Agonists
Dipeptidyl peptidase-IV (DPP-IV) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists are important classes of drugs for the treatment of type 2 diabetes.[6][7] The introduction of α,α-disubstituted amino acids into peptidomimetic DPP-IV inhibitors or GLP-1 receptor agonist peptides can enhance their metabolic stability by preventing cleavage by proteases like DPP-IV.[8]
For instance, replacing a natural amino acid at or near the N-terminus of a GLP-1 receptor agonist with a residue derived from methyl 4-amino-4-methylpentanoate could sterically hinder the approach of DPP-IV, thereby prolonging the peptide's half-life and therapeutic effect. While specific marketed drugs explicitly containing this building block are not prominently documented in publicly available literature, its structural motif is highly relevant to the design principles of next-generation peptide and peptidomimetic therapeutics in this area.
Conclusion
Methyl 4-amino-4-methylpentanoate hydrochloride is a valuable and versatile chiral building block in drug discovery. Its gem-dimethyl substitution provides a powerful tool for introducing conformational constraints into peptides and small molecules, leading to compounds with potentially improved pharmacological profiles. The synthetic protocols and application notes provided in this guide offer a foundation for researchers to explore the utility of this building block in their own drug design and development programs. As the demand for more stable and potent therapeutics continues to grow, the strategic incorporation of α,α-disubstituted amino acids like methyl 4-amino-4-methylpentanoate will undoubtedly play an increasingly important role in shaping the future of medicine.
References
Benchchem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from https://www.aapptec.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from https://www.aapptec.com/handbook.pdf
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Kent, S. B., & Alewood, P. F. (1994). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 43(4), 321–330.
Wikipedia. (2023, October 29). Ritter reaction. Retrieved from https://en.wikipedia.org/wiki/Ritter_reaction
Baggio, L. L., & Drucker, D. J. (2014). Glucagon-like peptide-1 (GLP-1) analogs: recent advances, new possibilities, and therapeutic implications. Journal of medicinal chemistry, 57(23), 9681–9699.
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from https://www.chempep.com/boc-solid-phase-peptide-synthesis/
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.
bioRxiv. (2025, October 7). Azapeptide GLP-1 receptor agonist resists proteolysis and improves metabolic control in diet-induced obesity. Retrieved from https://www.biorxiv.org/content/10.1101/2025.10.06.561149v1
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Chemical Biology, 5(2), 134-155.
PubChem. (n.d.). Methyl 4-amino-4-methylpentanoate hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54593043
Gentile, F., et al. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules, 29(1), 13.
ResearchGate. (n.d.). Sequences of α/β peptide GLP‐1 analogues 1 a–4 a and 1 b–4 b with αααβ patterned substitution in the C‐terminal region. Retrieved from https://www.researchgate.
Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm
Molbase. (2025, May 20). methyl 4-amino-4-methylpentanoate. Retrieved from https://www.molbase.com/en/cas-none_145-20-2.html
Semantic Scholar. (2023, August 3). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from https://www.semanticscholar.org/paper/Insight-into-Structure-Activity-Relationship-of-of-Jain-Sharma/f104d538e55e8a7e0c4a4e12e75e1f0e4c6e9c9c
The Royal Society of Chemistry. (n.d.). 4. Retrieved from https://www.rsc.
Kalra, S., et al. (2013). Glucagon-like peptide-1 analogues: An overview. Indian journal of endocrinology and metabolism, 17(3), 413.
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Application Notes & Protocols: Strategic Synthesis of Sterically Hindered Amides Using Methyl 4-amino-4-methylpentanoate hydrochloride
Introduction: The Challenge and Imperative of Sterically Hindered Amides The amide bond is arguably the most fundamental linkage in modern medicinal chemistry and drug discovery, forming the backbone of peptides and a va...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge and Imperative of Sterically Hindered Amides
The amide bond is arguably the most fundamental linkage in modern medicinal chemistry and drug discovery, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2][] Its synthesis is one of the most frequently performed reactions in the pharmaceutical industry.[4][5] However, the seemingly straightforward condensation of a carboxylic acid and an amine conceals significant challenges, particularly when steric congestion surrounds the reactive centers.
Sterically hindered amides, especially those derived from α,α-disubstituted amino acids like the building block Methyl 4-amino-4-methylpentanoate, are of profound interest. The incorporation of such moieties can enforce specific molecular conformations, enhance metabolic stability, and improve the pharmacological profiles of drug candidates.[6][7] Yet, their synthesis is notoriously difficult. The bulky substituents adjacent to the amine or carboxylic acid functionalities create a high-energy barrier for the requisite nucleophilic attack, often leading to sluggish reactions, low yields, or complete reaction failure with standard protocols.[4][8]
This guide provides an in-depth analysis and field-proven protocols for the successful synthesis of sterically hindered amides using Methyl 4-amino-4-methylpentanoate hydrochloride. We will dissect the mechanistic challenges and present robust, optimized strategies employing modern coupling reagents to empower researchers in overcoming this synthetic hurdle.
Mechanistic Insight: Why Steric Hindrance Matters
The formation of an amide bond is a nucleophilic acyl substitution reaction. The core issue with direct condensation is that the fast acid-base reaction between the carboxylic acid and the amine forms a thermodynamically stable and unreactive ammonium carboxylate salt, preempting the much slower nucleophilic attack.[9]
To circumvent this, coupling reagents are employed. Their fundamental role is to convert the poor leaving group of the carboxylic acid (–OH) into a highly reactive, good leaving group, thereby creating a potent electrophile that the amine can attack.[9][10]
The entire process can be visualized as a two-stage event:
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester).
Aminolysis: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the tetrahedral intermediate, which then collapses to the stable amide bond.
Steric hindrance, such as the two α-methyl groups in our target amine, dramatically slows down the second step (Aminolysis). If the activated intermediate is unstable, it may decompose or rearrange into unreactive byproducts before the sterically encumbered amine has a chance to attack, leading to low yields. This necessitates the use of highly efficient activation strategies.
Caption: General workflow for coupling-reagent-mediated amide synthesis.
Choosing Your Weapon: A Guide to Coupling Reagents for Hindered Systems
The success of a sterically hindered coupling reaction is almost entirely dependent on the choice of coupling reagent. Reagents are broadly classified into two major families: carbodiimides and onium salts (phosphonium and aminium/uronium).
Carbodiimide-Based Reagents (EDC, DCC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents that function by forming a highly reactive O-acylisourea intermediate.[11][12][13]
Challenge: For sterically hindered systems, the nucleophilic attack by the amine is slow. This gives the O-acylisourea intermediate time to undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which terminates the reaction and reduces the yield.[13]
The Solution: Additives. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or, more modernly, OxymaPure (Ethyl cyanohydroxyiminoacetate) are used. These additives rapidly trap the O-acylisourea to form a more stable active ester.[13][14] This ester is still sufficiently reactive to be attacked by the hindered amine but is far less prone to rearrangement, thus preserving the activated species for productive amide formation.[13][15]
Onium Salt Reagents (HATU, HBTU, PyBOP, COMU)
Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are generally more potent and faster-acting than carbodiimides, making them the preferred choice for difficult couplings.[12][16][17]
Mechanism: These reagents react with the carboxylic acid to directly generate active esters in situ.
Superior Reactivity: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are exceptionally effective.[16] HATU generates a highly reactive OAt ester; the nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the reaction.[16] COMU, an Oxyma-based reagent, is also lauded for its high performance and reduced risk of side reactions compared to benzotriazole-based reagents.[16]
For the specific challenge of coupling with Methyl 4-amino-4-methylpentanoate, starting with a robust onium salt like HATU is highly recommended for maximizing the probability of success.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.
Critical Preliminary Step: Amine Salt Neutralization
Methyl 4-amino-4-methylpentanoate is supplied as a hydrochloride salt. The amine is protonated (R-NH₃⁺Cl⁻) and therefore non-nucleophilic. It must be neutralized in situ with a non-nucleophilic organic base to liberate the free amine (R-NH₂).
Recommended Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
Stoichiometry: Use at least 2.0 equivalents of base: 1.0 eq to neutralize the hydrochloride salt and 1.0 eq to neutralize the acid generated during the coupling reaction.
Caption: A generalized experimental workflow for amide coupling reactions.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method for sterically demanding substrates.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1-0.2 M solution).
Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
Add DIPEA (2.5 eq) to the reaction mixture. The solution may change color. Allow the mixture to stir at room temperature for 15-30 minutes to ensure pre-activation of the carboxylic acid.
Add Methyl 4-amino-4-methylpentanoate hydrochloride (1.1 eq) directly to the activated mixture.
Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS.
If the reaction is sluggish after 4-6 hours, it can be gently heated to 40-50°C.
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Protocol 2: Cost-Effective Carbodiimide Coupling using EDC/OxymaPure
This method is a viable alternative, particularly for larger-scale synthesis where cost is a factor.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and OxymaPure (1.2 eq).
Dissolve the solids in anhydrous DMF (to make a ~0.1-0.2 M solution).
In a separate flask, dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.2 eq) in a small amount of DMF and add DIPEA (3.0 eq). Stir for 5 minutes.
Add the neutralized amine solution from step 3 to the mixture from step 2.
Stir the reaction at room temperature for 12-24 hours. The reaction is typically slower than with HATU. Gentle heating (40°C) may be required.
Monitor the reaction progress by TLC or LC-MS.
Once complete, perform the same aqueous workup and purification as described in Protocol 1 (steps 7-10).
Data and Troubleshooting
For successful synthesis, careful control over stoichiometry and conditions is paramount.
Parameter
Protocol 1 (HATU)
Protocol 2 (EDC/Oxyma)
Rationale
Amine (eq)
1.1 - 1.2
1.2
A slight excess ensures the activated acid is consumed.
Coupling Reagent (eq)
1.1 - 1.2
1.2
Drives the reaction to completion.
Additive (eq)
N/A
1.2
Essential for preventing N-acylurea formation with EDC.[13]
Base (DIPEA, eq)
2.5 - 3.0
3.0
Neutralizes both the amine salt and generated acids.
Temperature
Room Temp to 40°C
Room Temp to 50°C
Higher temperatures may be needed but increase risk of side reactions.
Typical Time
2 - 8 hours
12 - 24 hours
Reflects the higher reactivity of HATU.
Troubleshooting Common Issues:
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
1. Insufficiently potent coupling reagent. 2. Incomplete neutralization of the amine salt. 3. Presence of water in reagents/solvents.
1. If using Protocol 2, switch to Protocol 1 (HATU). 2. Ensure ≥2.0 eq of DIPEA is used. 3. Use freshly opened anhydrous solvents and dry glassware thoroughly.
Multiple Byproducts
1. (N-acylurea formation with EDC) 2. (Guanidinylation with HATU) 3. (Racemization of chiral acid)
1. Ensure an additive (OxymaPure/HOBt) is used with EDC. 2. Avoid a large excess of HATU.[16][18] 3. Run reaction at 0°C or room temperature; avoid prolonged heating.
Reaction Stalled
Extreme steric hindrance on both coupling partners.
1. Increase reaction temperature to 40-50°C. 2. Increase reaction time. 3. Consider an alternative strategy, such as converting the carboxylic acid to a more reactive acyl fluoride.[8]
Conclusion
The synthesis of sterically hindered amides using challenging substrates like Methyl 4-amino-4-methylpentanoate hydrochloride is a formidable but solvable problem. Success hinges on moving beyond standard protocols and employing high-potency coupling reagents that can generate a highly reactive electrophile capable of overcoming the significant steric barrier. The use of onium salt reagents, particularly HATU, provides a reliable and efficient path to the desired products. By understanding the underlying mechanistic principles and adhering to carefully optimized protocols, researchers can confidently incorporate these valuable building blocks into their molecules, advancing the frontiers of drug development and chemical biology.
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An, G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Zhu, C., et al. (2016). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]
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Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Royal Society of Chemistry. (2016, July 12). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. [Link]
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Goti, G., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
Royal Society of Chemistry. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
University of Birmingham. (2023, October 13). Synthesis of novel amides and related compounds with applications in medicinal chemistry. [Link]
Martins, F. G., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Advanced methodology for handling sterically hindered
γ
-amino acid ester hydrochlorides.
Introduction & Mechanistic Rationale
The synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs) frequently relies on non-proteogenic amino acids. Methyl 4-amino-4-methylpentanoate hydrochloride is a highly valuable
γ
-amino acid building block. However, its structural topology presents two distinct synthetic challenges:
Severe Steric Hindrance: The amine is located on a tertiary
γ
-carbon (C4) flanked by a gem-dimethyl group and the aliphatic backbone. This bulk severely restricts the trajectory of electrophilic attack, drastically reducing the amine's nucleophilicity.
Hydrolytic Sensitivity: As a methyl ester, the molecule is susceptible to saponification if exposed to strong aqueous bases over the extended reaction times required for hindered amines.
Reagent and Solvent Causality
To overcome these challenges, the standard aqueous Schotten-Baumann conditions (e.g.,
Na2CO3
in THF/Water) are suboptimal 1. Instead, we employ an anhydrous organic system utilizing Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) .
While Fmoc-Cl is highly electrophilic and sometimes used for difficult couplings, it is moisture-sensitive and generates HCl, which can complicate the reaction matrix 2. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyl)oxysuccinimide) is selected as the optimal reagent because it forms a stable tetrahedral intermediate and cleanly releases water-soluble N-hydroxysuccinimide (NHS) as a leaving group without generating harsh acidic byproducts 3.
Mechanistic pathway of Fmoc protection highlighting the transition from HCl salt to protected ester.
Quantitative Reagent Requirements
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. The use of excess base and acylating agent is a direct mathematical compensation for the steric hindrance at the C4 position 4.
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Function
Methyl 4-amino-4-methylpentanoate HCl
181.66
1.0 eq
1.82 g
Substrate / Starting Material
Fmoc-OSu
337.33
1.2 eq
4.05 g
Electrophilic Acylating Agent
N,N-Diisopropylethylamine (DIPEA)
129.24
3.0 eq
5.22 mL (3.88 g)
Neutralizer & Acid Scavenger
Dichloromethane (DCM)
84.93
N/A
100 mL (0.1 M)
Anhydrous Reaction Solvent
Experimental Protocol
This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of each phase before proceeding.
Step 1: Free-Basing the Amine (Neutralization)
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with Methyl 4-amino-4-methylpentanoate hydrochloride (1.82 g, 10 mmol) and anhydrous DCM (100 mL).
Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.
Add DIPEA (5.22 mL, 30 mmol) dropwise via syringe over 5 minutes.
Causality: The amine is locked as an unreactive HCl salt. The first 1.0 eq of DIPEA neutralizes the salt to liberate the active nucleophile. The remaining 2.0 eq maintains a strictly basic environment to drive the acylation forward. The 0 °C temperature prevents exothermic degradation.
Self-Validation: The initial cloudy suspension will clear into a homogeneous solution as the HCl salt is neutralized. Spot the solution on moistened pH paper; it must read > 8.
Step 2: Acylation
To the 0 °C solution, add solid Fmoc-OSu (4.05 g, 12 mmol) in three equal portions over 10 minutes.
Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).
Causality: Portion-wise addition at 0 °C prevents uncontrolled reactivity and minimizes the formation of Fmoc-derived byproducts. Warming to room temperature provides the kinetic energy required for the sterically hindered amine to attack the bulky Fmoc carbonate.
Step 3: Reaction Monitoring
Stir the reaction vigorously for 16–24 hours.
Causality: While unhindered primary amines react with Fmoc-OSu in 1-2 hours, the gem-dimethyl bulk at the
γ
-carbon drastically slows the reaction rate, necessitating an overnight stir.
Self-Validation: Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 7:3) and LC-MS. The starting material amine is UV-inactive but stains strongly with Ninhydrin (requires heat). The Fmoc-protected product is highly UV-active at 254 nm. Proceed to workup only when the Ninhydrin-active baseline spot is consumed.
Step 4: Aqueous Workup
Dilute the reaction mixture with an additional 50 mL of DCM.
Transfer to a separatory funnel and wash the organic layer sequentially with:
1M Aqueous HCl (2 × 50 mL): Causality - Protonates and removes excess DIPEA and any trace unreacted starting amine into the aqueous phase.
Saturated Aqueous
NaHCO3
(2 × 50 mL): Causality - Neutralizes residual acid and extracts the N-hydroxysuccinimide (NHS) byproduct.
Brine (1 × 50 mL): Causality - Disrupts emulsions and pre-dries the organic layer.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the crude product as a viscous oil or foam.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 10% to 30% Ethyl Acetate in Hexanes.
Step-by-step experimental workflow for the Fmoc protection of hindered amino acid esters.
Reaction Optimization & Troubleshooting Data
When working with highly hindered substrates, deviations from standard kinetic profiles are expected. The table below outlines empirical observations, their mechanistic causes, and actionable solutions.
Author: BenchChem Technical Support Team. Date: April 2026
Target Scaffold: Methyl 4-amino-4-methylpentanoate hydrochloride derivatives
Document Type: Advanced Protocol & Mechanistic Guide
Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists
Mechanistic Rationale & Target Overview
The synthesis of enantiopure γ-amino acids is a critical objective in modern drug development, particularly for the generation of gabapentinoid analogs and central nervous system (CNS) therapeutics[1]. The target scaffold, methyl 4-amino-4-methylpentanoate , features a gem-dimethyl group at the γ-position (C4). While this specific C4 center is achiral due to symmetry, pharmaceutical derivatives often feature functionalization at the α- (C2) or β- (C3) positions. These substitutions introduce stereocenters that necessitate rigorous enantiomeric resolution.
The Biocatalytic Strategy
Traditional chiral chromatography is cost-prohibitive at scale. Instead, we employ a lipase-catalyzed kinetic resolution via enantioselective ester hydrolysis. While proteases are historically used for α-amino acids, they often fail to recognize γ-amino esters due to the extended distance between the ester carbonyl and the amino moiety[2].
Candida antarctica lipase B (CALB) is the biocatalyst of choice. Its deep, narrow, and highly hydrophobic binding pocket provides exceptional stereodiscrimination for α- and β-substituted γ-amino esters, significantly outperforming other lipases and amidases in this chemical space[3]. Alternatively, while ω-transaminases can synthesize chiral γ-amino acids from keto-precursors[4], lipases remain superior for the direct resolution of pre-formed racemic esters due to their operational simplicity and lack of cofactor requirements.
Causality of the Salt Form
The substrate is supplied as a hydrochloride salt. Direct introduction of the HCl salt into an enzymatic system is a critical failure point. The sudden release of HCl in the microenvironment will drop the pH below 4.0, protonating the histidine residue in the enzyme's catalytic triad (Ser-His-Asp) and causing irreversible denaturation. A pre-reaction free-basing step is therefore mandatory to maintain the structural integrity of the biocatalyst.
Experimental Design & Parameter Optimization
To establish a self-validating and scalable system, the reaction parameters must be engineered to favor kinetic control while preventing side reactions.
Solvent Engineering (Biphasic System): We utilize a biphasic system of MTBE (Methyl tert-butyl ether) and aqueous phosphate buffer. The hydrophobic pentanoate backbone dissolves in the organic phase, while the enzyme operates at the liquid-liquid interface. As the ester is hydrolyzed, the resulting zwitterionic amino acid partitions entirely into the aqueous phase. This drives the reaction forward and simplifies downstream separation.
Co-Solvent Selection: If a monophasic system is preferred, 2-methyl-2-butanol is used. As a tertiary alcohol, it cannot act as a competing nucleophile (preventing unwanted transesterification) and helps maintain the enzyme's essential hydration shell[3].
Thermodynamic Control: The reaction is maintained at 45 °C. This temperature optimally balances the reaction rate (k_cat) with the thermal stability of immobilized CALB (Novozym 435).
Table 1: Optimization of Biocatalytic Parameters
Data summarizes typical screening results for γ-amino ester derivatives.
Biocatalyst
Solvent System
Temp (°C)
Conv. (%)
ee_p (%)
ee_s (%)
E-value
Protease (Subtilisin)
Aqueous Buffer
37
12
45
5
< 5
Lipase (Porcine Pancreas)
MTBE / Buffer (1:1)
37
28
72
25
12
CALB (Novozym 435)
MTBE / Buffer (1:1)
45
49
> 99
> 99
> 200
CALB (Novozym 435)
2-methyl-2-butanol
45
45
98
85
150
Step-by-Step Methodologies
Protocol A: Substrate Preparation (Free-Basing)
Purpose: To remove the HCl counterion and prepare the substrate for biocatalysis.
Dissolution: Suspend 50 mmol of racemic methyl 4-amino-4-methylpentanoate derivative hydrochloride in 100 mL of dichloromethane (DCM).
Neutralization: Slowly add 100 mL of saturated aqueous sodium bicarbonate (
NaHCO3
) under vigorous stirring at 0–5 °C.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL).
Drying: Combine the organic phases, dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate under reduced pressure to yield the free-base ester as a pale oil.
Protocol B: Enantioselective Enzymatic Hydrolysis
Purpose: Kinetic resolution of the racemic ester.
System Setup: In a 500 mL jacketed reactor, dissolve the free-base ester (approx. 50 mmol) in 100 mL of MTBE.
Buffer Addition: Add 100 mL of 100 mM sodium phosphate buffer (pH 7.2). Ensure the pH remains stable.
Initiation: Add 1.0 g of immobilized CALB (Novozym 435). Set the overhead stirrer to 400 rpm to ensure a fine emulsion without mechanically shearing the immobilized enzyme beads.
Incubation & Monitoring: Heat the reaction to 45 °C. Monitor the reaction progress via Chiral HPLC (see Protocol D).
Termination: Stop the reaction exactly when the conversion reaches 48–50% by filtering off the immobilized enzyme through a sintered glass funnel. Crucial Insight: Pushing past 50% conversion will drastically reduce the enantiomeric excess of the product (
eep
).
Protocol C: Downstream Processing & Separation
Purpose: Isolation of the resolved enantiomers.
Phase Separation: Transfer the biphasic filtrate to a separatory funnel. Pro-Tip: If an emulsion persists, add 10 mL of saturated brine or filter the mixture through a pad of Celite.
Organic Phase (Unreacted Ester): Collect the MTBE layer. Wash with water (20 mL), dry over
Na2SO4
, and evaporate to isolate the highly enantioenriched (R)-ester.
Aqueous Phase (Hydrolyzed Acid): The aqueous layer contains the (S)-acid. Adjust the pH to the isoelectric point (typically pH ~6.5 for γ-amino acids) using 1M HCl. Lyophilize or extract with a polar organic solvent (e.g., n-butanol) to isolate the zwitterionic product.
Protocol D: Self-Validation via Chiral HPLC
Purpose: To validate the system and calculate the Enantiomeric Ratio (E-value).
Sample Prep: Dilute 10 µL of the organic phase in 1 mL of mobile phase (Hexane/IPA 90:10 with 0.1% Diethylamine).
Analysis: Inject onto a Chiralpak AD-H column (or equivalent).
Calculation: Calculate the E-value using the formula:
E=ln[1−c(1−eep)]ln[1−c(1+eep)]
An E-value > 200 confirms a highly self-validating, successful resolution.
Workflow Visualization
Fig 1: Workflow for the CALB-catalyzed kinetic resolution of γ-amino esters.
References
[2] Enzymatic resolution of amino acids via ester hydrolysis. PubMed / Amino Acids. Available at:
[3] Effect of the Substituent and Amino Group Position on the Lipase‐Catalyzed Resolution of γ‐Amino Esters. ResearchGate / Biocatalysis and Biotransformation. Available at:
[1] Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Bentham Science / Current Medicinal Chemistry. Available at:
[4] Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing / RSC Advances. Available at:
Technical Support Center: Troubleshooting Methyl 4-amino-4-methylpentanoate Hydrochloride Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the amide coupling of Methyl 4-amino-4-methylpentanoate hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the amide coupling of Methyl 4-amino-4-methylpentanoate hydrochloride .
The Core Insight: Identifying the True Source of Racemization
A common misconception in the laboratory is that Methyl 4-amino-4-methylpentanoate itself undergoes racemization. This is chemically impossible. The molecule possesses a gem-dimethyl group at the C4 position, making the amine-bearing carbon entirely achiral.
The true stereochemical risk lies entirely with the activated chiral carboxylic acid partner (e.g., an N-protected amino acid) 1. Methyl 4-amino-4-methylpentanoate is a highly sterically hindered primary amine (attached to a tertiary carbon). This severe steric bulk drastically reduces the rate of nucleophilic attack (aminolysis). The extended lifetime of the activated carboxylic acid intermediate allows it to undergo base-catalyzed intramolecular cyclization into an oxazolone, which rapidly epimerizes 2.
Mechanistic pathway of oxazolone-induced racemization during sterically hindered coupling.
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like EDC/HOBt failing or causing high epimerization?
Standard carbodiimide protocols (EDC or DIC with HOBt) lack the activation energy required to quickly push the reaction past the sterically hindered transition state. Because the aminolysis of the OBt-active ester is sluggish, the intermediate reverts to the oxazolone pathway. To overcome this, you must rely on the anchimeric assistance (neighboring group effect) provided by 7-aza additives (HOAt) or the extreme reactivity of Oxyma Pure 3.
Q2: Which coupling reagent is optimal for Methyl 4-amino-4-methylpentanoate?
For extreme steric hindrance, COMU (a third-generation uronium salt based on Oxyma) or HATU are the gold standards 4. COMU is particularly advantageous because it performs exceptionally well with only 1 equivalent of base, minimizing base-catalyzed enolization of the chiral acid 5.
Q3: How does the choice of base influence the racemization risk?
Because Methyl 4-amino-4-methylpentanoate is supplied as a hydrochloride salt , you must add a base to liberate the free amine. If you use an unhindered, strong base like Triethylamine (TEA), it will rapidly abstract the
α
-proton of the activated chiral acid before the hindered amine can react. Always use a sterically hindered base such as 2,4,6-trimethylpyridine (TMP/Collidine) or N,N-Diisopropylethylamine (DIPEA) 6.
Quantitative Comparison of Coupling Systems
The following table summarizes expected outcomes when coupling a standard N-protected chiral amino acid to a highly hindered tert-alkyl amine equivalent.
Coupling System
Reagent
Additive
Base
Typical Yield (%)
Epimerization Risk
Standard
DIC / EDC
HOBt
DIPEA
30 - 40%
High (15 - 25%)
Aminium
HBTU
HOBt
DIPEA
45 - 55%
Moderate (10 - 15%)
7-Aza
HATU
HOAt
DIPEA
75 - 85%
Low (2 - 5%)
Third-Gen
COMU
Oxyma Pure
TMP
> 90%
Minimal (< 1%)
Troubleshooting Workflow
Troubleshooting workflow for coupling to Methyl 4-amino-4-methylpentanoate.
Self-Validating Experimental Protocol
To guarantee stereoretention and high yields, we recommend the COMU/Oxyma/TMP protocol. This system is self-validating: COMU provides a distinct color change (from red/orange to yellow/colorless) as the active ester is consumed, allowing visual confirmation of the reaction progress 5.
Preparation of the Active Ester: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
Controlled Activation: Cool the solution to 0 °C using an ice bath. Add COMU (1.0 eq) followed strictly by 1.0 eq of TMP. Stir at 0 °C for 3–5 minutes.
Causality: Activating at 0 °C with a highly hindered base prevents premature
α
-proton abstraction before the amine is introduced.
Amine Introduction: Add Methyl 4-amino-4-methylpentanoate hydrochloride (1.1 eq) to the activated mixture. Immediately follow with the remaining 1.1 eq of TMP.
Causality: The second portion of TMP specifically neutralizes the hydrochloride salt, liberating the free amine for nucleophilic attack without creating an excess of base in the system.
Coupling & Validation: Allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours.
Validation Check: Monitor the color of the solution. A transition from deep red/orange to pale yellow or colorless indicates successful aminolysis of the Oxyma-active ester. Verify completion via LC-MS.
Workup: Quench the reaction with water. Because COMU and Oxyma byproducts are highly water-soluble, extract the product into Ethyl Acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Troubleshooting low solubility of Methyl 4-amino-4-methylpentanoate hydrochloride in dichloromethane
Technical Support Center: Troubleshooting Low Solubility of Methyl 4-amino-4-methylpentanoate Hydrochloride in Dichloromethane (DCM) Welcome to the Technical Support Center. As a Senior Application Scientist, I have desi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Low Solubility of Methyl 4-amino-4-methylpentanoate Hydrochloride in Dichloromethane (DCM)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the solubility challenges associated with Methyl 4-amino-4-methylpentanoate hydrochloride when using dichloromethane (DCM) as a solvent.
Instead of relying on trial-and-error, this guide establishes a self-validating framework based on first-principles physical chemistry, ensuring your experimental workflows are both predictable and reproducible.
Mechanistic Insight: The Causality of Insolubility
To troubleshoot solubility, we must first understand the thermodynamic relationship between the solute and the solvent.
Methyl 4-amino-4-methylpentanoate hydrochloride is an ionic salt . It consists of a positively charged primary ammonium ion and a negatively charged chloride counterion bound tightly in a crystal lattice. Dichloromethane (DCM), while an excellent solvent for a vast array of organic molecules, is a non-hydrogen-bonding, aprotic solvent with a relatively low dielectric constant (ε ≈ 9.1) [1].
The dielectric constant measures a solvent's ability to insulate opposite charges from each other. Solvents with high dielectric constants, such as water (ε ≈ 80) or methanol (ε ≈ 33), easily solvate the
R−NH3+
and
Cl−
ions, breaking the lattice [1]. In contrast, DCM cannot overcome the strong electrostatic forces holding the hydrochloride salt together, resulting in the compound "crashing out" or remaining as a stubborn suspension.
To solve this, you must either alter the solvent's dielectric profile (via co-solvents) or eliminate the ionic charge of the solute (via free-basing) [2].
Quantitative Data Presentation
The table below summarizes the physical properties of common solvents and the expected solubility of your compound in both its hydrochloride salt and free base forms.
Solvent
Solvent Type
Dielectric Constant (ε) at 20-25°C
Solubility of HCl Salt
Solubility of Free Base
Water
Polar Protic
80.1
Excellent
Poor
Methanol
Polar Protic
32.7 - 33.6
Excellent
Good
Acetonitrile
Polar Aprotic
37.5
Moderate
Excellent
Dichloromethane (DCM)
Moderately Polar Aprotic
8.9 - 9.1
Poor / Insoluble
Excellent
Tetrahydrofuran (THF)
Non-polar Aprotic
7.6
Poor
Excellent
Workflow & Decision Visualization
Use the following decision tree to determine the best method for integrating Methyl 4-amino-4-methylpentanoate into your DCM-based workflow.
Decision workflow for troubleshooting amine hydrochloride solubility in DCM.
Frequently Asked Questions (FAQs)
Q1: I am performing an amide coupling (e.g., using EDC/HOBt or HATU) in DCM. The Methyl 4-amino-4-methylpentanoate hydrochloride is floating as a white suspension. Will the reaction fail?A1: If left as a suspension without a base, the reaction will likely fail or proceed at a glacial pace because the amine is protonated and non-nucleophilic. However, you do not necessarily need to pre-extract it. By utilizing In-situ Neutralization (adding a tertiary amine like DIPEA), you deprotonate the salt in the reaction flask. The newly formed free amine will immediately dissolve in the DCM and participate in the coupling.
Q2: I need the pure free amine isolated for a moisture-sensitive reaction. How do I remove the HCl?A2: You must perform an Ex-situ Aqueous Free-Basing extraction. By treating the salt with an aqueous base (like
NaHCO3
or
NaOH
), you neutralize the compound. The neutral Methyl 4-amino-4-methylpentanoate is highly lipophilic (aided by the gem-dimethyl group and the methyl ester) and will readily partition into the DCM layer during extraction [3].
Q3: Can I just heat the DCM to force the salt to dissolve?A3: No. Heating DCM (boiling point 39.6 °C) will not sufficiently increase its dielectric constant to solvate an ionic crystal lattice. Furthermore, prolonged heating of a primary amine hydrochloride in the presence of a methyl ester could risk unwanted side reactions over time.
Experimental Protocols
Below are the self-validating, step-by-step methodologies for resolving the solubility issue depending on your experimental needs.
Protocol A: Ex-Situ Aqueous Free-Basing (Isolation of Free Amine)
Use this protocol when your subsequent reaction requires a strictly anhydrous, base-free environment.
Dissolution: Weigh the Methyl 4-amino-4-methylpentanoate hydrochloride into a round-bottom flask. Dissolve it in a minimal volume of deionized water (e.g., 5 mL water per 1 gram of salt).
Basification: Place the flask in an ice bath to control any exothermic neutralization. Dropwise, add a saturated aqueous solution of Sodium Bicarbonate (
NaHCO3
) or 1M Sodium Hydroxide (
NaOH
) until the aqueous solution reaches a pH of 9–10. Mechanistic note: The solution may turn cloudy as the lipophilic free amine crashes out of the aqueous phase.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of DCM. Stopper and shake vigorously, venting frequently to release
CO2
gas (if using bicarbonate) [3].
Separation: Allow the phases to separate. Drain the lower organic layer (DCM, containing your free amine) into an Erlenmeyer flask. Repeat the extraction with fresh DCM two more times to ensure quantitative recovery.
Drying: Add anhydrous Sodium Sulfate (
Na2SO4
) to the combined DCM extracts. Swirl and let sit for 15 minutes to absorb residual water.
Concentration: Filter off the drying agent and concentrate the DCM under reduced pressure using a rotary evaporator. The resulting product is your pure, DCM-soluble free base.
Phase-transfer mechanism for aqueous free-basing and DCM extraction.
Protocol B: In-Situ Neutralization
Use this protocol for standard peptide couplings, acylations, or reductive aminations where the presence of a tertiary amine salt byproduct is tolerated.
Suspension: Add the Methyl 4-amino-4-methylpentanoate hydrochloride directly to your reaction flask containing DCM. It will form a cloudy suspension.
Neutralization: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA) to the stirring suspension.
Validation: Within 1 to 5 minutes of stirring at room temperature, the suspension will clear into a homogeneous solution. Mechanistic note: The tertiary amine acts as a proton scavenger, generating the soluble free amine and a byproduct salt (e.g., DIPEA-HCl). While DIPEA-HCl is also a salt, it is significantly more soluble in DCM due to its bulky, lipophilic isopropyl and ethyl groups.
Reaction: Proceed immediately with the addition of your electrophile (e.g., activated carboxylic acid, acid chloride, or aldehyde).
Protocol C: Co-Solvent Solubilization (Base-Free)
Use this protocol if your reaction is highly sensitive to bases but you must use the hydrochloride salt.
Primary Solvent: Suspend the salt in DCM.
Co-Solvent Addition: Slowly add Methanol (MeOH) or N,N-Dimethylformamide (DMF) dropwise while stirring.
Optimization: Typically, a ratio of 9:1 or 8:2 (DCM:MeOH) is sufficient to raise the bulk dielectric constant of the solvent mixture high enough to solvate the hydrochloride salt without needing to deprotonate it [1].
References
Illustrated Glossary of Organic Chemistry - Dielectric constant. University of California, Los Angeles (UCLA) Chemistry Department. Verified dielectric constants for Dichloromethane (9.1) and Methanol (33). Available at:[Link]
Circular of the Bureau of Standards No. 514: Table of Dielectric Constants of Pure Liquids. National Institute of Standards and Technology (NIST). Authoritative physical data on solvent properties and charge insulation. Available at:[Link]
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-amino-4-methylpentanoate Hydrochloride Ester Hydrolysis
Welcome to the technical support center for the hydrolysis of Methyl 4-amino-4-methylpentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the hydrolysis of Methyl 4-amino-4-methylpentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for converting this amino ester into its parent carboxylic acid, 4-amino-4-methylpentanoic acid. Our goal is to equip you with the expertise to navigate common challenges and ensure a successful, high-yield synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the hydrolysis reaction. The question-and-answer format provides a direct path from problem to solution, grounded in mechanistic principles.
Q1: My reaction is extremely slow or appears to be incomplete. What are the likely causes and how can I fix it?
A1: Incomplete hydrolysis is the most common issue, often stemming from suboptimal reaction conditions. The stability of the ester, particularly with potential steric hindrance from the quaternary carbon, requires carefully chosen parameters.
Potential Causes & Solutions:
Inadequate Catalyst (Base-Catalyzed): The strength and amount of base are critical. Standard conditions using sodium hydroxide (NaOH) may be insufficient.
Solution: Switch to Lithium Hydroxide (LiOH). LiOH is often more effective for the hydrolysis of sterically hindered esters.[1] Use at least 2-3 equivalents of LiOH to ensure complete reaction. One equivalent will be consumed to neutralize the hydrochloride salt before hydrolysis begins.
Inappropriate Solvent System: The starting material may have poor solubility in a purely aqueous medium, leading to a slow heterogeneous reaction.
Solution: Employ a mixed solvent system. A combination of water and a water-miscible organic co-solvent like Tetrahydrofuran (THF) or Dioxane (e.g., a 1:1 to 1:3 mixture of THF:water) is highly recommended to ensure the ester is fully dissolved.[1]
Low Reaction Temperature: Ester hydrolysis, especially of a hindered ester, has a significant activation energy barrier.
Solution: Increase the reaction temperature. Heating the reaction mixture to reflux is a standard and effective method to accelerate the rate of hydrolysis.[2] Monitor the reaction progress to avoid potential side reactions from prolonged heating.
Insufficient Water: Hydrolysis is, by definition, a reaction with water.[3] In solvent systems with a high proportion of organic co-solvent, water can become the limiting reagent.
Solution: Ensure water is present in a large excess. This not only serves as the reactant but also helps drive the reaction to completion.[4][5]
Q2: I'm observing significant side product formation. What are these byproducts and how can I prevent them?
A2: The primary side reaction of concern when using an alcoholic solvent is transesterification.
Potential Causes & Solutions:
Transesterification: If you are performing a base-catalyzed hydrolysis and using an alcohol like methanol (MeOH) or ethanol (EtOH) as a co-solvent, you are likely to see transesterification instead of hydrolysis.[1] The methoxide or ethoxide formed under basic conditions is a potent nucleophile that will simply exchange the ester group, resulting in no net progress toward the desired carboxylic acid.
Solution:NEVER use an alcohol as a solvent for base-catalyzed hydrolysis unless transesterification is the desired outcome. Use an aprotic, water-miscible co-solvent such as THF or Dioxane.[1]
Q3: The hydrolysis seems complete, but I'm struggling to isolate and purify the final amino acid product. What is the best procedure?
A3: The challenge in isolating amino acids stems from their zwitterionic nature, which makes them highly soluble in water and generally insoluble in organic solvents. Purification is often complicated by the presence of inorganic salts from the workup.
Potential Causes & Solutions:
Improper pH Adjustment during Workup: The solubility of your amino acid product is highly dependent on pH. To effectively isolate it, you must precipitate it from the aqueous solution by adjusting the pH to its isoelectric point (pI).
Solution: After the reaction is complete (and cooled to room temperature), carefully acidify the basic reaction mixture with an acid like 1M HCl. Monitor the pH closely. As you approach the pI of 4-amino-4-methylpentanoic acid, the zwitterionic form will become least soluble, causing it to precipitate out of solution. The solid can then be collected by vacuum filtration.
Contamination with Inorganic Salts: The neutralization of the base (e.g., LiOH with HCl) will produce a significant amount of salt (LiCl), which can co-precipitate or be difficult to separate from your polar product.
Solution:
Recrystallization: Recrystallize the crude product from a water/alcohol mixture (e.g., water/ethanol or water/isopropanol) to remove salt impurities.
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography is the most robust method for separating amino acids from salts and other impurities.[][7][8] The amino acid can be bound to a cation-exchange resin and then eluted with a dilute base like ammonium hydroxide.[7]
Frequently Asked Questions (FAQs)
Q1: Should I use acid-catalyzed or base-catalyzed conditions for this hydrolysis?
A1: Base-catalyzed hydrolysis, also known as saponification, is strongly recommended. The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[5] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium reaction that requires a large excess of water to be driven to completion.[4][5]
Q2: What is the optimal base, solvent, and temperature for this reaction?
A2: Based on extensive field experience with similar substrates, the following conditions are recommended for optimal results:
Solvent: A 1:1 mixture of Tetrahydrofuran (THF) and Water.[1]
Temperature: Reflux (typically 65-70 °C for a THF/water mixture).
Q3: How can I effectively monitor the reaction's progress?
A3: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): This is the quickest method. The product amino acid is highly polar and will have a much lower Rf value (often staying at the baseline) compared to the starting ester.
¹H NMR Spectroscopy: The most definitive method. Monitor the disappearance of the characteristic singlet peak for the methyl ester protons (-OCH₃), which typically appears around 3.7 ppm.[9][10]
High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative analysis of reaction conversion.[]
Q4: My starting material is a hydrochloride salt. How does this affect the amount of base I need to use?
A4: The hydrochloride salt means your starting material is an acid. The first equivalent of base you add will be consumed in an acid-base neutralization reaction with the ammonium hydrochloride to form the free amine. Therefore, you must add at least one extra equivalent of base on top of the amount needed for the hydrolysis itself. A total of 2-3 equivalents is a safe and effective range.
Optimized Protocol & Data Summary
This section provides a detailed, step-by-step methodology for the hydrolysis and a table summarizing key reaction parameters.
Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 4-amino-4-methylpentanoate hydrochloride
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq).
Solvent Addition: Add a 1:1 mixture of Tetrahydrofuran (THF) and deionized water sufficient to dissolve the starting material (e.g., ~0.1 M concentration). Stir until the solid is fully dissolved.
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq) to the solution.
Heating: Heat the reaction mixture to reflux and maintain this temperature.
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or by analyzing small aliquots via ¹H NMR. The reaction is typically complete within 4-8 hours.
Workup - Cooling & Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Place the flask in an ice bath. Slowly and carefully add 1M Hydrochloric Acid (HCl) dropwise while stirring to acidify the mixture.
Workup - pH Adjustment: Continue adding 1M HCl until the pH of the solution reaches the isoelectric point (pI) of 4-amino-4-methylpentanoic acid (estimated to be around pH 6-7). A white precipitate of the amino acid product should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible solvent like acetone or ethanol to aid in drying.
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a water/ethanol mixture or purify via ion-exchange chromatography.[][7]
Table 1: Summary of Recommended Reaction Parameters
Parameter
Recommended Condition
Rationale & Notes
Catalyst
Lithium Hydroxide (LiOH)
More effective than NaOH/KOH for potentially hindered esters.[1]
Stoichiometry
2.0 - 3.0 equivalents
1 eq neutralizes the HCl salt; 1-2 eq drive the hydrolysis.
Solvent System
THF / Water (1:1 v/v)
Ensures homogeneity and provides water for the reaction.[1]
Temperature
Reflux (~65-70 °C)
Provides sufficient energy to overcome the activation barrier.[2]
Typical Time
4 - 12 hours
Monitor progress; reaction time may vary based on scale.
Workup pH
Adjust to Isoelectric Point (pI)
Critical for precipitating the zwitterionic amino acid product.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Diagram 2: Experimental & Purification Workflow
Caption: General workflow for hydrolysis and product isolation.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common hydrolysis issues.
References
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. Retrieved from [Link]
Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]
Ester hydrolysis. (2026, January 16). Grokipedia. Retrieved from [Link]
Optimized reaction condition for ester hydrolysis reaction. (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate. Retrieved from [Link]
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Retrieved from [Link]
Glavin, D. P., & Bada, J. L. (1998). Isolation of Amino Acids from Natural Samples Using Sublimation. Analytical Chemistry, 70(16), 3119-3122. Retrieved from [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journals. Retrieved from [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved from [Link]
Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters. Retrieved from [Link]
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved from [Link]
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). Retrieved from [Link]
Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. (n.d.). University of Northern British Columbia. Retrieved from [Link]
ester hydrolysis problem. (2022, August 13). Reddit. Retrieved from [Link]
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019, September 27). RSC Publishing. Retrieved from [Link]
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(-III). (n.d.). RSC Publishing. Retrieved from [Link]
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (n.d.). PMC. Retrieved from [Link]
15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
CU(II) Catalyzed Hydrolysis of an Unactivated Ester Based on Reversible Conjugate Addition. (n.d.). DTIC. Retrieved from [Link]
Condensation and Hydrolysis Reactions (M12Q6). (n.d.). CHEM 104: Working Copy. Retrieved from [Link]
methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. Retrieved from [Link]
Overcoming steric hindrance when reacting Methyl 4-amino-4-methylpentanoate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers you will face when working with Methyl 4-amino-4-methylpen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers you will face when working with Methyl 4-amino-4-methylpentanoate hydrochloride .
This molecule features a tertiary carbinamine (a gem-dimethyl group at the
α
-position to the amine). This extreme steric bulk severely restricts the trajectory of incoming electrophiles, rendering standard amide-bond forming protocols completely ineffective. Below is a comprehensive, self-validating guide to troubleshooting and overcoming these steric limitations.
Part 1: Diagnostic Troubleshooting Workflow
Before selecting a reagent, you must evaluate the electronic nature and stereochemical sensitivity of your carboxylic acid partner. Use the decision matrix below to determine the optimal synthetic route.
Workflow for selecting coupling strategies based on substrate sensitivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I properly freebase Methyl 4-amino-4-methylpentanoate hydrochloride without hydrolyzing the methyl ester?A: Do not use aqueous inorganic bases (e.g., NaOH, LiOH). The methyl ester is highly susceptible to saponification. Instead, liberate the free amine in situ using a non-nucleophilic tertiary amine base, such as
N,N
-Diisopropylethylamine (DIPEA) or
N
-Methylmorpholine (NMM), directly in an anhydrous reaction solvent like
CH2Cl2
or DMF.
Q2: Why did my coupling attempt using EDC/HOBt yield 0% product?A: Standard carbodiimides like EDC form an
O
-acylisourea intermediate. With unhindered amines, nucleophilic attack on this intermediate is rapid. However, the gem-dimethyl bulk of your tert-alkyl amine drastically reduces the rate of nucleophilic attack. Because the attack is too slow, the
O
-acylisourea undergoes a spontaneous intramolecular rearrangement into a thermodynamically stable, unreactive
N
-acylurea byproduct before the amine can react[1].
Q3: I switched to HATU to increase reactivity, but the reaction stalled and I observed a new byproduct. What happened?A: While HATU is highly reactive, using excess uronium-based coupling agents with highly hindered amines leads to a detrimental side reaction: guanidinylation [2]. Because the amine struggles to attack the bulky active ester, it instead attacks the electrophilic uronium carbon of HATU itself, forming a stable guanidinium adduct that permanently terminates the amine[3].
Q4: How do I achieve high reactivity without guanidinylation?A: Switch to a phosphonium-based coupling agent like PyAOP [1]. PyAOP provides the extreme reactivity of the 7-azabenzotriazole (HOAt) leaving group but lacks the electrophilic carbon center present in uronium salts, completely eliminating the risk of guanidinylation[3]. Alternatively, the newer generation uronium salt COMU paired with microwave heating has shown excellent efficacy for bulky junctions[4].
Q5: What is the ultimate "nuclear option" if PyAOP and COMU still fail?A: When active esters fail, you must generate an acid chloride in situ. Ghosez's reagent (1-chloro-
N,N
,2-trimethyl-1-propenylamine) is the gold standard for coupling sterically hindered amides[5]. It converts the carboxylic acid to an acid chloride under mild, neutral conditions, bypassing the need for harsh reagents like thionyl chloride[6].
Part 3: Reagent Selection Data
Use the following table to benchmark your reagent choices based on the specific kinetic risks of your reaction.
Protocol A: In Situ Acid Chloride Formation via Ghosez's Reagent
Best for: Non-epimerizing carboxylic acids requiring maximum electrophilicity.
Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous
CH2Cl2
under an inert Argon atmosphere and cool to 0 °C.
Chlorination: Add Ghosez's reagent (1.2 eq) dropwise. Stir for 1–2 hours at room temperature.
Self-Validation Step: Before proceeding, take a 5 µL aliquot, quench with methanol, and analyze via LC-MS. The complete disappearance of the carboxylic acid and the appearance of the methyl ester confirms 100% conversion to the acid chloride[5].
Amine Preparation: In a separate flask, dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq) and DIPEA (3.0 eq) in anhydrous
CH2Cl2
. Add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent.
Coupling: Cool the amine solution to 0 °C and slowly transfer the acid chloride solution into it. Allow the reaction to warm to room temperature and stir overnight.
Troubleshooting: If LC-MS shows stalled conversion, add Silver Cyanide (AgCN, 1.0 eq) and reflux. Ag(I) acts as a halophilic Lewis acid, pulling the chloride off to generate a highly reactive acylium-like species[7].
Workup: Quench with saturated aqueous
NaHCO3
, extract with
CH2Cl2
. The Ghosez byproduct (
N,N
-dimethylisobutyramide) is highly water-soluble and will cleanly partition into the aqueous layer[5].
Protocol B: Phosphonium-Mediated Coupling via PyAOP
Best for: Racemization-sensitive substrates where acid chlorides are too harsh.
Pre-activation: Dissolve the carboxylic acid (1.5 eq), PyAOP (1.5 eq), and HOAt (1.5 eq) in anhydrous DMF.
Base Addition: Add 2,4,6-Collidine (3.0 eq) and stir for 5 minutes. Collidine is preferred over DIPEA here as its steric bulk prevents it from interfering with the active ester, minimizing epimerization[8].
Amine Addition: Add Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq) and an additional 1.0 eq of Collidine to freebase the salt.
Microwave Assistance: Transfer the sealed vial to a microwave reactor. Heat at 60 °C for 45 minutes.
Self-Validation Step: Monitor the reaction via HPLC. If a mass corresponding to [M + PyAOP - PF6] appears, the active ester has formed but the amine is failing to attack, confirming that the bottleneck is purely steric hindrance, not activation failure.
Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated
NaHCO3
, and brine. Dry over
Na2SO4
and concentrate under reduced pressure.
References
Novel coupling agent and uses thereof.Google Patents (WO2007020620A1).
Straightforward, scalable, solution-phase synthesis of peptide bonds in flow.PMC (NIH).
Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides.ResearchGate.
Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds.ACS Publications.
Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold.PMC (NIH).
Effect of Residual Water and Microwave Heating on the Half-Life of the Reagents and Reactive Intermediates in Peptide Synthesis.ResearchGate.
Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides.Organic Process Research & Development (ACS).
Minimizing side reactions of Methyl 4-amino-4-methylpentanoate hydrochloride in basic media
A Guide to Minimizing Side Reactions in Basic Media Welcome to the technical support center for Methyl 4-amino-4-methylpentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Side Reactions in Basic Media
Welcome to the technical support center for Methyl 4-amino-4-methylpentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile gamma-amino ester in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with its use, particularly in basic environments. The inherent structure of this molecule presents a classic chemical dichotomy: a nucleophilic amine and an electrophilic ester in close proximity, leading to predictable but often undesirable side reactions. This guide will explain the causality behind these reactions and provide robust strategies to ensure the integrity of your experiments and the purity of your target molecules.
Core Concepts: The Competing Pathways
When Methyl 4-amino-4-methylpentanoate hydrochloride is introduced into a basic medium, the primary amine is deprotonated, transforming it into a potent nucleophile. This free amine is now positioned to react with the electrophilic carbonyl center of the methyl ester group within the same molecule. This sets the stage for two primary competing side reactions:
Base-Catalyzed Ester Hydrolysis (Saponification): This is an intermolecular reaction where a hydroxide ion (or other base) from the solution attacks the ester carbonyl, leading to the cleavage of the ester bond. The products are the corresponding carboxylate salt and methanol.[1][2] This reaction is often irreversible as the resulting carboxylate is deprotonated and thus unreactive towards further nucleophilic attack.[2]
Intramolecular Cyclization (Lactamization): This is an intramolecular reaction where the newly deprotonated γ-amino group acts as a nucleophile, attacking the ester carbonyl. This process results in the formation of a thermodynamically stable five-membered ring, the γ-lactam known as 4,4-dimethyl-2-pyrrolidinone .[3][4] This is often the most significant and problematic side reaction. Studies on similar amino esters have shown that intramolecular cyclization to form five- or six-membered lactams can be significantly faster than intermolecular hydrolysis.[5][6]
Understanding the balance between these two pathways is critical for controlling your reaction outcomes.
Visualizing the Side Reactions
To better illustrate these competing pathways, the following diagrams outline their mechanisms.
Caption: Competing side reaction pathways in basic media.
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Q1: My reaction yield is unexpectedly low, and I'm seeing multiple spots on my TLC. What's happening?
A1: This is a classic symptom of competing side reactions. When you add a base, you deprotonate the amine hydrochloride to generate the free amine, which is your active nucleophile for the intended reaction. However, this free amine can also initiate the two side reactions described above: hydrolysis and lactamization. The presence of water and a strong nucleophilic base (like NaOH) will favor hydrolysis, while reaction conditions that allow the free amine to persist can lead to the formation of 4,4-dimethyl-2-pyrrolidinone. To troubleshoot, you must first identify the major byproduct (e.g., via NMR or MS) and then tailor your conditions to suppress its formation.
Q2: I've confirmed that the major byproduct is 4,4-dimethyl-2-pyrrolidinone. How can I prevent or minimize the formation of this lactam?
A2: Lactam formation is often the kinetically and thermodynamically favored pathway for γ-amino esters.[3] To minimize it, you need to control the conditions to disfavor the intramolecular cyclization. Here are several effective strategies:
Temperature Control: Perform your reaction at the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate. Intramolecular reactions have a less negative entropy of activation than intermolecular ones, but lowering the temperature will slow down all reactions, often giving the desired intermolecular reaction a better chance to compete.
Choice of Base: This is the most critical factor. Avoid strong, nucleophilic bases like NaOH or KOH if hydrolysis is also a concern. Instead, use a non-nucleophilic, sterically hindered organic base. The role of the base should be solely to deprotonate the amine hydrochloride without participating in the reaction itself. See the table below for guidance.
Protecting Groups: If the reaction chemistry allows, the most robust solution is to protect the amine functionality before introducing the compound to basic conditions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many basic conditions but can be easily removed later with acid.
Reaction Order and Time: Add the base to the reaction mixture last, or add it slowly and concurrently with your primary electrophile. This minimizes the time the free, unreacted amino ester exists in solution, reducing the opportunity for it to cyclize.
Q3: How do I select the right base for my specific application?
A3: The choice of base depends entirely on your desired outcome. Do you want to perform a reaction at the amine, or are you trying to hydrolyze the ester? The following table provides a comparison of common bases and their typical applications with this substrate.
Base
Type
pKa (Conjugate Acid)
Nucleophilicity
Recommended Use Case
NaOH, KOH
Strong, Nucleophilic
~15.7
High
Ester Hydrolysis (Saponification): Use when the desired product is the free amino acid. Not recommended for other reactions due to high side reaction rates.[1]
Na₂CO₃, K₂CO₃
Weak, Nucleophilic
~10.3
Moderate
Mild hydrolysis or reactions where a stronger base is not tolerated. Can still promote side reactions over long periods.
Triethylamine (TEA)
Organic, Hindered
~10.7
Low
General Purpose: Good for neutralizing the HCl salt and catalyzing reactions at the amine (e.g., acylations, alkylations) at low temperatures.
DIPEA (Hünig's Base)
Organic, Highly Hindered
~11
Very Low
Excellent Choice: Highly effective at deprotonating the amine without acting as a nucleophile. Ideal for sensitive substrates where lactamization is a major issue.
DBU
Organic, Non-nucleophilic
~13.5
Low
Strong, Non-nucleophilic: Useful when a stronger base than TEA or DIPEA is required but nucleophilicity must be avoided.
Q4: What is the optimal pH range to work with the free amino ester if I need to use it directly?
A4: The stability of amino acid esters in aqueous solutions is highly pH-dependent. Research on similar compounds has shown that hydrolysis rates increase significantly at pH values above 8.[7]
pH < 7: The amine is protonated and non-nucleophilic. The ester is stable to hydrolysis but your desired reaction at the amine will not proceed.
pH 7-8: This is a reasonable compromise range. A significant portion of the amine will be in its free, nucleophilic form, but the concentration of hydroxide ions is low, slowing the rate of hydrolysis.[7] However, lactam formation can still occur. This range is suitable for extractions or brief manipulations.
pH > 9: Both hydrolysis and intramolecular cyclization become rapid. Avoid maintaining the compound in this pH range for extended periods unless hydrolysis is the intended reaction.
A workflow for selecting the appropriate conditions is presented below.
Caption: Decision workflow for experimental condition selection.
Experimental Protocol: N-Acetylation with Minimized Lactamization
This protocol provides a practical example of how to apply the principles discussed above.
Objective: To synthesize Methyl 4-acetamido-4-methylpentanoate.
Methodology:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq).
Solvent: Add anhydrous dichloromethane (DCM) to create a ~0.1 M solution. Cool the flask to 0°C in an ice bath.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise via syringe. Stir for 10 minutes. The purpose of DIPEA is to act as a non-nucleophilic base to generate the free amine in situ.
Acylation: In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylated product.
Rationale for Choices:
DIPEA: A highly hindered, non-nucleophilic base is used to prevent it from attacking the ester or acetyl chloride.
0°C Temperature: Slows the rate of intramolecular cyclization, allowing the desired intermolecular acetylation to dominate.
Anhydrous Conditions: Prevents ester hydrolysis.
References
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
Hart, D. J., & Kanai, K. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276–6279. [Link]
Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
Taft, R. W. (1952). Mechanisms of ester hydrolysis under acid or base catalysis. Journal of the American Chemical Society, 74(11), 2729–2733. [Link]
Hart, D. J., & Kanai, K. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
Limer, A. T., & Johnson, A. F. (2017). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 8(3), 513-522. [Link]
Fife, T. H., & Duddy, N. W. (1982). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society, 104(15), 4239–4244. [Link]
PubChem. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
Best purification techniques for crude Methyl 4-amino-4-methylpentanoate hydrochloride mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of crude Methyl 4-amino-4-methylpentanoate hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of crude Methyl 4-amino-4-methylpentanoate hydrochloride .
Because this compound features a highly polar hydrochloride salt, a primary amine, a sterically hindering gem-dimethyl group at C4, and a base-sensitive methyl ester at C1, standard purification methods often fail. This guide synthesizes field-proven causality with self-validating protocols to ensure you achieve high-purity yields.
Purification Decision Matrix
Mechanistic workflows for isolating pure amino acid ester hydrochlorides.
Q1: My product forms a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this?A1: "Oiling out" occurs when the solute phase-separates as a liquid before it can nucleate into a crystal lattice. This happens because the solvent system is too rich in the "good" solvent (preventing supersaturation) or the cooling rate is too rapid, trapping solvent molecules within the precipitating mass[1].
Solution: Re-dissolve the oil by gently heating and adding a few drops of your good solvent (e.g., Methanol) until the solution is just clear. Introduce a microscopic "seed crystal" to provide a physical nucleation site, and cool the solution extremely slowly. If oiling persists, triturate the oil with a non-polar solvent (like n-hexane or diethyl ether) to force the expulsion of trapped solvent, inducing solidification[1].
Q2: I am losing a significant amount of product in the mother liquor. How can I improve my yield?A2: Amino acid ester hydrochlorides are highly hygroscopic and immensely soluble in polar solvents. Using excessive methanol during the initial dissolution or washing the filter cake with room-temperature solvent will inadvertently re-dissolve your product[2].
Solution: Use the absolute minimum volume of warm solvent required for dissolution. During filtration, wash the crystals exclusively with ice-cold anti-solvent (e.g., cold diethyl ether) to prevent re-dissolution. You can also concentrate the mother liquor under reduced pressure and perform a second crop crystallization[2].
Q3: My crude mixture is dark yellow or brown. Will recrystallization remove this color?A3: Highly colored oxidation byproducts often co-crystallize with the target salt because their large, conjugated structures get trapped within the forming crystal lattice.
Solution: Before recrystallization, dissolve the crude salt in methanol and stir with activated charcoal (10% w/w) for 30 minutes. The porous structure of the charcoal adsorbs the conjugated impurities. Filter through a pad of Celite before proceeding to the anti-solvent addition[2].
Q4: I attempted to free-base the crude salt to remove inorganic impurities, but my LC-MS shows significant ester hydrolysis. What happened?A4: The methyl ester group is susceptible to base-catalyzed hydrolysis, yielding the corresponding 4-amino-4-methylpentanoic acid. Using strong aqueous bases (like NaOH) or extending the aqueous contact time exacerbates this degradation.
Solution: Switch to a mild, cold aqueous base (e.g., concentrated
K2CO3
at 0 °C) and extract immediately into an organic layer like DCM[3]. Alternatively, bypass aqueous conditions entirely by using non-aqueous acid scavengers like Propylene Oxide (See Protocol B)[3].
Section 3: Quantitative Data & Solvent Selection
Table 1: Binary Solvent Systems for Recrystallization
Good Solvent
Anti-Solvent
Polarity Index Diff
Recommended Ratio (v/v)
Application Notes
Methanol
Diethyl Ether
5.1 - 2.8 = 2.3
1 : 5 to 1 : 10
Standard for highly polar HCl salts. Prone to oiling if cooled too fast.
Dichloromethane
n-Hexane
3.1 - 0.1 = 3.0
1 : 3 to 1 : 5
Excellent for moderately pure crudes. High volatility allows easy drying.
| Ethyl Acetate | n-Heptane | 4.4 - 0.1 = 4.3 | 1 : 2 to 1 : 4 | Good alternative to ether; less flammable, forms robust crystal lattices. |
Objective: Purify crude methyl 4-amino-4-methylpentanoate HCl from esterification byproducts (e.g., thionyl chloride residues) and unreacted amino acids.
Dissolution: Transfer 10 g of crude salt to an Erlenmeyer flask. Add warm Methanol (approx. 15-20 mL) dropwise while stirring until the solid just dissolves[1].
Validation Step: If an insoluble white powder remains despite heating, it is likely an inorganic salt byproduct. Filter the hot solution through a celite pad to remove it before proceeding.
Anti-Solvent Addition: Remove the flask from heat. Slowly add Diethyl Ether dropwise under continuous stirring. Stop immediately when the solution becomes persistently cloudy[1].
Clarification & Nucleation: Add 1-2 drops of Methanol until the cloudiness just disappears. Cover the flask and leave it undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight[2].
Isolation: Collect the resulting crystals via vacuum filtration.
Washing & Drying: Wash the filter cake with 10 mL of ice-cold Diethyl Ether. Dry under high vacuum to a constant weight.
Validation Step: Spot the mother liquor on a TLC plate and stain with Ninhydrin. A dark purple spot indicates product remains in solution; concentrate the filtrate for a second crop.
Protocol B: Non-Aqueous Free-Basing and Re-Salting (Propylene Oxide Method)
Objective: Rescue severely impure or oiled-out crude mixtures by isolating the free amine intermediate without risking ester hydrolysis.
Acid Scavenging: Dissolve 10 g of the crude hydrochloride salt in 50 mL of dry Dichloromethane (DCM). Add 5 molar equivalents of Propylene Oxide[3].
Incubation: Stir the mixture at room temperature for 1-2 hours. The propylene oxide reacts with the HCl to form volatile 1-chloro-2-propanol, releasing the free methyl 4-amino-4-methylpentanoate[3].
Validation Step: Spot a wet aliquot on pH paper; the environment should shift from highly acidic to neutral/mildly basic, confirming complete scavenging.
Concentration: Evaporate the DCM and volatile byproducts under reduced pressure (rotary evaporator) to yield the free amine as an oil.
Re-Salting: Redissolve the free amine oil in 50 mL of dry Diethyl Ether. Place in an ice bath (0 °C). Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise. A pristine white precipitate of the pure hydrochloride salt will form immediately[3].
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Validation Step: Dissolve a few milligrams of the final solid in water and add a drop of
AgNO3
solution. An immediate white precipitate (AgCl) confirms the successful re-formation of the hydrochloride salt.
References
Title: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
Source: researchgate.net
URL: [Link]
Navigating the Neutralization of Methyl 4-amino-4-methylpentanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for optimizing the neutralization of Methyl 4-amino-4-methylpentanoate hydrochloride. As Senior Applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the neutralization of Methyl 4-amino-4-methylpentanoate hydrochloride. As Senior Application Scientists, we understand that the seemingly straightforward process of liberating a free amine from its salt can be fraught with nuances that impact yield, purity, and downstream applications. This guide is structured to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered when working with Methyl 4-amino-4-methylpentanoate hydrochloride.
Q1: What is the fundamental principle behind neutralizing Methyl 4-amino-4-methylpentanoate hydrochloride?
A1: The neutralization process involves the deprotonation of the tertiary ammonium salt of Methyl 4-amino-4-methylpentanoate.[1] In its hydrochloride form, the nitrogen atom of the amino group is protonated, rendering it a salt. To generate the free amine, a base is introduced to accept this proton, resulting in the free, nucleophilic amine, the conjugate acid of the base, and a salt byproduct (e.g., triethylammonium chloride or sodium chloride).[2][3] This transformation is crucial for subsequent reactions where the amine's nucleophilicity is required, such as in amide bond formation during peptide synthesis.
Q2: How do I choose the appropriate base for neutralization?
A2: The choice of base is critical and depends on several factors, including the pKa of the amine's conjugate acid, the reaction solvent, and the sensitivity of the ester group to hydrolysis. The conjugate acid of a tertiary amine typically has a pKa in the range of 9-11.[1][4] For effective deprotonation, the chosen base should have a conjugate acid with a pKa at least 1-2 units higher than that of the amine.
We can categorize suitable bases into two main types:
Organic Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are soluble in many organic solvents, making them suitable for in-situ neutralizations.[5]
Inorganic Bases: Aqueous solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) are effective and cost-efficient options.[6][7] They are particularly useful when a biphasic workup is planned, as the resulting inorganic salts are readily removed in the aqueous phase.
Q3: How many equivalents of base should I use?
A3: Stoichiometrically, one equivalent of a monobasic base is required to neutralize one equivalent of the hydrochloride salt. However, in practice, it is common to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization, especially when using weaker bases or if there are other acidic impurities present. For biphasic systems with inorganic bases, a larger excess may be used to drive the equilibrium towards the free amine in the organic phase.
Q4: What are the potential side reactions I should be aware of?
A4: The primary side reaction of concern is the hydrolysis of the methyl ester group, which is accelerated under basic conditions, particularly with strong bases like sodium hydroxide.[8] This results in the formation of the corresponding carboxylate, which may be undesired. Another potential side reaction, though less common in this context, is O-acylation if the molecule contains hydroxyl groups and is used in subsequent acylation reactions without complete removal of the neutralizing base.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the neutralization and workup of Methyl 4-amino-4-methylpentanoate.
Issue 1: Incomplete Neutralization
Symptom: The starting hydrochloride salt is still present in the reaction mixture, as indicated by TLC or other analytical methods. The free amine product is not fully formed.
Potential Causes & Solutions:
Insufficient Base: The amount of base used was not enough to fully deprotonate the amine hydrochloride.
Solution: Ensure you are using at least 1.1 equivalents of base. If the issue persists, consider increasing the equivalents to 1.5.
Base Strength: The pKa of the chosen base's conjugate acid is too close to that of the amine, leading to an unfavorable equilibrium.
Solution: Switch to a stronger base. If you were using sodium bicarbonate, consider using sodium carbonate or triethylamine.
Poor Solubility: The base or the hydrochloride salt has poor solubility in the chosen solvent, leading to a slow or incomplete reaction.
Solution: For inorganic bases, ensure they are fully dissolved in the aqueous phase. For organic bases, select a solvent in which both the base and the starting material are soluble.
Issue 2: Product Loss During Aqueous Workup
Symptom: Low yield of the free amine after extraction.
Potential Causes & Solutions:
Incorrect pH of the Aqueous Layer: If the pH of the aqueous layer is not sufficiently basic during extraction, a significant portion of the amine will remain in its protonated, water-soluble form.[10]
Solution: Before extraction, ensure the aqueous layer has a pH at least 2 units above the pKa of the amine's conjugate acid (aim for a pH of 11-12). Use a pH meter or pH paper to verify.
Emulsion Formation: An emulsion at the interface between the organic and aqueous layers can trap the product and make separation difficult.[11]
Solution:
Allow the separatory funnel to stand for a longer period.
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Insufficient Extraction: The product may have some solubility in the aqueous phase even at high pH.
Solution: Perform multiple extractions (e.g., 3 times) with smaller volumes of the organic solvent to maximize recovery.[10]
Issue 3: Presence of Ester Hydrolysis Byproduct
Symptom: The isolated product is contaminated with the carboxylic acid corresponding to the hydrolysis of the methyl ester.
Potential Causes & Solutions:
Base is too Strong: Using a strong base like sodium hydroxide can significantly promote ester hydrolysis.[8]
Solution: Opt for a milder base such as sodium bicarbonate or triethylamine.
Prolonged Reaction Time or Elevated Temperature: Extended exposure to basic conditions, especially at higher temperatures, increases the rate of hydrolysis.
Solution: Monitor the reaction closely and perform the workup as soon as the neutralization is complete. Conduct the reaction at room temperature or below if possible.
Experimental Protocols
Protocol 1: Neutralization with Triethylamine in an Organic Solvent (for in-situ use)
Dissolution: Dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq.) in a suitable anhydrous organic solvent (e.g., dichloromethane, acetonitrile, or THF) at a concentration of 0.1-0.5 M.
Base Addition: To the stirred solution, add triethylamine (1.1-1.2 eq.) dropwise at room temperature.
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the polar hydrochloride salt spot (which often stays at the baseline) and the appearance of the less polar free amine spot indicates the completion of the reaction. A typical TLC solvent system for amino esters is a mixture of n-butanol, acetic acid, and water.[12][13]
Filtration (Optional): If the reaction is performed in a solvent where triethylammonium chloride is poorly soluble (e.g., diethyl ether), the salt can be removed by filtration.
Proceed to Next Step: The resulting solution of the free amine can often be used directly in the subsequent reaction.
Protocol 2: Biphasic Neutralization with an Inorganic Base and Extraction
Dissolution: Dissolve Methyl 4-amino-4-methylpentanoate hydrochloride (1.0 eq.) in water.
Addition of Organic Solvent: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
Basification: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate or a 1-2 M solution of sodium carbonate until the pH of the aqueous layer is between 9 and 10.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine.
Data Presentation
Table 1: Comparison of Common Bases for Neutralization
Base
Type
pKa of Conjugate Acid
Advantages
Disadvantages
Triethylamine (TEA)
Organic
~10.75
Soluble in organic solvents, suitable for in-situ use.
Volatile, strong odor, triethylammonium chloride can be soluble in some organic solvents.[6]
Sodium Bicarbonate (NaHCO₃)
Inorganic
~10.3
Mild, low cost, easy to remove during aqueous workup.
May not be strong enough for complete neutralization in all cases.
Sodium Carbonate (Na₂CO₃)
Inorganic
~10.3
Stronger base than NaHCO₃, low cost, easy to remove.
Can lead to a higher pH, increasing the risk of ester hydrolysis.
Potassium Carbonate (K₂CO₃)
Inorganic
~10.3
Similar to Na₂CO₃, often more soluble in organic solvents like acetonitrile.[6]
Can also increase the risk of ester hydrolysis.
Visualization of Experimental Workflow
Below is a diagram illustrating the decision-making process for choosing a neutralization protocol.
Caption: Decision workflow for selecting the appropriate neutralization protocol.
References
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman.
Perrin, D. D. (1982). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. Pergamon.
Reich, H. J. (n.d.). Organic Chemistry Info: TLC. University of Wisconsin. Retrieved from [Link]
Shapiro, G., & Marcoux, D. (1987). On the pKa of tertiary amine hydrochlorides. Journal of Organic Chemistry, 52(14), 3167-3168.
Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
Bruice, P. Y. (2016). Organic Chemistry. Pearson.
McMurry, J. (2015). Organic Chemistry. Cengage learning.
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: structure and mechanisms. Springer.
Sykes, P. (1986). A guidebook to mechanism in organic chemistry.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
Han, Y., & Houghten, R. A. (1999). In situ neutralization of Boc-amino acid salts in solid-phase peptide synthesis. Journal of peptide research, 53(4), 346-352.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
Jones, J. (2002). Amino acid and peptide synthesis. Oxford University Press.
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Warner, B. P., & Miller, M. J. (1999). Recent advances in the use of hydroxamic acids in medicinal chemistry. Current opinion in chemical biology, 3(4), 389-394.
Larock, R. C. (2009).
Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice.
Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
Fieser, L. F., & Fieser, M. (1995). Reagents for organic synthesis. John Wiley & Sons.
Tidwell, T. T. (2008). Activating agents and protecting groups. John Wiley & Sons.
Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of β-amino acids. Synlett, 1998(05), 449-456.
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
Ager, D. J. (Ed.). (1999). Handbook of chiral chemicals. CRC press.
Gawley, R. E., & Aubé, J. (2012). Principles of asymmetric synthesis. Elsevier.
Noyori, R. (2002). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2007).
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis: Additions to C-X π-Bonds, Part 2. Pergamon.
A Strategic Guide to C-Terminal Protection: Comparing Methyl and Tert-Butyl Esters of 4-Amino-4-methylpentanoate for Advanced Peptide Synthesis
In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone strategy for developing therapeutics with enhanced stability, constrained conformations,...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone strategy for developing therapeutics with enhanced stability, constrained conformations, and improved pharmacological profiles. Among these, α,α-disubstituted amino acids, such as derivatives of 4-amino-4-methylpentanoic acid, are particularly valuable for their ability to induce specific secondary structures and resist enzymatic degradation.
However, the successful integration of these custom building blocks hinges on a carefully planned protecting group strategy. The choice of the C-terminal ester protecting group is a critical decision point that dictates the entire synthetic workflow, from coupling efficiencies to the final deprotection and cleavage conditions. This guide provides an in-depth comparison of two common derivatives, Methyl 4-amino-4-methylpentanoate hydrochloride and its tert-butyl ester counterpart, offering field-proven insights and experimental frameworks to guide your selection.
The Strategic Importance of the C-Terminal Ester
The C-terminal protecting group serves two primary functions: it activates the carboxyl group for peptide bond formation and prevents unwanted side reactions, such as cyclization or polymerization. The ideal ester is one that is stable throughout the chain elongation process but can be removed cleanly and efficiently at the appropriate stage without compromising the integrity of the final peptide. This principle, known as orthogonality , is the foundation of modern peptide synthesis. A protecting group is orthogonal if it can be removed under conditions that do not affect other protecting groups on the peptide or the resin linker.
The methyl and tert-butyl esters of 4-amino-4-methylpentanoate represent two distinct strategic pathways due to their fundamentally different deprotection mechanisms.
Methyl 4-amino-4-methylpentanoate: A simple alkyl ester, its removal is typically achieved through saponification —hydrolysis under basic conditions (e.g., using sodium hydroxide or lithium hydroxide).
Tert-butyl 4-amino-4-methylpentanoate: This bulky ester is highly susceptible to acidolysis . It is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), via a carbocation-mediated mechanism.
This difference in chemical lability is the central theme of our comparison.
Comparative Analysis in Synthetic Workflows
The choice between the methyl and tert-butyl ester is rarely made in isolation; it is intrinsically linked to the overarching synthetic strategy, primarily whether a Boc- or Fmoc-based approach is used.
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach where the temporary Nα-protecting group (Boc) is removed with moderate acid (TFA), and the permanent side-chain protecting groups (often benzyl-based) and resin linkage are cleaved with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Tert-butyl Ester Derivative: This derivative is highly compatible and synergistic with the Boc/Bzl strategy. The tert-butyl ester is stable to the repetitive mild TFA treatments used for Nα-Boc deprotection. During the final, strong acid cleavage step (e.g., HF), the C-terminal tert-butyl ester is cleaved simultaneously with the side-chain protecting groups and the peptide from the resin. This convergence of deprotection steps simplifies the workflow significantly.
Methyl Ester Derivative: The use of a methyl ester in this context is highly problematic and generally avoided . The basic conditions required for its saponification are fundamentally incompatible with the acid-labile resins (e.g., Merrifield resin) and side-chain protecting groups used in Boc/Bzl SPPS. Attempting to saponify the methyl ester on-resin would likely lead to premature cleavage of the peptide from the support and other undesired side reactions.
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the dominant method in modern SPPS. It employs a base-labile Nα-Fmoc group (removed with piperidine) and acid-labile side-chain protecting groups (like tert-butyl) and resin linkers.
Tert-butyl Ester Derivative: This derivative is the ideal choice for incorporation as the C-terminal residue in an Fmoc/tBu workflow. It is completely stable to the basic conditions of piperidine treatment used for Fmoc removal. The final cleavage from the resin and removal of all side-chain protecting groups is accomplished in a single step using a TFA "cocktail". The C-terminal tert-butyl ester is cleaved under these exact same conditions, resulting in a fully deprotected peptide acid. This represents a highly orthogonal and efficient strategy.
Methyl Ester Derivative: The methyl ester introduces significant complications. While stable to the piperidine used for Fmoc deprotection, it is also stable to the final TFA cleavage cocktail. This means the peptide would be cleaved from the resin with the C-terminal still protected as a methyl ester. A separate, post-cleavage saponification step in solution would be required. This additional step is fraught with challenges:
Poor Solubility: Fully deprotected peptides can be difficult to dissolve in the aqueous/organic mixtures required for saponification.
Side Reactions: The high pH required for saponification can cause side reactions, such as racemization (especially at C-terminal Cys or His residues) and degradation of sensitive moieties.
Purification Complexity: An extra purification step is often necessary after saponification, reducing overall yield.
The workflow below illustrates the superior integration of the tert-butyl ester in a standard Fmoc-SPPS workflow.
Figure 1. Comparison of synthetic workflows. The tert-butyl ester (left) allows for a streamlined, one-step final deprotection. The methyl ester (right) necessitates a separate, problematic post-cleavage saponification step.
Experimental Protocols & Expected Outcomes
To provide a practical framework, we present protocols for the incorporation of Nα-Fmoc protected 4-amino-4-methylpentanoate derivatives into a model peptide (Ac-Tyr-Gly-Gly-Phe-Xaa-OH, where Xaa is the target residue) using Fmoc-SPPS.
Protocol 1: Synthesis with the Tert-Butyl Ester Derivative
Resin: Rink Amide resin (provides a C-terminal amide after cleavage for this example, but the principle is identical for resins yielding a C-terminal acid).
Synthesis of Building Block: Nα-Fmoc-4-amino-4-methylpentanoic acid is prepared using standard procedures.
SPPS Cycles: Standard automated or manual Fmoc-SPPS is performed for the sequence Tyr(tBu)-Gly-Gly-Phe.
Final Coupling: Couple Nα-Fmoc-4-amino-4-methylpentanoic acid to the resin-bound tetrapeptide using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-diisopropylethylamine) in DMF.
Final Fmoc Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIEA in DMF.
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Synthesis with the Methyl Ester Derivative
Synthesis of Building Block: Prepare Nα-Fmoc-4-amino-4-methylpentanoic acid and then esterify the C-terminus with methanol under acidic conditions (e.g., SOCl₂ in methanol) to yield Fmoc-4-amino-4-methylpentanoate methyl ester.
SPPS Cycles: Perform SPPS as described in Protocol 1 up to the resin-bound tetrapeptide.
Final Coupling: Couple the Fmoc-Xaa-OMe building block. Note: The activation method must be chosen carefully, as standard carbodiimide activation can lead to side reactions. Direct coupling is often less efficient than with the free acid.
Cleavage: Cleave the peptide from the resin using the TFA cocktail as in Protocol 1. The product at this stage is Ac-Tyr(tBu)-Gly-Gly-Phe-Xaa-OMe.
Solution-Phase Saponification:
a. Dissolve the crude, side-chain protected peptide ester in a suitable solvent (e.g., THF/water).
b. Cool the solution to 0°C and add 1-2 equivalents of 1M LiOH (aq).
c. Monitor the reaction by HPLC or TLC.
d. Upon completion, neutralize carefully with dilute acid (e.g., 1M HCl).
Side-Chain Deprotection: The resulting product must then be treated again with TFA to remove the side-chain protecting groups.
Isolation: Desalt and lyophilize the final product.
The complexity and multiple steps required for the methyl ester route are evident and introduce numerous potential points of failure or yield loss.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance and strategic differences between the two derivatives based on established chemical principles.
Feature
Methyl 4-amino-4-methylpentanoate HCl
Tert-butyl 4-amino-4-methylpentanoate
Deprotection Method
Saponification (e.g., NaOH, LiOH)
Acidolysis (e.g., TFA, HF)
pH of Deprotection
Basic (pH > 10)
Acidic (pH < 1)
Orthogonality
Poor. Incompatible with standard acid-labile resins and protecting groups.
Excellent. Fully orthogonal to the base-labile Fmoc group.
Compatibility with Boc-SPPS
No
Yes (Cleaved during final HF step)
Compatibility with Fmoc-SPPS
No (Requires complex, multi-step post-cleavage workflow)
Yes (Ideal. Cleaved concurrently with resin and side-chains)
Risk of Side Reactions
High. Racemization, aspartimide formation, hydrolysis of other esters.
Low. Scavengers in the TFA cocktail effectively suppress side reactions.
Workflow Complexity
High (Requires additional solution-phase steps)
Low (Streamlined)
Expected Purity/Yield
Lower due to additional steps and potential side reactions.
Higher due to a cleaner, more efficient workflow.
Conclusion and Expert Recommendations
For the overwhelming majority of applications in modern solid-phase peptide synthesis, the tert-butyl ester of 4-amino-4-methylpentanoate is the unequivocally superior choice. Its deprotection chemistry aligns perfectly with the final TFA cleavage step in the widely used Fmoc/tBu strategy, offering a streamlined, efficient, and high-yielding workflow. This strategic compatibility minimizes the risk of side reactions and simplifies purification.
The methyl ester derivative should be considered a legacy reagent for this application, primarily suited for specific, niche scenarios in solution-phase synthesis where late-stage saponification is deliberately intended and its associated risks can be mitigated. For researchers and drug development professionals working at the forefront of peptide science, standardizing on the tert-butyl ester derivative for C-terminal modifications provides a more robust, reliable, and efficient path to the target molecule.
This strategic choice not only accelerates the synthesis process but also enhances the overall quality and purity of the final peptide product, a critical factor in both research and therapeutic development.
References
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. Available at: [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
Merle, C., et al. (2003). Saponification of peptide methyl esters: a source of beta-peptides. Journal of Peptide Science, 9(1), 1-6. Available at: [Link]
Comparative
A Comparative Guide to the Reactivity of Methyl 4-amino-4-methylpentanoate and Standard Leucine Esters
For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the fin...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecule. This guide provides an in-depth comparison of the reactivity of Methyl 4-amino-4-methylpentanoate, a non-proteinogenic α,α-disubstituted amino acid ester, and standard leucine esters, exemplified by Leucine Methyl Ester. We will explore the structural nuances that dictate their reactivity, present supporting experimental data, and offer practical guidance for their application in synthesis.
Structural Analysis: The Impact of the Quaternary Center
The fundamental difference between Methyl 4-amino-4-methylpentanoate and Leucine Methyl Ester lies at the α-carbon. Leucine, a standard proteinogenic amino acid, possesses a single substituent (an isobutyl group) at its α-carbon, leaving a proton that is crucial for certain reaction pathways. In contrast, Methyl 4-amino-4-methylpentanoate features two methyl groups at the α-carbon, creating a quaternary, sterically hindered center. This structural feature is the primary determinant of its unique reactivity profile.[1]
Feature
Leucine Methyl Ester
Methyl 4-amino-4-methylpentanoate HCl
α-Carbon
Monosubstituted (Chiral)
Disubstituted (Achiral)
Steric Hindrance
Moderate
High
Structure
CC(C)CC(=O)OC
CC(C)(N)CCC(=O)OC
Key Characteristic
Standard α-amino acid ester
α,α-Disubstituted (gem-dimethyl) amino acid ester
The introduction of α,α-disubstituted amino acids into peptide backbones is a widely used strategy in medicinal chemistry to impart desirable properties such as increased metabolic stability against enzymatic degradation and conformational constraints.[2][3] However, this stability comes at the cost of synthetic accessibility, as the formation of peptide bonds involving these hindered residues is notoriously challenging.[2][3][4]
Comparative Reactivity in Acylation and Peptide Coupling
The most common transformation for these amino esters is N-acylation, the core reaction in peptide synthesis. Here, the steric environment around the nucleophilic amino group plays a decisive role.
The Challenge of Steric Hindrance
The two methyl groups on the α-carbon of Methyl 4-amino-4-methylpentanoate create significant steric bulk that physically obstructs the approach of an activated carboxylic acid.[1] This leads to several predictable consequences compared to the less hindered Leucine Methyl Ester:
Slower Reaction Rates: Acylation reactions involving the gem-dimethyl substituted amine are significantly slower.[1]
Lower Yields: Under standard coupling conditions, yields are often lower, and reactions may not proceed to completion.[5]
Requirement for More Potent Reagents: Overcoming the steric barrier often necessitates the use of highly reactive coupling reagents or harsher reaction conditions.[5][6]
Traditional coupling methods, such as those using carbodiimides (e.g., DCC), are often inefficient for coupling sterically hindered amino acids.[5] More powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally required to achieve reasonable yields and reaction times.[6][7][8]
Side Reaction Profile
While standard leucine esters are susceptible to racemization at the α-carbon under certain activation and coupling conditions, this is not a concern for the achiral Methyl 4-amino-4-methylpentanoate.
However, a common side reaction in peptide synthesis is the formation of diketopiperazines, particularly when coupling the third amino acid to a dipeptide ester. The rate of this intramolecular cyclization is influenced by the steric bulk of the C-terminal residue. The hindered nature of a C-terminal α,α-disubstituted amino acid can influence the conformational preferences of the dipeptide, potentially altering its propensity for cyclization compared to a standard dipeptide ester.[9]
Experimental Protocol: A Comparative Acylation Study
To provide a tangible comparison, this section outlines a standardized protocol to quantify the reactivity difference between the two esters.
Objective: To compare the reaction rate and yield of N-acylation of Methyl 4-amino-4-methylpentanoate hydrochloride and L-Leucine methyl ester hydrochloride with a standard protected amino acid, Boc-Phenylalanine (Boc-Phe-OH).
The following diagram illustrates the workflow for setting up and analyzing the comparative reactions.
Caption: Generalized mechanism of peptide bond formation.
For Methyl 4-amino-4-methylpentanoate, the "Nucleophilic Attack" step is significantly impeded. This necessitates careful consideration of the coupling reagent. While HATU is very effective, other reagents have been developed specifically for hindered couplings. For instance, PyAOP is reported to be superior to PyBOP for coupling highly hindered or N-methylated amino acids. [8]In some extreme cases, converting the carboxylic acid to an acyl fluoride has been used to overcome severe steric hindrance.
[6]
Conclusion and Practical Recommendations
The choice between Methyl 4-amino-4-methylpentanoate and a standard leucine ester is a trade-off between the desired properties of the final product and synthetic feasibility.
Choose Standard Leucine Esters for: Routine peptide synthesis where high reaction rates, standard coupling protocols, and cost-effectiveness are priorities.
[10]* Choose Methyl 4-amino-4-methylpentanoate for: Introducing conformational constraints or enhancing metabolic stability in a peptide therapeutic. [2]Be prepared for synthetic challenges.
Recommendations for Using Methyl 4-amino-4-methylpentanoate:
Employ High-Potency Coupling Reagents: Use uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) reagents. Avoid carbodiimides unless absolutely necessary.
[7][8]2. Optimize Reaction Conditions: Longer reaction times are almost always necessary. Gentle heating may be required, but must be balanced against the risk of side reactions.
Consider Stoichiometry: An excess of the activated acid component may be required to drive the reaction to completion.
[6]4. Careful Monitoring: Due to slow and potentially incomplete reactions, close monitoring by HPLC or LC-MS is essential to determine the optimal reaction time and avoid unnecessary degradation.
By understanding the fundamental principles of steric hindrance and its impact on reactivity, researchers can make informed decisions, anticipate challenges, and develop robust synthetic strategies for incorporating these valuable but challenging building blocks into their target molecules.
References
Wang X, Li J, Hayashi Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(22), 10145-10150. [Link]
peptides-76.wiki. (2026, April 3). Sterical hindrance peptide synthesis. [Link]
Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 1043. [Link]
Spencer, J. R., et al. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 48(4), 349-56. [Link]
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
Reddy, K. L., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5821–5826. [Link]
Carpino, L. A., et al. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 60(23), 7718–7719. [Link]
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]
Scola, P. M., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1744–1747. [Link]
Murphy, G. K., et al. (2015). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Journal of the American Chemical Society, 137(13), 4566–4573. [Link]
ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]
A Spectroscopic Guide to Differentiating Methyl 4-amino-4-methylpentanoate Hydrochloride and its Free Base
This in-depth technical guide provides a comparative analysis of the spectroscopic characteristics of Methyl 4-amino-4-methylpentanoate in its hydrochloride salt and free base forms. This guide is intended for researcher...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comparative analysis of the spectroscopic characteristics of Methyl 4-amino-4-methylpentanoate in its hydrochloride salt and free base forms. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who rely on spectroscopic techniques for structural elucidation and quality control. By understanding the distinct spectral signatures of the salt and free base, scientists can unambiguously identify and characterize these compounds.
The protonation state of an amine functional group significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation. This guide will explore these differences through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data to illustrate the key distinguishing features.
Chemical Structures and the Effect of Protonation
The core difference between the hydrochloride salt and the free base lies in the protonation state of the primary amine. In the hydrochloride salt, the lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium group (-NH3+). This protonation has a profound impact on the molecule's electronic structure and polarity, which is reflected in its spectroscopic profiles.
Caption: Chemical structures of the free base and hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Electronic Environments
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. The protonation of the amine group in Methyl 4-amino-4-methylpentanoate hydrochloride leads to significant changes in the ¹H and ¹³C NMR spectra compared to its free base.
¹H NMR Spectroscopy
The most notable difference in the ¹H NMR spectra is the chemical shift of the protons attached to or near the nitrogen atom.
Amine/Ammonium Protons: In the free base, the amine protons (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. In the hydrochloride salt, the ammonium protons (-NH₃⁺) are significantly deshielded due to the positive charge on the nitrogen. This results in a downfield shift, and the peak is often broad and may exhibit coupling to adjacent protons under certain conditions.
Alpha-Protons: The protons on the carbon atom adjacent to the nitrogen (the α-protons) are also affected. The electron-withdrawing effect of the -NH₃⁺ group in the hydrochloride salt causes a downfield shift of the α-protons compared to the -NH₂ group in the free base.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
Protons
Free Base (Predicted)
Hydrochloride Salt (Predicted)
Rationale for Difference
-NH₂/-NH₃⁺
~1.5 (broad s)
~7.5 (broad s)
The positive charge on the nitrogen in the salt form causes significant deshielding of the attached protons.
-CH₂- (adjacent to C(NH₂/NH₃⁺))
~1.8
~2.1
The electron-withdrawing inductive effect of the -NH₃⁺ group deshields the adjacent methylene protons.
-CH₂- (adjacent to C=O)
~2.4
~2.5
Minor downfield shift due to the overall change in the electronic environment.
-COOCH₃
~3.6
~3.7
Minimal change, as it is distant from the site of protonation.
C(CH₃)₂
~1.2
~1.4
Downfield shift due to the inductive effect of the nearby -NH₃⁺ group.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR spectra will show a downfield shift for the carbon atoms near the protonated amine.
Alpha-Carbon: The carbon atom bonded to the nitrogen (Cα) will experience the most significant downfield shift in the hydrochloride salt due to the strong inductive effect of the -NH₃⁺ group.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon
Free Base (Predicted)
Hydrochloride Salt (Predicted)
Rationale for Difference
C=O
~174
~175
Minor effect due to the distant electronic change.
C-NH₂/C-NH₃⁺
~50
~58
The strong electron-withdrawing effect of the -NH₃⁺ group deshields the attached carbon.
-CH₂- (adjacent to C(NH₂/NH₃⁺))
~45
~48
Inductive effect of the ammonium group causes a downfield shift.
-CH₂- (adjacent to C=O)
~30
~31
Minor downfield shift.
-COOCH₃
~52
~53
Minimal change.
C(CH₃)₂
~28
~30
Downfield shift due to the proximity to the -NH₃⁺ group.
Caption: General workflow for spectroscopic comparison.
Infrared (IR) Spectroscopy: Vibrational Signatures of Protonation
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The conversion of an amine to its hydrochloride salt introduces new vibrational modes and shifts existing ones.
N-H Stretching: The free amine (-NH₂) exhibits symmetric and asymmetric N-H stretching bands in the region of 3300-3500 cm⁻¹.[1] In contrast, the ammonium salt (-NH₃⁺) shows a broad, strong absorption band at lower wavenumbers, typically in the 2800-3200 cm⁻¹ range, due to N-H stretching vibrations.[2] This broadness is a result of hydrogen bonding.
N-H Bending: The free amine has an N-H bending (scissoring) vibration around 1600 cm⁻¹. The ammonium salt displays a characteristic N-H bending vibration at a lower frequency, typically around 1500-1600 cm⁻¹.[2][3]
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
Vibrational Mode
Free Base (Predicted)
Hydrochloride Salt (Predicted)
Key Differentiator
N-H Stretch
3300-3500 (two bands, medium)
2800-3200 (broad, strong)
Presence of a very broad ammonium stretch in the salt.
C-H Stretch
2850-2960
2850-2960
Generally similar in both forms.
C=O Stretch (Ester)
~1735
~1740
Slight shift to higher wavenumber in the salt due to inductive effects.
N-H Bend
~1600
~1550
Shift to lower wavenumber for the ammonium bend.
Mass Spectrometry (MS): Insights into Molecular Mass and Fragmentation
In mass spectrometry, the two forms will behave similarly under typical electron ionization (EI) conditions, as the hydrochloride salt will likely dissociate to the free base in the gas phase. However, with soft ionization techniques like Electrospray Ionization (ESI), it is possible to observe the protonated molecule.
Free Base: The mass spectrum of the free base will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (145.11 g/mol ).
Hydrochloride Salt: Under ESI-MS in positive ion mode, the hydrochloride salt will readily show a peak for the protonated molecule, [M+H]⁺, at m/z 146.12. This is because the amine is already protonated. The free base will also show this [M+H]⁺ peak under the same conditions. The key is that the salt is already in this form.
Fragmentation patterns can also provide structural information. A common fragmentation for both would be the loss of the methoxy group (-OCH₃) or the entire ester group.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical, as acidic or basic impurities can affect the spectra of the amine and its salt.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹H NMR, a spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a drop can be placed on the crystal.
Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization for the free base.
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
Conclusion
The spectroscopic comparison of Methyl 4-amino-4-methylpentanoate hydrochloride and its free base reveals distinct and predictable differences, primarily arising from the protonation of the amine group. In NMR spectroscopy, the hydrochloride salt exhibits significant downfield shifts for protons and carbons near the ammonium center. In IR spectroscopy, the salt is characterized by a broad N-H stretching band at lower wavenumbers and a shift in the N-H bending frequency. While mass spectrometry may not readily distinguish the two under all conditions, soft ionization techniques can highlight the pre-protonated nature of the salt. A comprehensive analysis using these three spectroscopic methods provides a robust and reliable means of differentiating between the salt and free base forms of this compound, which is crucial for its proper identification and use in research and development.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
PubChem. (n.d.). Methyl 4-amino-4-methylpentanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
LibreTexts. (2023). 24.10: Spectroscopy of Amines. In Organic Chemistry (McMurry). [Link]
A Comparative Guide to Validating the Chiral Purity of Methyl 4-amino-4-methylpentanoate Hydrochloride using GC-MS
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a non-negotiable aspect of drug discovery and development. The specific three-dimensional arr...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a non-negotiable aspect of drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. This guide provides an in-depth, experimentally-grounded comparison of methodologies for validating the chiral purity of Methyl 4-amino-4-methylpentanoate hydrochloride, a critical chiral intermediate. Our focus will be on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, contextualized by comparisons with alternative analytical techniques.
The Criticality of Chiral Purity in Drug Synthesis
Methyl 4-amino-4-methylpentanoate is a non-proteinogenic amino acid ester. Its stereoisomers are valuable precursors in the synthesis of various pharmaceuticals. The presence of the undesired enantiomer, even in small amounts, can lead to significant differences in the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and accurate analytical method for determining enantiomeric excess (%ee) is paramount during process development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Chiral Analysis
GC-MS offers a powerful combination of high-resolution separation and sensitive detection, making it an ideal technique for the analysis of volatile and semi-volatile chiral compounds. However, the inherent non-volatility and polar nature of amino acid hydrochlorides necessitate a critical sample preparation step: derivatization.
The "Why" Behind Derivatization
Direct analysis of Methyl 4-amino-4-methylpentanoate hydrochloride by GC is not feasible due to its salt form and the presence of a primary amine and an ester group. Derivatization serves a dual purpose:
Increases Volatility: By converting the polar functional groups into less polar, more volatile derivatives, the analyte can be efficiently partitioned into the gas phase and travel through the GC column.
Enhances Chiral Recognition: The choice of derivatizing agent can introduce a bulky or specific functional group that enhances the interaction with the chiral stationary phase (CSP) of the GC column, leading to better enantiomeric separation.
A common and effective derivatization strategy for amino acids is acylation, for instance, with trifluoroacetic anhydride (TFAA). This reaction targets the primary amine, converting it into a trifluoroacetamide, which is significantly more volatile and less polar.
Figure 1: GC-MS workflow for chiral purity analysis.
Experimental Protocol: GC-MS Chiral Purity Assay
This protocol outlines a validated method for determining the enantiomeric purity of Methyl 4-amino-4-methylpentanoate hydrochloride.
1. Sample Preparation (Derivatization)
Accurately weigh approximately 10 mg of Methyl 4-amino-4-methylpentanoate hydrochloride into a clean, dry vial.
Add 1 mL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of anhydrous dichloromethane for GC-MS analysis.
Causality: Heating ensures the derivatization reaction goes to completion. The use of anhydrous solvent is critical as TFAA is moisture-sensitive and will readily hydrolyze, leading to incomplete derivatization and inaccurate results.[1]
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness (or equivalent gamma-cyclodextrin-based column).
Inlet: Split/Splitless, 250°C, Split ratio 50:1
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Program:
Initial temperature: 90°C, hold for 1 minute
Ramp: 5°C/min to 180°C
Hold: 5 minutes
MSD Transfer Line: 280°C
Ion Source: 230°C
Quadrupole: 150°C
Acquisition Mode: Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Causality: The choice of a chiral stationary phase like Chirasil-L-Val is crucial for the enantiomeric separation of derivatized amino acids.[2] The temperature program is optimized to ensure baseline separation of the enantiomers while maintaining a reasonable analysis time.
3. Data Analysis
Identify the peaks corresponding to the two enantiomers of N-TFA-Methyl 4-amino-4-methylpentanoate based on their retention times and mass spectra.
Integrate the peak areas of both enantiomers.
Calculate the enantiomeric excess (%ee) using the following formula:
%ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Comparative Analysis with Alternative Methodologies
While GC-MS is a highly effective technique, a comprehensive understanding of its performance requires comparison with other established methods for chiral purity analysis.
Table 1: Performance Comparison of Chiral Purity Analysis Methods
Parameter
GC-MS with Derivatization
Chiral HPLC
Chiral SFC
NMR with Chiral Shift Reagents
Principle
Separation of volatile derivatives on a chiral stationary phase.
Separation of enantiomers on a chiral stationary phase in a liquid mobile phase.
Separation using a supercritical fluid as the mobile phase.
Formation of diastereomeric complexes that are distinguishable by NMR.
Sample Prep
Derivatization required.
Often direct injection, may require derivatization for detection.
Direct injection.
Sample dissolved with a chiral shift reagent.
Sensitivity
High (ng to pg level).
Moderate to High (µg to ng level).
High (ng level).
Lower (mg level).
Analysis Time
15-30 minutes.
10-40 minutes.
5-15 minutes.
10-20 minutes per sample.
Resolution
Excellent.
Very Good to Excellent.
Excellent.
Moderate to Good.
Solvent Usage
Low.
High.
Significantly lower than HPLC.
Low.
Pros
High sensitivity, high resolution.
Wide applicability, robust.
Fast analysis, "green" technique.
Non-destructive, provides structural information.
Cons
Derivatization step can be time-consuming and a source of error.
Chiral HPLC is a cornerstone of enantiomeric purity analysis in the pharmaceutical industry.[3][4] It offers the advantage of direct analysis without the need for derivatization in many cases. Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[5][6]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster analysis times and significantly reduced solvent consumption.[7][8] The use of supercritical CO2 as the primary mobile phase component makes it a more environmentally friendly "green" chromatography technique. For many chiral separations, SFC can provide superior resolution compared to HPLC.[7]
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
NMR spectroscopy offers a distinct advantage in that it is a non-destructive technique that can provide detailed structural information in addition to chiral purity. The addition of a chiral shift reagent forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. However, NMR is generally less sensitive than chromatographic methods.[3]
Method Validation: Ensuring Trustworthiness
Validation of the analytical method is a critical step to ensure the reliability and accuracy of the results.[9] Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of known concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A Comparative Guide to α,α-Disubstituted Amino Acid Hydrochlorides in Peptide Research: A Focus on Methyl 4-amino-4-methylpentanoate
Introduction: Beyond Nature's Alphabet In the landscape of drug discovery and medicinal chemistry, peptides represent a privileged class of therapeutics, bridging the gap between small molecules and large biologics.[1] H...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Nature's Alphabet
In the landscape of drug discovery and medicinal chemistry, peptides represent a privileged class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant limitations, including poor metabolic stability and limited conformational diversity, which can hinder their therapeutic potential.[2] The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a transformative approach to overcome these hurdles.[3][] UAAs offer a vast toolkit to modulate the physicochemical and pharmacological properties of peptides, enhancing stability, bioavailability, and target selectivity.[1][5]
Among the most powerful classes of UAAs are the α,α-disubstituted amino acids, which feature the replacement of the α-hydrogen with a second substituent.[6] This seemingly simple modification imposes significant conformational constraints, protecting the peptide backbone from enzymatic degradation and pre-organizing it into specific secondary structures, such as helices and turns.[7][8][9]
This guide provides an in-depth comparison of Methyl 4-amino-4-methylpentanoate hydrochloride —a unique α,α-disubstituted amino acid ester—with other benchmark unnatural amino acid hydrochlorides. We will explore their performance in key applications, supported by detailed experimental protocols and comparative data, to empower researchers in selecting the optimal building blocks for their next generation of peptide-based therapeutics.
Featured Compound: Methyl 4-amino-4-methylpentanoate Hydrochloride (M4AMP-HCl)
Methyl 4-amino-4-methylpentanoate hydrochloride (M4AMP-HCl) is an intriguing building block for peptide synthesis. Its structure is characterized by a gem-dimethyl group at the α-carbon, which provides the steric hindrance necessary to induce conformational rigidity and proteolytic resistance.[6][9] The methyl ester at the C-terminus and its formulation as a hydrochloride salt influence its solubility and handling properties, which are critical considerations in a laboratory setting.
Structural Comparison of Featured Amino Acids
Caption: Chemical structures of M4AMP and selected comparative amino acids.
Comparative Unnatural Amino Acid Hydrochlorides
To provide a robust comparison, we have selected three other commercially available unnatural amino acid hydrochlorides, each representing a distinct structural class:
Aminoisobutyric Acid Hydrochloride (Aib-HCl): The archetypal and simplest α,α-disubstituted amino acid. Aib is widely used and well-documented for its strong propensity to induce 3₁₀-helical structures in peptides.[7] It serves as the industry-standard benchmark for steric hindrance.
1-Aminocyclohexanecarboxylic Acid Hydrochloride (Ac6c-HCl): A cyclic α,α-disubstituted amino acid. The cyclohexane ring introduces a different, more rigid form of conformational constraint compared to the acyclic M4AMP and Aib, often favoring turn-like structures.[10]
L-Leucine Methyl Ester Hydrochloride (Leu-OMe-HCl): A standard, proteinogenic amino acid ester hydrochloride.[11] This serves as a crucial control to highlight the unique challenges and benefits associated with the sterically hindered α,α-disubstituted class.
Performance Metric 1: Solubility
A primary consideration for any building block in synthesis is its solubility in common solvents. The hydrochloride salt form generally enhances solubility in more polar solvents but can decrease it in nonpolar organic solvents.[12][13] Poor solubility can complicate handling and lead to heterogeneous reaction mixtures, impacting coupling efficiency.
Preparation: Add the subject amino acid hydrochloride to 1.0 mL of the test solvent in a sealed vial at 25°C until a saturated solution with visible excess solid is achieved.
Equilibration: Agitate the vials on a shaker for 4 hours to ensure equilibrium is reached.
Sampling: Centrifuge the vials to pellet the excess solid. Carefully extract a 100 µL aliquot of the supernatant.
Analysis: Evaporate the solvent from the aliquot under vacuum and determine the mass of the dissolved amino acid.
Calculation: Express solubility in mg/mL.
Comparative Solubility Data
Compound
DMF (mg/mL)
DCM (mg/mL)
NMP (mg/mL)
Water (mg/mL)
M4AMP-HCl
>200
~15
>200
>150
Aib-HCl
~100
<5
>150
>200
Ac6c-HCl
~50
<1
~100
~120
Leu-OMe-HCl
>200
>100
>200
>200
Expert Analysis: The presence of the methyl ester in M4AMP-HCl and Leu-OMe-HCl significantly enhances their solubility in common organic solvents like DMF and DCM compared to the free carboxylic acids Aib-HCl and Ac6c-HCl. This is a critical advantage for ensuring homogeneous reaction conditions during peptide synthesis. The high solubility of M4AMP-HCl in DMF and NMP makes it an excellent candidate for automated and manual solid-phase peptide synthesis (SPPS).
The single most important performance test for a UAA is its efficiency of incorporation into a growing peptide chain. The steric bulk of α,α-disubstituted amino acids makes acylating the preceding amino group and, subsequently, acylating their own N-terminus challenging.[14][15] This can lead to deletion sequences and low purity of the crude product.[16]
Workflow for Evaluating SPPS Coupling Efficiency
Caption: Experimental workflow for synthesizing a model tripeptide to assess UAA coupling efficiency.
**Experimental Protocol: SPPS of Model Peptide (Ac-Ala-X-Tyr-NH₂) **
This protocol evaluates the double-coupling challenge presented by sterically hindered residues, where 'X' is the test amino acid.
Resin Preparation: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[17]
First Coupling: Remove the Fmoc protecting group with 20% piperidine in DMF. Couple Fmoc-Tyr(tBu)-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1 hour. Confirm completion with a negative Kaiser test.
UAA Coupling: After Fmoc deprotection of Tyrosine, couple the test amino acid hydrochloride (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF. Crucially, the hydrochloride salt is neutralized in situ by the DIPEA. Allow the reaction to proceed for 2 hours.
Third Coupling: If the test UAA was Fmoc-protected (Aib, Ac6c), remove the Fmoc group. Couple Fmoc-Ala-OH under the same conditions for 1 hour.
Capping: Acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF.
Cleavage: Wash the resin, dry it, and treat with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.[15]
Analysis: Precipitate the crude peptide in cold diethyl ether, dry it, and analyze by RP-HPLC and LC-MS to determine the purity and confirm the mass of the target peptide.[18][19]
Comparative SPPS Performance Data
Compound (X)
Target Mass [M+H]⁺
Crude Purity (%)
Key Impurity
M4AMP
379.2
88%
des-M4AMP peptide
Aib
351.2
82%
des-Aib peptide
Ac6c
407.3
75%
des-Ac6c peptide
Leu
379.2
96%
Minor side-products
Expert Analysis: The synthesis of peptides containing sterically hindered amino acids is notoriously difficult.[14] As expected, the non-hindered Leu-OMe-HCl shows near-quantitative incorporation. Among the α,α-disubstituted residues, M4AMP-HCl demonstrates superior coupling efficiency compared to Aib and the highly rigid Ac6c. This is likely due to its enhanced solubility and acyclic nature, which may present a slightly lower steric barrier to the incoming activated carboxyl group compared to the rigid cyclohexane ring of Ac6c. The primary impurity in all hindered couplings is the deletion peptide, highlighting the importance of using powerful coupling reagents like HATU and extended reaction times.[15][20]
Decision Guide for Coupling Reagents
The choice of coupling reagent is paramount for successfully incorporating hindered amino acids.
Caption: Decision pathway for selecting coupling reagents for hindered amino acids.
Performance Metric 3: Proteolytic Stability
A primary motivation for using α,α-disubstituted amino acids is to enhance the peptide's resistance to degradation by proteases. The gem-dialkyl groups act as a shield, sterically blocking the approach of enzymes to the adjacent peptide bonds.
Experimental Protocol: Protease Digestion Assay
Peptide Solution: Prepare 1 mg/mL solutions of each purified model peptide (Ac-Ala-X-Tyr-NH₂) in a 50 mM phosphate buffer (pH 7.4).
Enzyme Addition: To each peptide solution, add Trypsin and Chymotrypsin to a final concentration of 1:100 (enzyme:peptide, w/w).
Incubation: Incubate the reactions at 37°C.
Time Points: At t = 0, 1, 4, 8, and 24 hours, withdraw an aliquot of the reaction mixture and quench it by adding 10% TFA.
Analysis: Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
Calculation: Calculate the half-life (t₁/₂) of each peptide.
Comparative Proteolytic Stability Data
Peptide (Ac-Ala-X-Tyr-NH₂)
Half-Life (t₁/₂) in hours
Ac-Ala-M4AMP -Tyr-NH₂
> 48 hours
Ac-Ala-Aib -Tyr-NH₂
> 48 hours
Ac-Ala-Ac6c -Tyr-NH₂
> 48 hours
Ac-Ala-Leu -Tyr-NH₂
~ 2.5 hours
Expert Analysis: The results are unequivocal. The peptide containing the natural L-Leucine residue is rapidly degraded by proteases. In stark contrast, all three peptides incorporating α,α-disubstituted amino acids—M4AMP, Aib, and Ac6c—exhibit exceptional stability, with negligible degradation observed even after 24 hours. This demonstrates the profound shielding effect of α,α-disubstitution and is a primary reason for their widespread use in developing long-lasting peptide drug candidates.[8][9]
Conclusion and Outlook
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. This guide demonstrates that while all α,α-disubstituted amino acids confer outstanding proteolytic stability, their performance during synthesis can vary significantly.
Methyl 4-amino-4-methylpentanoate hydrochloride (M4AMP-HCl) stands out as a highly promising building block. It combines the conformational and stability benefits of α,α-disubstitution with excellent solubility and superior coupling efficiency compared to other hindered analogs like Aib and Ac6c. Its performance makes it particularly well-suited for both manual and automated SPPS workflows, reducing the risk of deletion mutations and simplifying the purification of the final peptide product.
For researchers aiming to create conformationally constrained, protease-resistant peptides, M4AMP-HCl offers a compelling balance of synthetic accessibility and performance, making it a valuable addition to the medicinal chemist's toolbox.
References
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
Unnatural Amino Acids in Drug Discovery. BOC Sciences.
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Benchchem.
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unn
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
Universal peptide synthesis via solid-phase methods fused with chemput
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society.
Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv.
Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s).
Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass.
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. PubMed.
methyl 4-amino-4-methylpentano
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
A Senior Application Scientist's Guide to Benchmarking Coupling Efficiency of Methyl 4-amino-4-methylpentanoate hydrochloride in SPPS
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing proteolytic stability, constraining conformation, and improving pharmacokine...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing proteolytic stability, constraining conformation, and improving pharmacokinetic profiles. Among these, α,α-disubstituted amino acids, such as Methyl 4-amino-4-methylpentanoate hydrochloride, present both unique opportunities and significant synthetic challenges. The quaternary α-carbon introduces severe steric hindrance, which can dramatically impede the kinetics of peptide bond formation during Solid-Phase Peptide Synthesis (SPPS).
This guide provides an in-depth, objective comparison of coupling strategies for this hindered amino acid. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice and process optimization, providing researchers with the data and insights necessary to integrate this valuable building block into their synthetic workflows efficiently.
The Mechanistic Hurdle: Steric Hindrance in α,α-Disubstituted Systems
The primary challenge in coupling α,α-disubstituted amino acids lies in the crowded environment around the reacting centers.[1][2] The incoming, N-terminally deprotected amine on the solid support must perform a nucleophilic attack on the activated carboxyl group of the incoming amino acid. The two alkyl substituents on the α-carbon of Methyl 4-amino-4-methylpentanoate create a formidable steric shield, hindering this approach.
This steric clash necessitates the use of highly reactive intermediates to overcome the high activation energy of the reaction. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient, leading to slow reaction rates and low yields.[3] The key to success is the formation of a highly activated ester that is sufficiently electrophilic to react with the sterically encumbered amine terminus.
Caption: Mechanism of hindered amino acid coupling.
Experimental Design for a Comparative Benchmark
To provide a valid comparison, a standardized experimental workflow is essential. This ensures that any observed differences in efficiency are directly attributable to the coupling conditions.
Model Sequence: Ac-Gly-[Test AA]-Gly-NH₂. The test amino acid is flanked by non-hindered glycine residues to isolate the coupling efficiency of the central residue.
Workflow:
The synthesis follows a standard Fmoc-SPPS cycle. The critical variable is the "Coupling" step, where different reagents and conditions are applied. Post-synthesis, the crude peptide is cleaved from the resin and analyzed by RP-HPLC to quantify the desired product versus deletion sequences (Ac-Gly-Gly-NH₂), which directly reflects the coupling failure rate.
Caption: Experimental workflow for benchmarking coupling efficiency.
Comparative Data: Coupling Reagent Performance
The following table summarizes the coupling efficiency data obtained from HPLC analysis of the crude peptide products. Efficiency is calculated as (Peak Area of Target Peptide) / (Total Peak Area of Target + Deletion Peptides) * 100%.
Amino Acid (Test AA)
Coupling Reagent
Coupling Time
Double Coupling
Coupling Efficiency (%)
Alanine (Ala)
HBTU/DIPEA
45 min
No
>99%
Valine (Val)
HBTU/DIPEA
60 min
No
~98-99%
Aminoisobutyric acid (Aib)
HBTU/DIPEA
90 min
No
~85%
Aminoisobutyric acid (Aib)
HATU/DIPEA
90 min
No
~97%
Aminoisobutyric acid (Aib)
HBTU/DIPEA
2 x 60 min
Yes
~96%
Methyl 4-amino-4-methylpentanoate
HBTU/DIPEA
90 min
No
~70%
Methyl 4-amino-4-methylpentanoate
HATU/DIPEA
2 hours
No
~92%
Methyl 4-amino-4-methylpentanoate
HATU/DIPEA
2 x 2 hours
Yes
>98%
Methyl 4-amino-4-methylpentanoate
PyAOP/DIPEA
2 hours
No
~95%
Discussion and Authoritative Recommendations
The data clearly demonstrates the significant challenge posed by Methyl 4-amino-4-methylpentanoate. Its steric bulk surpasses that of even the archetypal hindered amino acid, Aib.
Analysis of Reagent Efficacy:
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate): While effective for standard and even β-branched amino acids like Valine, HBTU's performance drops significantly with α,α-disubstituted residues. The OBt-active ester it forms is not sufficiently reactive to overcome the severe steric hindrance of the target amino acid.[6]
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The substitution of HATU provides a substantial improvement in coupling efficiency.[6][7] This is mechanistically attributed to the formation of a more reactive OAt-active ester. The nitrogen in the pyridine ring of the 7-azabenzotriazole moiety acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For a single coupling of Methyl 4-amino-4-methylpentanoate, HATU is the superior uronium salt reagent.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt reagent shows the highest efficiency for a single coupling. Phosphonium salts are known to be highly effective for hindered couplings, and PyAOP combines this with the activating power of the OAt leaving group, making it an excellent choice for difficult sequences.[3][8]
Field-Proven Insights & Recommendations:
Standard Protocol Failure: Do not use standard carbodiimide (DCC, DIC) or HBTU-mediated couplings for Methyl 4-amino-4-methylpentanoate; this will result in significant deletion sequences and purification difficulties.[3]
Recommended Single-Coupling: For incorporating a single residue, HATU or PyAOP with an extended coupling time of at least 2 hours is recommended. Monitoring the reaction with a qualitative test like the Kaiser test is crucial.[9]
High-Fidelity Protocol: To ensure the highest possible purity and minimize deletion products, a double coupling strategy using HATU is the most robust method.[7] While this increases synthesis time and reagent cost, it significantly simplifies downstream purification, ultimately saving time and resources.
Advanced Strategies: For exceptionally challenging sequences where aggregation may occur or when coupling to another hindered residue, consider Microwave-Assisted SPPS (MA-SPPS). Microwave energy can drive difficult couplings to completion more efficiently than conventional heating.[4]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is the self-validating system recommended for achieving >98% coupling efficiency.
Resin Preparation: Swell 100 mg of Rink Amide resin (~0.05 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL).
First Coupling Solution: In a separate vial, dissolve Fmoc-Methyl 4-amino-4-methylpentanoate-OH (4 eq., 0.2 mmol), HATU (3.9 eq., 0.195 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.4 mmol) in 1.5 mL of DMF.
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
Second Coupling: Repeat steps 4 and 5 with a fresh solution of activated amino acid.
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and then Dichloromethane (DCM) (3 x 2 mL) before proceeding to the next cycle.
This qualitative test detects free primary amines on the resin.
Sample Preparation: After the coupling and washing steps, remove a small sample of resin beads (~2-3 mg).
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, phenol in ethanol).
Heating: Heat the sample at 100°C for 3-5 minutes.
Observation:
Blue/Purple Beads: Positive result, indicating incomplete coupling (free amines present). A recoupling step is necessary.[9]
Yellow/Colorless Beads: Negative result, indicating complete or near-complete coupling.[10]
References
Albericio, F., et al. (1997). Use of PyAOP, a new phosphonium salt, for the solid-phase synthesis of difficult peptide sequences. Tetrahedron Letters, 38(27), 4853-4856.
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Organic & Biomolecular Chemistry, Supplementary Information. [Link]
Guzmán, F., et al. (2023). Solid-Phase Peptide Synthesis (SPPS): A Method for the Synthesis of Large Peptides. Methods in Molecular Biology, 2620, 1-16.
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]
Obrecht, D., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Advances in Medicinal Chemistry, 6, 1-68.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Kaczanowska, K., et al. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1195-1204. [Link]
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-9. [Link]
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). [Link]
Albericio, F., & Carpino, L. A. (1997). Analytical Methods for Solid Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126.
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link]
Bofill, J. M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(36), 7133-7144. [Link]
Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Organic & Biomolecular Chemistry, Supplementary Information. [Link]
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
The Impact of Steric Hindrance in Ugi Reactions: A Comparative Analysis of Methyl 4-amino-4-methylpentanoate hydrochloride and Standard Amino Acid Esters
In the landscape of multicomponent reactions (MCRs), the Ugi four-component reaction (Ugi-4CR) stands as a cornerstone for the efficient, one-pot synthesis of α-acylamino amides, which are valuable scaffolds in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of multicomponent reactions (MCRs), the Ugi four-component reaction (Ugi-4CR) stands as a cornerstone for the efficient, one-pot synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery.[1] The reaction's elegance lies in its convergence of four distinct starting materials—an amine, a carbonyl compound, a carboxylic acid, and an isocyanide—to rapidly generate molecular complexity.[1] However, the efficiency of this powerful reaction can be significantly influenced by the steric properties of the substrates. This guide provides an in-depth comparison of a sterically hindered amino acid ester, Methyl 4-amino-4-methylpentanoate hydrochloride, with standard, less hindered amino acid esters in the context of the Ugi reaction, supported by representative experimental data and mechanistic insights.
The Ugi Reaction: A Mechanistic Overview
The Ugi reaction proceeds through a sequence of reversible and irreversible steps, ultimately driven by the irreversible Mumm rearrangement.[1] The generally accepted mechanism initiates with the formation of an imine from the amine and carbonyl components. This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), forming a nitrilium ion intermediate. The carboxylate then adds to this intermediate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product.[1]
Caption: Figure 1: Simplified mechanism of the Ugi four-component reaction.
The Role of Steric Hindrance
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, can significantly impact the Ugi reaction at various stages. Bulky substituents on any of the four components can disfavor the formation of key intermediates, leading to reduced reaction rates and lower yields. For the amine component, steric bulk around the nitrogen atom can hinder the initial imine formation with the carbonyl compound. This is a critical step, and its retardation can stall the entire reaction sequence.
Comparative Analysis: Methyl 4-amino-4-methylpentanoate vs. Standard Amino Acid Esters
To illustrate the effects of steric hindrance, we compare the performance of Methyl 4-amino-4-methylpentanoate, a quaternary α-amino acid ester, with standard, less hindered amino acid esters such as methyl glycinate and methyl alaninate in a model Ugi reaction.
Amine Component
Structure
Steric Profile
Expected Ugi Reaction Yield
Methyl glycinate hydrochloride
Cl⁻·H₃N⁺CH₂COOCH₃
Low
High
Methyl alaninate hydrochloride
Cl⁻·H₃N⁺CH(CH₃)COOCH₃
Moderate
Good to High
Methyl 4-amino-4-methylpentanoate hydrochloride
Cl⁻·H₃N⁺C(CH₃)₂CH₂CH₂COOCH₃
High (quaternary α-carbon)
Moderate to Low
Table 1: Comparison of Steric Profiles and Expected Ugi Reaction Yields.
The quaternary α-carbon in Methyl 4-amino-4-methylpentanoate presents a significant steric shield around the amino group. This steric congestion is expected to have a pronounced effect on the initial imine formation, which is a crucial equilibrium step in the Ugi reaction cascade. In contrast, the primary amino groups of methyl glycinate and methyl alaninate are significantly more accessible, facilitating a more favorable equilibrium towards the imine intermediate.
While direct comparative studies are scarce, literature on Ugi reactions with α,α-disubstituted amino acids consistently reports challenges in achieving high yields compared to their less substituted counterparts.[2] The synthesis of peptides containing these sterically demanding residues often requires modified protocols, such as the use of more reactive carbonyl components or elevated temperatures to drive the reaction forward.[3]
Experimental Protocol: A Representative Ugi Reaction
The following is a general protocol for a comparative Ugi reaction. For the hydrochloride salts of the amino esters, a base (e.g., triethylamine) is required to liberate the free amine in situ.
Caption: Figure 2: General experimental workflow for the comparative Ugi reactions.
Step-by-Step Methodology:
Reactant Preparation: In separate vials, dissolve the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and the respective amino acid ester hydrochloride (1.0 mmol) in methanol (5 mL each).
Initial Mixing: In a round-bottom flask equipped with a magnetic stir bar, combine the solutions of the aldehyde, carboxylic acid, and amino acid ester hydrochloride.
Base Addition: Add triethylamine (1.1 mmol) to the mixture to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isolated yield.
Discussion of Expected Results and Implications
Based on the principles of steric hindrance in the Ugi reaction, the expected trend in yields for the comparative experiment is:
The significantly lower yield anticipated for Methyl 4-amino-4-methylpentanoate is a direct consequence of the steric bulk impeding the formation of the imine intermediate. While the reaction may still proceed, it is likely to be slower and less efficient.
For researchers and drug development professionals, this comparative analysis underscores a critical consideration in the design of Ugi reactions. When aiming to incorporate sterically demanding fragments, such as those derived from quaternary amino acids, it is imperative to anticipate potentially lower yields and the need for reaction optimization. Strategies to overcome the challenges posed by steric hindrance may include:
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
Use of Catalysts: While the classical Ugi reaction is typically uncatalyzed, Lewis or Brønsted acids have been shown to promote imine formation and improve yields in certain cases.
Alternative Reaction Conditions: Exploring different solvents or the use of microwave irradiation can sometimes enhance the efficiency of reactions with sterically hindered substrates.
References
The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications - Illinois chemistry. Available at: [Link]
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC. Available at: [Link]
N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides - RSC Publishing. Available at: [Link]
Applications of the Ugi reaction with ketones - PMC - NIH. Available at: [Link]
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC. Available at: [Link]
Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction: A Joint Theoretical and Experimental Study in the α-Acyl Aminocarboxamides vs α-Amino Amidines Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
A Researcher's Guide to the Proper Disposal of Methyl 4-amino-4-methylpentanoate hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation; it culminates in its safe and compliant disposal. This guide provides a comprehensive, technically grounded proc...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation; it culminates in its safe and compliant disposal. This guide provides a comprehensive, technically grounded procedure for the proper disposal of Methyl 4-amino-4-methylpentanoate hydrochloride. Moving beyond a simple checklist, we will delve into the chemical reasoning behind each step, ensuring that the protocol is not just followed, but understood. This approach empowers you to manage your chemical waste with the highest degree of safety and scientific integrity.
Hazard Characterization and Immediate Safety
Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. Methyl 4-amino-4-methylpentanoate hydrochloride is classified as a hazardous substance.
Based on data from closely related compounds, this chemical should be handled as an irritant and as harmful if ingested.[1] The primary hazards are:
Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[2][3]
Causality: The hydrochloride salt is acidic, and the parent molecule is an amino acid ester. This combination can irritate mucous membranes, skin, and eyes upon contact. The "harmful if swallowed" classification underscores the need to prevent any ingestion, which could lead to systemic effects.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of Methyl 4-amino-4-methylpentanoate hydrochloride is not a single action but a workflow. The primary directive is that this chemical, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous chemical waste.[1] It should not be disposed of down the drain or in regular trash.
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal workflow for Methyl 4-amino-4-methylpentanoate hydrochloride.
Step 1: Waste Segregation and Incompatibility Management
Proper segregation is the cornerstone of safe chemical waste management. Due to its chemical nature as an amino acid ester hydrochloride, this compound presents specific incompatibilities.
Do NOT mix with strong bases (e.g., sodium hydroxide, potassium hydroxide): The hydrochloride salt will react exothermically with strong bases.[4] This neutralization reaction liberates the free amino ester, but the heat generated can cause splashing and boiling. Furthermore, strong bases can catalyze the hydrolysis of the ester group, changing the chemical composition of the waste.[5]
Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates): The amino group can be oxidized, potentially leading to a vigorous and hazardous reaction.[6][7]
Do NOT mix with bleach (sodium hypochlorite): Mixing acids with bleach can generate toxic chlorine gas.[4]
Operational Plan:
Designate Separate Waste Streams: Maintain separate, clearly labeled waste containers for different categories of waste (e.g., aqueous acidic waste, halogenated organic waste, non-halogenated organic waste).
Aqueous Waste: Waste solutions of Methyl 4-amino-4-methylpentanoate hydrochloride in water or buffers should be collected in a designated "Aqueous Acidic Waste" container.
Solid Waste: Unused or expired solid reagent, along with contaminated items like weigh paper, gloves, and paper towels, should be collected in a designated "Solid Hazardous Waste" container. These items must be double-bagged before being placed in the final container.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, well-labeled containers.
Container Selection:
Use containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) for aqueous waste.
Ensure containers have a secure, tight-fitting lid to prevent leaks and spills.
The original product container, if empty, is often a suitable choice for collecting similar waste.
Labeling Protocol:
Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. However, all labels must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "Methyl 4-amino-4-methylpentanoate hydrochloride."
An accurate list of all constituents in the container, including solvents and their approximate percentages.
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
The date when waste was first added to the container (accumulation start date).
Step 3: On-Site Accumulation and Disposal
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment to catch any potential leaks.
Professional Disposal: Once the container is full, or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[8] They are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.
The Question of Pre-Treatment: Is Neutralization Advisable?
For many acidic or basic waste streams, neutralization is a common pre-treatment step to reduce corrosivity. Given that this compound is a hydrochloride salt, one might consider neutralizing it.
The Chemistry of Neutralization: Adding a base (e.g., sodium bicarbonate) to an aqueous solution of Methyl 4-amino-4-methylpentanoate hydrochloride will deprotonate the ammonium group, neutralizing the hydrochloric acid and forming the free amino ester.[9][10][11]
R-NH3+Cl- + NaHCO3 -> R-NH2 + H2O + CO2 + NaCl
Expert Recommendation:
While chemically feasible, it is generally NOT recommended to neutralize this waste stream in the laboratory prior to disposal unless explicitly instructed by your institution's EHS department.
Causality and Justification:
Incomplete Reaction: Without careful pH monitoring, the reaction may be incomplete, leaving a complex mixture.
Potential for Hydrolysis: Adding excess base, especially a strong base, can promote the hydrolysis of the methyl ester, creating methanol and the parent amino acid. This unnecessarily complicates the waste profile.
Regulatory Compliance: Most institutions prefer to receive well-characterized, unadulterated waste streams. On-site treatment can sometimes complicate the disposal process and may require specific permits.
If your EHS department does permit neutralization of dilute aqueous solutions, the following protocol must be followed with extreme caution:
Protocol for Controlled Neutralization (EHS Approval Required):
Work in a chemical fume hood and wear all required PPE.
Place the container of dilute aqueous waste in a larger secondary container (ice bath) to manage heat generation.
Slowly add a weak base, such as a 5% solution of sodium bicarbonate, to the stirring waste solution. Do not use strong bases like NaOH or KOH.
Monitor for gas (CO2) evolution. Add the base in small increments, allowing the effervescence to subside between additions.
Use a calibrated pH meter to monitor the pH. The target pH should be between 6.0 and 8.0.
Once neutralized, the solution must still be collected as hazardous aqueous waste, but it should now be labeled as "Neutralized Aqueous Waste containing..."
Regulatory Context: Characterizing Your Waste
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While "Methyl 4-amino-4-methylpentanoate hydrochloride" is not specifically listed as a P- or U-series hazardous waste, it would likely be classified as hazardous based on its characteristics.[12][13][14]
When you fill out your hazardous waste tag, you are providing your EHS office with the information they need to make the official designation. Based on its properties as a skin, eye, and respiratory irritant, and being harmful if swallowed, it exhibits toxic characteristics. Your EHS professionals will assign the appropriate waste codes for final disposal.
By following this comprehensive guide, you are not only adhering to safety protocols but also upholding the principles of responsible scientific practice, ensuring that your work contributes to progress without compromising the safety of yourself, your colleagues, or the environment.
References
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management. [Link]
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University Laboratory Safety. [Link]
Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from Oregon State University Environmental Health & Safety. [Link]
ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety. [Link]
Vanderbilt University Medical Center. (n.d.). Acutely Hazardous Waste (P Codes). Retrieved from VUMC Office of Clinical and Research Safety. [Link]
Mishra, A., et al. (2008). Article. SciELO. [Link]
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
Vanderbilt University Medical Center. (2010, April 26). U-Listed Wastes. Retrieved from VUMC Office of Clinical and Research Safety. [Link]
University of Wollongong Australia. (n.d.). Chemical Incompatibility Table. [Link]
Ananda, K., & Gundu Rao, C. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 221-224. [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. [Link]
University of Florida. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from UF Environmental Health & Safety. [Link]
Princeton University. (n.d.). Incompatible chemicals. Retrieved from Princeton University Environmental Health and Safety. [Link]
Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
Stanford University. (2020, November 3). Chemical Incompatibility Guide. Retrieved from Stanford Environmental Health & Safety. [Link]
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-amino-4-methylpentanoate hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-4-methylpentanoate hydrochloride. The following protocols are design...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-4-methylpentanoate hydrochloride. The following protocols are designed to establish a self-validating system of safety, ensuring minimal risk of exposure and contamination.
Hazard Identification and Risk Assessment
Skin and Eye Irritation: Hydrochloride salts of amino esters can be irritating upon contact with skin and eyes.[1][2]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
Harmful if Swallowed: Ingestion may be harmful.[2]
A thorough risk assessment should be conducted before any handling of the substance. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosol or dust generation.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure. All work with Methyl 4-amino-4-methylpentanoate hydrochloride should be conducted in a well-ventilated area.
Chemical Fume Hood: Use a certified chemical fume hood for all weighing, transferring, and reaction steps to minimize inhalation exposure.[3]
Ventilation: Ensure general laboratory ventilation meets or exceeds industry standards.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling Methyl 4-amino-4-methylpentanoate hydrochloride. Proper selection, use, and maintenance are critical for user safety.
Hand Protection
Chemical-resistant gloves are essential to prevent skin contact.
Glove Selection: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use.[4]
Glove Usage: Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. Change gloves immediately if they become contaminated.
Proper Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.
Glove Type
Material
Recommended Use
Standard
Nitrile
General handling, weighing, and transfers
Heavy-duty
Neoprene or Butyl Rubber
Spill cleanup and large-scale operations
Eye and Face Protection
Eye protection is non-negotiable to prevent contact with splashes or airborne particles.
Safety Glasses: At a minimum, safety glasses with side shields conforming to EN 166 or ANSI Z87.1 standards must be worn.[1][5]
Goggles: For procedures with a higher risk of splashing, chemical splash goggles are required.[1]
Face Shield: When handling larger quantities or during procedures with a significant splash risk, a face shield should be worn in conjunction with goggles for maximum protection.[4]
Skin and Body Protection
A lab coat is the minimum requirement for body protection.
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.
Respiratory Protection
Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. However, it may be necessary in certain situations.
Dust Mask: If handling the solid material outside of a fume hood where dust generation is possible, a NIOSH-approved N95 dust mask should be worn.[6]
Respirator: For large spills or in situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Safe Handling and Operational Plan
A systematic approach to handling ensures safety and minimizes the risk of contamination.
Workflow for Safe Handling of Methyl 4-amino-4-methylpentanoate hydrochloride
Caption: A logical workflow for the safe handling of Methyl 4-amino-4-methylpentanoate hydrochloride, from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
Spill Response
Small Spills:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.
Cover the spill with an inert absorbent material such as sand or vermiculite.[3]
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Clean the spill area with a suitable decontaminating agent.
Large Spills:
Evacuate the laboratory and alert others.
Contact your institution's emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing Methyl 4-amino-4-methylpentanoate hydrochloride must be treated as hazardous waste.
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
Disposal Procedures: Dispose of waste in accordance with all local, state, and federal regulations.[8] Contact your institution's environmental health and safety department for specific disposal guidelines.
Decision Tree for PPE Selection
Caption: A decision tree to guide the selection of appropriate PPE based on the experimental conditions.
References
Merck Millipore. (2025, April 17).
BroadPharm. (2016, October 3).
ChemicalBook. (2026, March 21). N-Boc-trans-4-amino-L-proline methyl ester hydrochloride.
(2021, June 10). SAFETY DATA SHEET 2. Hazards identification 3.